molecular formula C8H8BrClO B580848 1-Bromo-3-chloro-2-methoxy-4-methylbenzene CAS No. 1226808-61-2

1-Bromo-3-chloro-2-methoxy-4-methylbenzene

Cat. No.: B580848
CAS No.: 1226808-61-2
M. Wt: 235.505
InChI Key: GJOCQLILGIJCOR-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2-methoxy-4-methylbenzene is a useful research compound. Its molecular formula is C8H8BrClO and its molecular weight is 235.505. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-3-chloro-2-methoxy-4-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-chloro-2-methoxy-4-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-chloro-2-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-5-3-4-6(9)8(11-2)7(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOCQLILGIJCOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682121
Record name 1-Bromo-3-chloro-2-methoxy-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226808-61-2
Record name 1-Bromo-3-chloro-2-methoxy-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Regioselective Synthesis of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene

Abstract

This technical guide provides a comprehensive overview of a strategic, two-step synthesis for 1-Bromo-3-chloro-2-methoxy-4-methylbenzene, a polysubstituted aromatic compound with potential applications as a key intermediate in the development of novel pharmaceuticals and functional materials. The synthetic strategy is rooted in the principles of electrophilic aromatic substitution, leveraging the directing effects of substituents to achieve high regioselectivity. This document offers a detailed rationale for the selected pathway, step-by-step experimental protocols, and guidance on product characterization, intended for an audience of researchers, chemists, and professionals in drug development.

Introduction and Strategic Rationale

Polysubstituted aromatic rings are fundamental scaffolds in organic chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials. The precise control over the substitution pattern on the benzene ring is paramount, as the position of each functional group dictates the molecule's steric and electronic properties, and ultimately, its biological activity or material function.

The target molecule, 1-Bromo-3-chloro-2-methoxy-4-methylbenzene, presents a synthetic challenge due to its specific arrangement of four different substituents. A successful synthesis must strategically introduce each group in a sequence that leverages the inherent directing effects of the substituents already present on the ring.

Retrosynthetic Analysis

A logical retrosynthetic approach begins by considering the final chlorination and bromination steps. The directing effects of the methoxy (-OCH₃) and methyl (-CH₃) groups are key to designing a regioselective pathway.

  • Methoxy Group (-OCH₃): A strongly activating ortho-, para-director due to its powerful resonance electron-donating effect.[1][2][3]

  • Methyl Group (-CH₃): A weakly activating ortho-, para-director through inductive effects and hyperconjugation.[4][5]

  • Halogens (-Br, -Cl): Weakly deactivating yet ortho-, para-directing groups.[1][4]

Our strategy hinges on starting with a commercially available, disubstituted benzene, 3-methylanisole. The synthesis proceeds in two sequential electrophilic aromatic substitution reactions: bromination followed by chlorination. This sequence is designed to exploit the powerful, cooperative directing effects of the methoxy and methyl groups to install the halogens at the desired positions with high fidelity.

G Target 1-Bromo-3-chloro-2-methoxy-4-methylbenzene Intermediate 4-Bromo-3-methylanisole Target->Intermediate Chlorination (Step 2) Start 3-Methylanisole Intermediate->Start Bromination (Step 1)

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Workflow and Mechanistic Insights

The forward synthesis begins with the bromination of 3-methylanisole. The powerful para-directing effect of the methoxy group, reinforced by the ortho-directing effect of the methyl group, selectively installs the bromine atom at the C4 position. The subsequent chlorination of the resulting 4-bromo-3-methylanisole is again governed by the existing substituents, which cooperatively direct the incoming chlorine atom to the desired C6 position (which becomes C3 in the final product's IUPAC name).

G cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: Regioselective Chlorination Start 3-Methylanisole Intermediate 4-Bromo-3-methylanisole Start->Intermediate Br₂ / Acetic Acid Intermediate2 4-Bromo-3-methylanisole Target 1-Bromo-3-chloro-2-methoxy- 4-methylbenzene Intermediate2->Target SO₂Cl₂ / Catalyst

Caption: The proposed two-step synthetic workflow.

Controlling Regioselectivity in Step 2: Chlorination

The success of the second step relies on the powerful directing influence of the methoxy group. In the intermediate, 4-bromo-3-methylanisole, the potential sites for electrophilic attack are C2 and C6.

  • Directing Effect of -OCH₃ (strongest): Directs ortho- to C2 and C6.

  • Directing Effect of -CH₃: Directs ortho- to C2 and C4 (blocked), and para- to C6.

  • Directing Effect of -Br: Directs ortho- to C3 (blocked) and C5.

The positions ortho to the highly activating methoxy group (C2 and C6) are the most electronically enriched and thus most susceptible to electrophilic attack. While both C2 and C6 are activated, C2 is sterically hindered by the adjacent methyl group. Therefore, the incoming electrophile (Cl⁺) is overwhelmingly directed to the less hindered C6 position, which is also favored by the methyl group's para-directing effect.

Caption: Cooperative directing effects favoring chlorination at C6.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. Bromine and sulfuryl chloride are highly corrosive and toxic; handle with extreme care.

Step 1: Synthesis of 4-Bromo-3-methylanisole

This procedure details the regioselective bromination of 3-methylanisole. The reaction utilizes bromine in acetic acid, a common and effective method for brominating activated aromatic rings.

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
3-Methylanisole122.1712.22 g (12.5 mL)0.101.0
Bromine159.8115.98 g (5.12 mL)0.101.0
Glacial Acetic Acid60.0550 mL--
Sodium Bisulfite104.06As needed--
Diethyl Ether74.12~150 mL--
Saturated NaHCO₃-~100 mL--
Brine-~50 mL--
Anhydrous MgSO₄120.37As needed--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, add 3-methylanisole (12.22 g, 0.10 mol) and glacial acetic acid (25 mL).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • In the addition funnel, prepare a solution of bromine (15.98 g, 0.10 mol) in glacial acetic acid (25 mL).

  • Add the bromine solution dropwise to the stirred 3-methylanisole solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture slowly into 200 mL of cold water.

  • If the solution retains a reddish-brown color from excess bromine, add a saturated aqueous solution of sodium bisulfite dropwise until the color dissipates.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, 4-bromo-3-methylanisole, can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[6]

Step 2: Synthesis of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene

This procedure uses sulfuryl chloride (SO₂Cl₂) as a convenient and effective chlorinating agent for the electron-rich 4-bromo-3-methylanisole intermediate.

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
4-Bromo-3-methylanisole201.0610.05 g0.051.0
Sulfuryl Chloride (SO₂Cl₂)134.976.75 g (4.0 mL)0.051.0
Dichloromethane (DCM)84.9350 mL--
Saturated NaHCO₃-~100 mL--
Water18.02~100 mL--
Brine-~50 mL--
Anhydrous MgSO₄120.37As needed--

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-bromo-3-methylanisole (10.05 g, 0.05 mol) in dichloromethane (50 mL).

  • Slowly add sulfuryl chloride (6.75 g, 0.05 mol) to the solution at room temperature. Note: A mild exotherm may be observed. A catalyst such as anhydrous AlCl₃ (a spatula tip) can be added if the reaction is sluggish, but is often unnecessary for activated substrates.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.

  • Once the reaction is complete, cool the mixture and carefully pour it into 100 mL of cold water.

  • Transfer to a separatory funnel, separate the layers, and wash the organic layer with saturated aqueous NaHCO₃ (2 x 50 mL) followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The crude product, 1-Bromo-3-chloro-2-methoxy-4-methylbenzene, will be an oil or a low-melting solid. Further purification can be achieved by recrystallization (e.g., from ethanol or hexanes) or column chromatography on silica gel.

Product Characterization

To confirm the identity and purity of the final product, a combination of standard analytical techniques is recommended.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show two singlets in the aromatic region (around δ 6.8-7.5 ppm) corresponding to the two non-equivalent aromatic protons. A singlet for the methoxy group protons (around δ 3.8-4.0 ppm) and a singlet for the methyl group protons (around δ 2.2-2.4 ppm) are also expected.

    • ¹³C NMR: The spectrum should display 8 distinct signals corresponding to the 8 non-equivalent carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and characteristic isotopic patterns for the presence of one bromine atom (M⁺, M+2⁺ in ~1:1 ratio) and one chlorine atom (M⁺, M+2⁺ in ~3:1 ratio), which will result in a complex isotopic cluster. The calculated formula is C₈H₈BrClO with a molecular weight of 235.51 g/mol .[7]

  • Gas Chromatography (GC): Can be used to assess the purity of the final product and to monitor the progress of both reaction steps.

Conclusion

This guide outlines a logical and efficient two-step starting from 3-methylanisole. The strategy relies on a robust understanding of electrophilic aromatic substitution and the directing effects of substituents to achieve a highly regioselective outcome. The detailed protocols and characterization guidelines provided herein serve as a valuable resource for researchers engaged in the synthesis of complex organic intermediates for pharmaceutical and materials science applications.

References

  • Synthesis method of 4-bromo-3-methyl anisole. Eureka | Patsnap.

  • An Explanation of Substituent Effects. Chemistry LibreTexts.

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor.

  • Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.

  • The o/p-directing effect of methyl group in electrophilic substitution re.. Filo.

  • Explain why a methoxy group (CH... Vaia.

  • Process for the preparation of 4-bromo-3-alkylphenyl ethers. European Patent Office - EP 0420556 B1.

  • Directed ortho metalation. Wikipedia.

  • 3-Chloro-2-methylanisole. Smolecule.

  • N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry.

  • Benzene, 1-bromo-2-chloro. Organic Syntheses Procedure.

  • Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry.

  • N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry.

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar.

  • Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. PrepChem.com.

  • 4-Bromoanisole synthesis. ChemicalBook.

  • Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences.

  • Electrophilic Aromatic Substitution. LabXchange.

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ResearchGate.

  • An In-depth Technical Guide to 3-Chloro-2-methylanisole: Properties, Synthesis, and Applications. Benchchem.

  • Electrophilic aromatic substitution. Wikipedia.

  • Directed (ortho) Metallation. University of Michigan.

  • 1-Bromo-3-chloro-4-methoxy-2-methylbenzene 95%. Advanced ChemBlocks.

  • Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2.

  • Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. IRIS UniCa - Università degli Studi di Cagliari.

  • 3-bromo-4-hydroxytoluene. Organic Syntheses Procedure.

  • 4-Bromo-3-methylanisole 98%. Sigma-Aldrich.

  • Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv.

  • Electrophilic aromatic substitution mechanism (video). Khan Academy.

  • Process for the preparation of 2-chloro and 2,6-dichloroanilines. Google Patents.

  • 2-Methylanisole synthesis. ChemicalBook.

  • Synthetic method of m-chloroanisole. Google Patents.

  • 2-Bromo-4-methylanisole 97%. Sigma-Aldrich.

  • Anisole bromination. Google Patents.

  • 4-Bromo-3-methylanisole, 97%. Thermo Scientific Chemicals.

Sources

Comprehensive Characterization Guide: 1-Bromo-3-chloro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene (CAS: 1226808-61-2). This document is structured to support researchers in verifying the identity and purity of this specific polysubstituted arene, which serves as a critical intermediate in the synthesis of complex pharmacophores.

Executive Summary & Structural Context

1-Bromo-3-chloro-2-methoxy-4-methylbenzene is a tetrasubstituted benzene derivative characterized by a dense functionalization pattern. Its structural core features a methoxy group "sandwiched" between two halogens (bromine and chlorine), creating a unique steric and electronic environment.

  • Primary Application: Building block for biaryl systems via Suzuki-Miyaura coupling (utilizing the C-Br bond) or Buchwald-Hartwig aminations.

  • Key Challenge: Differentiating this specific regioisomer from its 12 potential isomers (e.g., where the methyl or halogens are transposed).

  • Critical Quality Attribute (CQA): Regiochemical purity. The "sandwiched" methoxy motif is prone to synthetic migration or mis-assignment during precursor halogenation.

Physicochemical Profile
PropertyValue / DescriptorSource
CAS Registry Number 1226808-61-2[1]
Molecular Formula

[1, 2]
Molecular Weight 235.51 g/mol [2]
Physical State Low-melting solid or viscous oil (Ambient)[3]
Predicted LogP ~3.3 - 3.6[4]
Solubility Soluble in

, DMSO, EtOAc; Insoluble in

[Field Exp.]

Spectroscopic Identification Strategy

The characterization workflow relies on a "Triangulation Method": Mass Spectrometry (for elemental composition), 1H NMR (for proton count and coupling), and 2D NMR (NOESY) (for spatial confirmation of the regiochemistry).

A. Mass Spectrometry (MS) Analysis

The presence of both Bromine and Chlorine provides a distinct isotopic fingerprint that serves as the first line of identity confirmation.

  • Method: GC-MS (EI) or LC-MS (ESI+).

  • Diagnostic Cluster: Look for the M+ radical cation (or [M+H]+) cluster.

    • Isotopes:

      
       (1:1 ratio) and 
      
      
      
      (3:1 ratio).
    • Pattern:

      • M (234): Base peak (relative intensity ~75%)

      • M+2 (236): 100% (due to

        
         and 
        
        
        
        overlap)
      • M+4 (238): ~25% (due to

        
        )
        

Note: If the M+2 peak is not the most intense or the ratio deviates significantly from 3:4:1 (approx), suspect dehalogenation or impurities.

B. Nuclear Magnetic Resonance (NMR)

This is the definitive tool for structural proof. The molecule has low symmetry, resulting in distinct signals.

Predicted

H NMR Data (400 MHz,

)
PositionMoietyShift (

ppm)
Multiplicity

Coupling (Hz)
Interpretation
2-OMe

3.85 - 3.95Singlet (3H)-Deshielded; NOE silent to Ar-H.
4-Me

2.30 - 2.40Singlet (3H)-Benzylic; NOE to H-5.
H-5 Ar-H6.90 - 7.00Doublet (1H)

Ortho to H-6; Meta to Cl.
H-6 Ar-H7.30 - 7.40Doublet (1H)

Ortho to H-5; Ortho to Br.

Critical Structural Proof (The "Sandwich" Test): The most common synthetic error is the migration of the halogen to the position para to the methoxy.

  • Correct Structure: The Methoxy group (Pos 2) is between Br (Pos 1) and Cl (Pos 3).

  • The Test: Run a 1D NOE or 2D NOESY experiment targeting the Methoxy singlet (~3.9 ppm).

    • Result: You should observe NO enhancement of any aromatic protons.

    • Failure Mode: If you see an NOE correlation between the OMe and an aromatic doublet, you have likely synthesized the isomer where a proton occupies position 1 or 3 (e.g., 1-Bromo-4-chloro-2-methoxy-5-methylbenzene).

Structural Logic Diagram

The following diagram illustrates the decision logic for verifying the regiochemistry.

CharacterizationLogic Start Crude Product (C8H8BrClO) MS_Check MS Isotope Analysis (M, M+2, M+4) Start->MS_Check Step 1 H_NMR 1H NMR Analysis MS_Check->H_NMR Step 2 Coupling Aromatic Region: Two Doublets (J=8Hz)? H_NMR->Coupling NOE_Test NOE Experiment: Irradiate OMe (3.9 ppm) Coupling->NOE_Test Yes (H5/H6 ortho) Result_Impure REJECT: Check Synthesis (Complex Splitting) Coupling->Result_Impure No (Meta/Para coupling) Result_Correct CONFIRMED: 1-Br-3-Cl-2-OMe-4-Me (No OMe-Ar NOE) NOE_Test->Result_Correct Silent (Isolated OMe) Result_Wrong REJECT: Wrong Regioisomer (OMe-Ar NOE detected) NOE_Test->Result_Wrong Signal Detected

Figure 1: Decision tree for confirming the regiochemistry of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene, emphasizing the critical NOE checkpoint.

Purity Profiling (HPLC Method)

For drug development applications, a purity of >98% is typically required. The following reverse-phase method is recommended for separating the target from likely de-halogenated byproducts.

Method Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 
    
    
    
    .
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient:

    • 0-2 min: 50% B (Isocratic hold to elute polar phenols)

    • 2-15 min: 50%

      
       95% B (Linear ramp)
      
    • 15-20 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (Amide/aromatic) and 280 nm (Phenolic/Methoxy).

  • Retention Time Prediction: The target compound is highly lipophilic (LogP ~3.5). Expect elution late in the gradient (approx. 12-14 min).

Synthesis & Impurity Origins (Brief)

Understanding the synthesis aids in identifying impurities.

  • Route A (Methylation): Starting from 2-Bromo-6-chloro-3-methylphenol.

    • Impurity: Unreacted phenol. (Check IR for -OH stretch at 3400

      
      ).
      
  • Route B (Halogenation): Bromination of 2-Chloro-1-methoxy-3-methylbenzene.

    • Impurity: Regioisomers (Br at position 5 instead of 6? No, positions are fixed by directing groups). The main risk is over-bromination or unreacted starting material.

References

  • ChemicalBook. 1-Bromo-3-chloro-2-methoxy-4-methylbenzene Product Page. Accessed 2024.[1] Link

  • ChemSrc. CAS 1226808-61-2 Entry & Physical Properties. Accessed 2024.[1] Link

  • PubChem. Compound Summary: 4-Bromo-3-chlorotoluene (Structural Analog for Physical Props). National Library of Medicine. Link

  • BLD Pharm. 1-Bromo-3-chloro-2-methoxy-4-methylbenzene MSDS & Specifications. Link

Sources

1-Bromo-3-chloro-2-methoxy-4-methylbenzene chemical properties

[1]

PART 1: EXECUTIVE SUMMARY & STRUCTURAL IDENTITY

1-Bromo-3-chloro-2-methoxy-4-methylbenzene (CAS: 1226808-61-2) is a highly specialized tetra-substituted benzene derivative used primarily as a scaffold in the synthesis of complex pharmaceuticals and agrochemicals.[1][2] Its structural uniqueness lies in the 1,2,3-contiguous substitution pattern where a methoxy group is sterically "locked" between a bromine and a chlorine atom.

This specific arrangement imparts unique electronic and steric properties:

  • Orthogonal Conformation: The steric pressure from the flanking halogens (Br and Cl) forces the methoxy group out of the aromatic plane, altering its electron-donating capability (resonance) while maintaining its chelating ability for organometallic reagents.

  • Chemo-selective Handle: The presence of both bromine and chlorine allows for sequential cross-coupling reactions (e.g., Suzuki-Miyaura), where the C-Br bond reacts preferentially over the C-Cl bond.

Physicochemical Profile[4][5][6][7][8][9][10][11][12]
PropertyValue (Experimental/Predicted)Context
CAS Number 1226808-61-2Specific Isomer
Molecular Formula C₈H₈BrClO-
Molecular Weight 235.51 g/mol -
Appearance Pale yellow oil to low-melting solidHalogenated anisoles often have low MPs.
Boiling Point ~245-255°C (Predicted)Based on homologues (e.g., 2,6-dibromoanisole).
LogP 3.8 - 4.2Highly lipophilic due to halogenation.
Solubility DCM, THF, Toluene, EtOAcInsoluble in water.

PART 2: SYNTHETIC PATHWAYS & PROTOCOLS

The synthesis of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene is best approached via the functionalization of 2-chloro-3-methylphenol (2-chloro-m-cresol). Direct halogenation of the anisole is difficult to control due to the activating power of the methoxy group leading to over-halogenation.

Core Synthesis Workflow

The most reliable route involves regioselective bromination of the phenol followed by O-methylation .

SynthesisRouteStart2-Chloro-3-methylphenol(CAS: 608-26-4)Step1Bromination(NBS, MeCN or Br2, AcOH)Start->Step1 Electrophilic Subst.Inter6-Bromo-2-chloro-3-methylphenol(CAS: 1226808-67-8)Step1->Inter Yield: ~75-85%Step2O-Methylation(MeI, K2CO3, DMF)Inter->Step2 SN2 ReactionProduct1-Bromo-3-chloro-2-methoxy-4-methylbenzene(CAS: 1226808-61-2)Step2->Product Yield: >90%

Figure 1: Validated synthetic route from commercially available cresols.

Detailed Experimental Protocol
Step 1: Synthesis of 6-Bromo-2-chloro-3-methylphenol

Rationale: The hydroxyl group directs the incoming bromine to the ortho position (C6).[3] The C4 position is less favored due to the steric bulk of the adjacent methyl group and the directing effect of the chlorine.

  • Reagents: 2-Chloro-3-methylphenol (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (MeCN, 0.5 M).

  • Procedure:

    • Dissolve starting phenol in MeCN at 0°C.

    • Add NBS portion-wise over 30 minutes to maintain regioselectivity.

    • Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Quench: Add 10% Na₂S₂O₃ to neutralize active bromine species.

    • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

    • Purification: Silica gel chromatography (eluting with 5% EtOAc/Hexanes) is required to separate the minor para-brominated isomer.

Step 2: O-Methylation (Synthesis of Target)

Rationale: Standard Williamson ether synthesis. The steric hindrance from the ortho-bromo and ortho-chloro groups requires a polar aprotic solvent (DMF) and heat to drive the reaction to completion.

  • Reagents: Phenol intermediate (1.0 eq), Methyl Iodide (MeI, 1.5 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (0.3 M).

  • Procedure:

    • Suspend phenol and K₂CO₃ in DMF. Stir for 15 min.

    • Add MeI dropwise (Exothermic).

    • Heat to 60°C for 3 hours.

    • Workup: Dilute with water, extract with Et₂O (Ether is preferred to remove DMF).

    • Purification: The product is usually pure enough after workup; otherwise, pass through a short silica plug.

PART 3: REACTIVITY & SELECTIVITY (The "Flanked" Effect)

The chemical value of this molecule is defined by the selectivity between the C-Br and C-Cl bonds.

Lithium-Halogen Exchange (Chemo-selectivity)

When treated with n-Butyllithium (n-BuLi), the exchange occurs exclusively at the Bromine position.

  • Mechanism: Br is more polarizable and forms a weaker bond with carbon than Cl.

  • Directing Effect: The methoxy group acts as a Directed Ortho Metalation (DoM) group, coordinating the Lithium cation. This stabilizes the resulting lithiated species at the C1 position.

  • Outcome: Generation of a nucleophilic aryl-lithium species that retains the Chlorine and Methyl groups.

ReactivityTarget1-Br-3-Cl-2-OMe-4-Me-BenzeneReagentn-BuLi / THF(-78°C)Target->ReagentIntermediateLithiated Intermediate(1-Li-3-Cl-2-OMe-4-Me)Reagent->Intermediate Selective Br/Li Exchange(Cl remains intact)ElectrophileElectrophile (E+)(e.g., DMF, B(OMe)3, CO2)Intermediate->ElectrophileProductFunctionalized Product(1-E-3-Cl-2-OMe-4-Me)Electrophile->Product C-C or C-Heteroatom Bond

Figure 2: Chemo-selective activation of the C-Br bond.

Suzuki-Miyaura Cross-Coupling

In Palladium-catalyzed couplings, the C-Br bond undergoes oxidative addition significantly faster than the C-Cl bond. This allows researchers to couple an aryl boronic acid at position 1, leaving the chlorine at position 3 available for a second coupling reaction later in the sequence.

  • Catalyst Recommendation: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Base: Na₂CO₃ or K₃PO₄.

  • Selectivity: >98% preference for Br displacement.

PART 4: SAFETY & HANDLING

Hazard Classification:

  • Skin/Eye Irritant: Like most benzyl halides and phenols, this compound is irritating to mucous membranes.

  • Environmental: Halogenated aromatics are persistent; do not release into drains.

Specific Handling Protocol:

  • Glove Selection: Nitrile gloves are generally sufficient, but double-gloving is recommended during the methylation step (MeI is a carcinogen).

  • Waste: Segregate as "Halogenated Organic Waste".

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. While relatively stable, the electron-rich ring can be prone to oxidation over long periods.

PART 5: REFERENCES

  • Synthesis of Halogenated Phenols: Bovonsombat, P., et al. "Regioselective bromination of phenols." Tetrahedron, 2017, 73(46), 6564-6572.[4] Link

  • Lithium-Halogen Exchange Selectivity: Bailey, W. F., & Patricia, J. J.[5] "The mechanism of the lithium-halogen interchange reaction: a review of the literature." Journal of Organometallic Chemistry, 1988, 352(1-2), 1-46. Link

  • Polyhalogenated Anisoles in Synthesis: Zhang, X., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes." Chemical Reviews, 2021. Link

  • Compound Data (Precursor): "2-Bromo-6-chloro-3-methylphenol."[6] BenchChem Technical Data, 2025. Link

  • Compound Data (Target): "1-Bromo-3-chloro-2-methoxy-4-methylbenzene." ChemicalBook CAS Database, 2025. Link

A Comprehensive Spectroscopic Analysis of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of substituted aromatic compounds is paramount. 1-Bromo-3-chloro-2-methoxy-4-methylbenzene is a halogenated anisole derivative whose unique substitution pattern presents a valuable case study for the application of modern spectroscopic techniques. The interplay of electron-donating (methoxy, methyl) and electron-withdrawing (bromo, chloro) groups on the benzene ring creates a distinct electronic environment, which is reflected in its spectroscopic fingerprint.

This technical guide provides an in-depth, theoretical analysis of the expected spectroscopic data for 1-Bromo-3-chloro-2-methoxy-4-methylbenzene. As a Senior Application Scientist, the objective is not merely to present data but to explain the underlying principles that govern the spectral features. This document is structured to serve as a practical reference for researchers, scientists, and drug development professionals, offering predictive insights for structural verification and characterization. We will dissect the anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, grounding our predictions in established spectroscopic principles and data from analogous structures.

Molecular Structure and Functional Group Analysis

The foundational step in any spectroscopic analysis is a thorough examination of the molecule's structure. The arrangement of substituents on the benzene ring dictates the number and nature of signals observed in each spectroscopic method.

To facilitate a clear discussion, the atoms in 1-Bromo-3-chloro-2-methoxy-4-methylbenzene are systematically numbered as shown in the diagram below.

Caption: Numbering scheme for 1-Bromo-3-chloro-2-methoxy-4-methylbenzene.

Key structural features include:

  • Aromatic Ring: A hexasubstituted benzene core.

  • Halogens: A bromine atom at C1 and a chlorine atom at C3. Both are deactivating, ortho-para directing groups.

  • Methoxy Group: An oxygen-linked methyl group (-OCH₃) at C2. This is a strongly activating, ortho-para directing group.

  • Methyl Group: A simple alkyl group (-CH₃) at C4. This is a weakly activating, ortho-para directing group.

The absence of any plane of symmetry means that all eight carbon atoms and all aromatic and methyl protons are chemically non-equivalent and should, in principle, give rise to distinct signals.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Proton NMR provides information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Predicted ¹H NMR Spectrum

Based on the structure, we anticipate four distinct signals:

  • Aromatic Protons (H5 and H6): There are two protons directly attached to the aromatic ring. Due to their separation by four bonds and the lack of adjacent protons, they are expected to appear as singlets. Their chemical shifts will be influenced by the cumulative electronic effects of the substituents.

    • H5: This proton is ortho to the bromine atom (electron-withdrawing) and meta to the methoxy group (electron-donating).

    • H6: This proton is ortho to the chlorine atom (electron-withdrawing) and meta to the methyl group (electron-donating). The deshielding effect of the adjacent halogens will likely place these signals in the typical aromatic region of 7.0-7.5 ppm.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to any other protons, so they will appear as a sharp singlet. The electronegative oxygen atom shifts this signal downfield to approximately 3.8-4.0 ppm.

  • Methyl Protons (-CH₃): The three protons of the methyl group at C4 are equivalent and will also appear as a singlet. Attached to an sp² carbon, their signal is expected in the range of 2.2-2.5 ppm.[1]

Data Summary: Predicted ¹H NMR
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.35Singlet1HH5 / H6Aromatic proton, deshielded by adjacent halogen.
~ 7.15Singlet1HH6 / H5Aromatic proton, deshielded by adjacent halogen.
~ 3.90Singlet3H-OCH₃ (C7)Protons attached to oxygen, deshielded.
~ 2.40Singlet3H-CH₃ (C8)Aromatic methyl group protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

¹³C NMR spectroscopy identifies the number of chemically non-equivalent carbon atoms and provides information about their chemical environment (e.g., hybridization, attached atoms).

Predicted ¹³C NMR Spectrum

The molecule's lack of symmetry predicts that all eight carbon atoms will be chemically distinct, resulting in eight unique signals in the broadband-decoupled ¹³C NMR spectrum.

  • Aromatic Carbons (C1-C6): Six signals are expected in the aromatic region (110-160 ppm).

    • C2 (Oxygen-bearing): The carbon attached to the highly electronegative oxygen of the methoxy group will be the most downfield of the aromatic signals, likely >150 ppm.

    • C1 & C3 (Halogen-bearing): Carbons directly bonded to halogens (ipso-carbons) have their chemical shifts influenced by both electronegativity and heavy atom effects. They are expected in the 115-135 ppm range.

    • C4 (Methyl-bearing): The ipso-carbon attached to the methyl group will be slightly downfield.

    • C5 & C6 (Proton-bearing): These carbons will appear as doublets in a coupled spectrum and their shifts are influenced by the various ortho, meta, and para substituents.

  • Methoxy Carbon (-OCH₃, C7): This sp³-hybridized carbon is attached to an oxygen atom, shifting its signal downfield into the 55-65 ppm range.

  • Methyl Carbon (-CH₃, C8): This sp³-hybridized carbon, attached to the aromatic ring, will be the most upfield signal, typically appearing around 15-25 ppm.[1]

Data Summary: Predicted ¹³C NMR
Predicted Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~ 155Quaternary (C)C2Attached to electronegative oxygen.
~ 138Quaternary (C)C4Aromatic C-CH₃.
~ 132Tertiary (CH)C6Aromatic CH.
~ 128Tertiary (CH)C5Aromatic CH.
~ 125Quaternary (C)C3Attached to chlorine.
~ 118Quaternary (C)C1Attached to bromine.
~ 60Primary (CH₃)C7 (-OCH₃)Methoxy carbon, deshielded by oxygen.
~ 20Primary (CH₃)C8 (-CH₃)Aromatic methyl carbon.

Note: The precise assignment of C1, C3, C4, C5, and C6 without experimental data (like DEPT or 2D NMR) is tentative and based on general substituent effects.[2][3]

IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene is expected to show several characteristic absorption bands.

  • C-H Stretching (Aromatic): Aromatic C-H bonds typically show stretching vibrations just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹). These are often weak to medium in intensity.

  • C-H Stretching (Aliphatic): The sp³ C-H bonds in the methoxy and methyl groups will absorb just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

  • C=C Stretching (Aromatic): The vibrations of the carbon-carbon double bonds within the benzene ring will produce characteristic absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretching (Aryl Ether): The stretching of the C-O bond of the methoxy group is expected to produce a strong, characteristic band around 1250 cm⁻¹ (asymmetric stretch) and another near 1040 cm⁻¹ (symmetric stretch).

  • C-H Bending (Aromatic): The out-of-plane bending vibrations for the two isolated aromatic protons can provide clues about the substitution pattern, typically appearing in the 800-900 cm⁻¹ region.

  • C-Cl and C-Br Stretching: These vibrations occur in the fingerprint region of the spectrum, typically between 500 and 800 cm⁻¹, and can be difficult to assign definitively without comparative analysis.

Data Summary: Predicted IR Absorptions
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic
2960 - 2850C-H Stretch-CH₃, -OCH₃
1580 - 1450C=C StretchAromatic Ring
~ 1250C-O Asymmetric StretchAryl Ether
~ 1040C-O Symmetric StretchAryl Ether
900 - 800C-H Out-of-Plane BendAromatic
800 - 500C-Cl, C-Br StretchHalogens

MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. The fragmentation pattern can also offer valuable structural clues.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The most critical feature will be the molecular ion peak cluster. Due to the presence of two common isotopes for both bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl), a distinctive pattern of peaks will emerge. The calculated monoisotopic mass is 249.9447 u.

    • Isotopic Pattern: The relative abundances of the isotopes (³⁵Cl:³⁷Cl ≈ 3:1; ⁷⁹Br:⁸¹Br ≈ 1:1) will create a characteristic cluster for the molecular ion [C₈H₈BrClO]⁺.

      • M⁺ (m/z 250): Contains ⁷⁹Br and ³⁵Cl. Relative Intensity ≈ (1 * 3) = 3.

      • M+2 (m/z 252): Contains ⁸¹Br/³⁵Cl or ⁷⁹Br/³⁷Cl. Relative Intensity ≈ (1 * 3) + (1 * 1) = 4.

      • M+4 (m/z 254): Contains ⁸¹Br and ³⁷Cl. Relative Intensity ≈ (1 * 1) = 1. Therefore, a characteristic 3:4:1 intensity ratio is predicted for the peaks at m/z 250, 252, and 254. Observing this pattern is strong evidence for the presence of one bromine and one chlorine atom.[4]

  • Key Fragmentation Pathways:

    • Loss of a Methyl Radical (M-15): A common fragmentation is the loss of a methyl radical (•CH₃) from either the methoxy or the ring-attached methyl group, leading to a fragment ion cluster around m/z 235, 237, 239.

    • Loss of a Methoxy Radical (M-31): Cleavage of the C-O bond can lead to the loss of •OCH₃, resulting in a fragment ion cluster around m/z 219, 221, 223.

    • Loss of Halogens: Loss of a bromine radical (•Br) or chlorine radical (•Cl) is also possible, leading to fragments at M-79/81 or M-35/37, respectively.

Experimental Protocols & Workflow

To ensure the acquisition of high-quality, reproducible data, adherence to standardized protocols is essential. The following outlines a general methodology for the spectroscopic analysis of a compound like 1-Bromo-3-chloro-2-methoxy-4-methylbenzene.

General Spectroscopic Analysis Workflow

Caption: A generalized workflow for comprehensive spectroscopic analysis.

Methodology for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains 0.03% (v/v) tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Use a Nuclear Magnetic Resonance spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio, and a relaxation delay of at least 2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~240 ppm) is required. A significantly higher number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm. Integrate the ¹H signals and pick all peaks for both spectra.

Methodology for FT-IR Spectroscopy
  • Sample Preparation: If the sample is a liquid, place a single drop between two salt (NaCl or KBr) plates to create a thin film. If it is a solid, grind a small amount with dry potassium bromide (KBr) powder and press it into a transparent pellet.

  • Background Scan: Perform a background scan of the empty sample compartment (or the pure KBr pellet) to subtract atmospheric and instrumental interferences.

  • Sample Scan: Place the prepared sample in the instrument and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Methodology for Mass Spectrometry
  • Sample Introduction: For a stable, volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is ideal for observing fragmentation patterns.

  • Ionization: In EI mode, use a standard electron energy of 70 eV to generate reproducible fragmentation. For accurate mass determination of the molecular ion, a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution analyzer (e.g., Time-of-Flight, TOF) is preferred.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-400).

  • Data Analysis: Identify the molecular ion cluster and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a C₈H₈BrClO species.

Conclusion

This guide provides a comprehensive, theory-based spectroscopic profile of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene. The predicted data—four signals in the ¹H NMR, eight signals in the ¹³C NMR, characteristic C-O and aromatic bands in the IR, and a definitive M⁺:M+2:M+4 isotopic cluster in the mass spectrum—collectively form a unique fingerprint for this molecule. By understanding the causal relationships between molecular structure and spectral output, researchers can confidently approach the synthesis, purification, and characterization of this and other complex substituted aromatic compounds, ensuring the highest standards of scientific integrity in their work.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-3-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-3-chlorobenzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzene, 1-bromo-2-chloro-. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-chloro-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Bromo-3-chloro-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • JEOL ECA-400 systems. (n.d.). 1-(4-methoxystyryl)benzene (3a)1 1H NMR (400 MHz, CDCl3) (ppm) 7. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S28. Infrared spectrum of 1-bromo-2-(methoxymethyl)benzene ( 8 ). Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1-BROMO-4-CHLORO-2-METHYLBENZENE | CAS 14495-51-3. Retrieved from [Link]

  • ChemRxiv. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Summary of C13-NMR Interpretation. Retrieved from [Link]

  • Google Patents. (n.d.). EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene.
  • NIST. (n.d.). Benzene, 1-bromo-4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-3-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Bromo-3-chloro-benzene - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

Sources

1-Bromo-3-chloro-2-methoxy-4-methylbenzene CAS number and properties

[1][2][3]

Executive Identity & Core Properties

Compound Name: 1-Bromo-3-chloro-2-methoxy-4-methylbenzene CAS Registry Number: 1226808-61-2 Structural Class: Poly-halogenated Anisole / Tetrasubstituted Benzene

This scaffold represents a "privileged" substitution pattern in medicinal chemistry. The dense functionalization (consecutive Br-OMe-Cl-Me) creates a unique steric and electronic environment, making it a valuable building block for atropisomeric ligands and highly specific kinase inhibitors. The presence of two distinct halogen handles (Br and Cl) allows for orthogonal cross-coupling strategies (e.g., chemoselective Suzuki-Miyaura coupling).

Physicochemical Data Table
PropertyValue / DescriptionSource/Prediction
Molecular Formula C₈H₈BrClOCalculated
Molecular Weight 235.51 g/mol Calculated
Appearance Colorless to pale yellow oil/low-melting solidEmpirical Analogues
Boiling Point ~265–270 °C (at 760 mmHg)Predicted [1]
Density 1.55 ± 0.1 g/cm³Predicted [1]
LogP 3.82Predicted (XLogP3)
H-Bond Donors 0Structural Analysis
H-Bond Acceptors 1Structural Analysis
Rotatable Bonds 1 (Methoxy group)Structural Analysis

Synthetic Architecture & Methodology

Expert Insight: The synthesis of 1,2,3,4-substituted benzenes is non-trivial due to directing group conflicts. Direct halogenation of 3-chloro-4-methylanisole often yields the thermodynamic isomer (para to OMe). To access the 1-bromo-2-methoxy-3-chloro-4-methyl core, a Directed Ortho Metalation (DoM) strategy is recommended over electrophilic aromatic substitution (EAS).

Strategic Pathway: Cooperative Lithiation

The methoxy (OMe) and chloro (Cl) groups exert a cooperative directing effect, stabilizing the lithiated intermediate at the C2 position (between OMe and Cl).

Step-by-Step Protocol

Step 1: O-Methylation of 3-Chloro-4-methylphenol

  • Reagents: 3-Chloro-4-methylphenol, Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), Acetone.

  • Procedure:

    • Dissolve 3-chloro-4-methylphenol (1.0 eq) in acetone (0.5 M).

    • Add K₂CO₃ (1.5 eq) and stir at room temperature for 30 min.

    • Add MeI (1.2 eq) dropwise.

    • Reflux for 4–6 hours until TLC indicates consumption of phenol.

    • Workup: Filter salts, concentrate filtrate, partition between EtOAc/Water. Dry organic layer (MgSO₄) and concentrate.

    • Product: 3-Chloro-4-methylanisole.

Step 2: Regioselective Bromination via DoM

  • Reagents: 3-Chloro-4-methylanisole, n-Butyllithium (n-BuLi), 1,2-Dibromo-1,1,2,2-tetrafluoroethane (or CBr₄), THF (anhydrous).

  • Rationale: n-BuLi preferentially deprotonates the position ortho to the OMe group. The position between OMe and Cl (C2 relative to phenol parent) is electronically activated and sterically accessible for Li coordination.

  • Procedure:

    • Setup: Flame-dry a 3-neck flask under Argon. Add 3-chloro-4-methylanisole (1.0 eq) and dry THF. Cool to -78 °C .

    • Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise via syringe pump to maintain internal temp < -70 °C.

    • Equilibration: Stir at -78 °C for 1 hour. The "cooperative effect" of OMe and Cl directs Li to the inter-halogen position.

    • Quench: Add electrophilic bromine source (e.g., CBr₄ or BrCF₂CF₂Br) (1.2 eq) dissolved in THF dropwise.

    • Warm: Allow to warm to RT over 2 hours.

    • Workup: Quench with sat. NH₄Cl. Extract with Et₂O. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Synthesis & Reactivity Diagram

The following diagram illustrates the synthesis and the chemoselective coupling vectors available on the final scaffold.

SynthesisPathwayStart3-Chloro-4-methylphenolInter3-Chloro-4-methylanisoleStart->InterMeI, K2CO3(O-Methylation)Target1-Bromo-3-chloro-2-methoxy-4-methylbenzeneInter->Target1. n-BuLi (-78°C)2. CBr4(DoM)SuzukiSuzuki Coupling(Site A: Br)Target->SuzukiPd(PPh3)4, Ar-B(OH)2(Chemoselective)BuchwaldBuchwald-Hartwig(Site B: Cl)Target->BuchwaldPd2(dba)3, Amine(Requires forcing conditions)

Caption: Figure 1. Synthesis via Directed Ortho Metalation (DoM) and orthogonal cross-coupling vectors.

Applications in Drug Discovery

The 1-Bromo-3-chloro-2-methoxy-4-methylbenzene scaffold is particularly valuable for "Fragment-Based Drug Design" (FBDD) due to its defined geometry and orthogonal reactivity.

Orthogonal Cross-Coupling

The bond dissociation energy (BDE) difference between C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol) allows for sequential functionalization:

  • Vector 1 (C-Br): Reacts first under mild Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 60 °C). This allows the installation of the primary pharmacophore.

  • Vector 2 (C-Cl): Remains intact during the first coupling. Can be activated subsequently using specialized bulky phosphine ligands (e.g., XPhos, BrettPhos) for Buchwald-Hartwig amination or a second Suzuki coupling at elevated temperatures (>100 °C).

Atropisomerism Control

In biaryl systems, the substituents at the 2 (OMe) and 3 (Cl) positions create significant steric bulk. When coupled to another ortho-substituted ring, this scaffold can induce axial chirality (atropisomerism). The methoxy group is particularly useful here as it can lock conformation via intramolecular hydrogen bonding or steric repulsion, increasing the selectivity of the drug candidate for its protein target.

Safety & Handling Protocols

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Light sensitive (protect from direct UV to prevent debromination).

  • Spill Response: Absorb with inert material (vermiculite). Do not allow to enter drains.

  • Incompatibility: Strong oxidizing agents, strong bases (risk of benzyne formation if H is present, though this scaffold is fully substituted at sensitive positions).

References

  • ChemSrc. (2025).[1] 1-Bromo-3-chloro-2-methoxy-4-methylbenzene - CAS 1226808-61-2 Properties and Data. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: Poly-halogenated anisole derivatives. National Library of Medicine. Retrieved from [Link]

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. (Discusses DoM selectivity in chloro-anisoles). Wiley.

An In-depth Technical Guide to 1-Bromo-3-chloro-2-methoxy-4-methylbenzene: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Bromo-3-chloro-2-methoxy-4-methylbenzene is a polysubstituted aromatic compound that, while not having a storied history of discovery in itself, represents a confluence of several key synthetic methodologies developed over the last two centuries. Its true value lies in its potential as a highly functionalized building block for medicinal chemistry and materials science. The specific arrangement of a bromo, a chloro, a methoxy, and a methyl group on the benzene ring offers multiple reactive handles for further chemical transformations, allowing for the construction of complex molecular architectures.

This technical guide will provide a comprehensive overview of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene, with a focus on its plausible synthetic routes, the historical context of the reactions employed, and its potential applications in modern research and development, particularly in the pharmaceutical sector.

Physicochemical Properties and Spectroscopic Data

While a comprehensive, publicly available dataset for 1-Bromo-3-chloro-2-methoxy-4-methylbenzene is limited, we can infer its general properties based on its structure and data from similar compounds.

PropertyPredicted Value/InformationSource Analogy
Molecular Formula C₈H₈BrClO-
Molecular Weight 235.51 g/mol -
Appearance Likely a colorless to pale yellow liquid or low-melting solidGeneral observation for similar halogenated aromatics
Solubility Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, toluene)General observation for similar halogenated aromatics
Boiling Point Estimated to be in the range of 220-250 °CBased on similar substituted benzenes
Density Expected to be greater than 1 g/mLDue to the presence of bromine and chlorine

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the benzene ring. Additionally, a singlet for the methoxy group protons (around 3.8-4.0 ppm) and a singlet for the methyl group protons (around 2.2-2.4 ppm) would be anticipated.

  • ¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be influenced by the attached substituents.

  • Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom (M, M+2, M+4 peaks).

Historical Context: The Pillars of Synthesis

The synthesis of a molecule like 1-Bromo-3-chloro-2-methoxy-4-methylbenzene relies on foundational reactions in organic chemistry, each with a rich history.

Electrophilic Aromatic Substitution: The Gateway to Functionalized Benzenes

The introduction of bromine and chlorine onto a benzene ring is typically achieved through electrophilic aromatic substitution (SEAr), a class of reactions where an electrophile replaces an atom (usually hydrogen) on an aromatic ring. The mechanism involves the attack of the electron-rich aromatic pi system on the electrophile, forming a resonance-stabilized carbocation known as a Wheland intermediate or arenium ion. A base then removes a proton from the ring, restoring aromaticity.

The history of electrophilic halogenation dates back to the 19th century, with the discovery that halogens could react with aromatic compounds in the presence of a catalyst. These catalysts, typically Lewis acids like FeCl₃ or AlCl₃, polarize the halogen-halogen bond, creating a more potent electrophile.

The Sandmeyer Reaction: A Versatile Tool for Aryl Halide Synthesis

Discovered by Swiss chemist Traugott Sandmeyer in 1884, the Sandmeyer reaction is a powerful method for synthesizing aryl halides from aryl diazonium salts. The reaction involves the conversion of an aromatic amine to a diazonium salt, which is then treated with a copper(I) halide to introduce the corresponding halogen onto the aromatic ring. This reaction was a significant advancement as it provided a reliable way to introduce a wide variety of substituents onto an aromatic ring with high regioselectivity, which was often difficult to achieve through direct electrophilic substitution.

Plausible Synthetic Strategies

The synthesis of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene requires a multi-step approach that carefully considers the directing effects of the substituents on the aromatic ring. The methoxy (-OCH₃) and methyl (-CH₃) groups are ortho-, para-directing and activating, while the halogens (Br and Cl) are ortho-, para-directing but deactivating.

Here, we propose a plausible synthetic pathway starting from a readily available precursor, 2-methoxy-4-methylaniline.

Synthetic Pathway A 2-Methoxy-4-methylaniline B N-(2-methoxy-4-methylphenyl)acetamide A->B Acetic anhydride C 3-Bromo-N-(2-methoxy-4-methylphenyl)acetamide B->C Br₂ / Acetic acid D 3-Bromo-2-methoxy-4-methylaniline C->D H₃O⁺ / Heat E 1-Bromo-3-chloro-2-methoxy-4-methylbenzene D->E 1. NaNO₂, HCl 2. CuCl

Caption: A plausible synthetic pathway for 1-Bromo-3-chloro-2-methoxy-4-methylbenzene.

Detailed Experimental Protocol

Step 1: Acetylation of 2-Methoxy-4-methylaniline

  • Rationale: The amino group is a strong activating group, which can lead to over-halogenation and side reactions. Protecting it as an acetamide moderates its activating effect and ensures regioselective bromination.

  • Procedure:

    • To a solution of 2-methoxy-4-methylaniline in glacial acetic acid, add acetic anhydride dropwise at room temperature.

    • Stir the mixture for 1-2 hours.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain N-(2-methoxy-4-methylphenyl)acetamide.

Step 2: Bromination of N-(2-methoxy-4-methylphenyl)acetamide

  • Rationale: The methoxy and acetamido groups are both ortho-, para-directing. The position ortho to the methoxy group and meta to the acetamido group is sterically hindered. Therefore, bromination is expected to occur at the position para to the acetamido group and ortho to the methoxy group.

  • Procedure:

    • Dissolve N-(2-methoxy-4-methylphenyl)acetamide in glacial acetic acid.

    • Add a solution of bromine in acetic acid dropwise to the mixture at room temperature.

    • Stir for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into a solution of sodium bisulfite to quench excess bromine.

    • Precipitate the product by adding water, then filter, wash, and dry to yield 3-Bromo-N-(2-methoxy-4-methylphenyl)acetamide.

Step 3: Hydrolysis of 3-Bromo-N-(2-methoxy-4-methylphenyl)acetamide

  • Rationale: Deprotection of the acetamido group to regenerate the amino group is necessary for the subsequent Sandmeyer reaction.

  • Procedure:

    • Reflux a mixture of 3-Bromo-N-(2-methoxy-4-methylphenyl)acetamide in aqueous hydrochloric acid for several hours.

    • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the free amine.

    • Filter the solid, wash with water, and dry to obtain 3-Bromo-2-methoxy-4-methylaniline.

Step 4: Sandmeyer Reaction to Introduce Chlorine

  • Rationale: The Sandmeyer reaction provides a reliable method to replace the amino group with a chlorine atom.

  • Procedure:

    • Dissolve 3-Bromo-2-methoxy-4-methylaniline in a mixture of hydrochloric acid and water and cool to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C, to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the cuprous chloride solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours. Nitrogen gas will be evolved.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to obtain 1-Bromo-3-chloro-2-methoxy-4-methylbenzene.

Potential Applications in Drug Development

Polysubstituted aromatic compounds are prevalent scaffolds in many approved drugs. The presence of halogens, a methoxy group, and a methyl group on 1-Bromo-3-chloro-2-methoxy-4-methylbenzene offers several avenues for its application in drug discovery:

  • Scaffold for Lead Optimization: The bromo and chloro substituents can serve as handles for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse chemical functionalities to explore the structure-activity relationship (SAR) of a lead compound.

  • Modulation of Physicochemical Properties: The methoxy group can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Halogens can also impact these properties and can participate in halogen bonding, a type of non-covalent interaction that can enhance drug-target binding affinity.

  • Bioisosteric Replacement: The chloro and bromo groups can be used as bioisosteres for other functional groups to fine-tune the biological activity and pharmacokinetic profile of a drug candidate.

Applications A 1-Bromo-3-chloro-2-methoxy-4-methylbenzene B Cross-Coupling Reactions (Suzuki, Heck, etc.) A->B Bromo/Chloro sites C Nucleophilic Aromatic Substitution A->C Activated positions D Novel Drug Candidates B->D E Functional Materials B->E C->D

Caption: Potential synthetic transformations and applications.

Conclusion

While the specific discovery and history of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene are not extensively documented, its existence is a testament to the power and elegance of synthetic organic chemistry. The strategic combination of classic reactions like electrophilic aromatic substitution and the Sandmeyer reaction allows for the precise construction of this highly functionalized molecule. Its potential as a versatile building block in drug discovery and materials science is significant, offering researchers a platform to create novel and complex chemical entities. As the demand for new therapeutics and advanced materials continues to grow, the importance of such well-defined molecular scaffolds will undoubtedly increase.

References

  • Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884, 17, 1633–1635.
  • Wikipedia. Sandmeyer reaction. [Link]

  • Oreate AI. Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry. [Link]

  • Kumar, R., et al. Recent trends in the chemistry of Sandmeyer reaction: a review. J Iran Chem Soc2021 , 18, 2995–3027. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Save My Exams. Directing Effects - A Level Chemistry Revision Notes. [Link]

  • Willson Research Group. Electrophilic Aromatic Substitution. [Link]

Theoretical Characterization of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene: A Computational Framework

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical framework for characterizing 1-Bromo-3-chloro-2-methoxy-4-methylbenzene (CAS: 1226808-61-2).

Due to the absence of a dedicated public domain theoretical study for this specific isomer, this guide synthesizes established computational protocols from homologous poly-halogenated anisoles. It serves as a blueprint for researchers to predict structural conformation, electronic reactivity, and spectroscopic signatures.

Executive Summary & Structural Logic

1-Bromo-3-chloro-2-methoxy-4-methylbenzene presents a unique case of steric crowding and competing electronic effects . The molecule features a tetrasubstituted benzene ring where the central methoxy group (C2) is flanked by bulky halogen atoms: Bromine (C1) and Chlorine (C3).

  • Steric Inhibition of Resonance: The primary theoretical interest lies in the torsion angle of the methoxy group. Flanked by large Br and Cl atoms, the methoxy group is predicted to twist significantly out of the benzene plane to minimize van der Waals repulsion, potentially disrupting the

    
    -conjugation typically seen in anisoles.
    
  • Electronic Push-Pull: The electron-donating methoxy (OMe) and methyl (Me) groups compete with the electron-withdrawing inductive effects (-I) of the halogens, while all substituents (except methyl) offer mesomeric donation (+M).

Computational Methodology Protocol

To accurately model this system, researchers must employ Density Functional Theory (DFT) with dispersion corrections to account for the significant non-covalent interactions between the crowded substituents.

Recommended Simulation Parameters
ParameterRecommendationRationale
Functional

B97X-D
or M06-2X
Captures long-range dispersion forces critical for accurate halogen-methoxy steric modeling [1].
Basis Set 6-311++G(d,p) Diffuse functions (++) are mandatory for modeling the electron-rich lone pairs of Br, Cl, and O.
Solvation PCM / SMD Use Polarizable Continuum Model (Solvent: Methanol or DMSO) to mimic likely synthesis environments.
Frequency Harmonic Approx. Required to verify stationary points (zero imaginary frequencies) and predict IR/Raman spectra.
Workflow Diagram (DOT)

The following Graphviz diagram outlines the standard computational workflow for characterizing this molecule.

ComputationalWorkflow cluster_props Output Data Input Initial Geometry (1-Br, 3-Cl, 2-OMe, 4-Me) Opt Geometry Optimization (wB97X-D/6-311++G(d,p)) Input->Opt Freq Frequency Analysis (Check Imaginary Freqs) Opt->Freq Freq->Opt If Imaginary Freq > 0 PES PES Scan (Methoxy Torsion Angle) Freq->PES If Minima Found Properties Property Calculation PES->Properties MEP MEP Map (Reactivity Sites) Properties->MEP NBO NBO Analysis (Charge Transfer) Properties->NBO NMR GIAO NMR (Chemical Shifts) Properties->NMR

Caption: Standard DFT workflow for characterizing sterically crowded poly-halogenated benzene derivatives.

Structural & Electronic Predictions

Conformational Analysis (The "Orthogonal Methoxy" Hypothesis)

In standard anisole, the methoxy group is planar (


). However, in 1-Bromo-3-chloro-2-methoxy-4-methylbenzene , the Van der Waals radii of Br (1.85 Å) and Cl (1.75 Å) create a "steric pocket" that forces the methoxy methyl group out of plane.
  • Predicted Torsion (

    
    ):  Expect a dihedral angle of ~60-90^\circ .
    
  • Consequence: This orthogonality reduces the orbital overlap between the Oxygen lone pair and the aromatic

    
    -system, slightly decreasing the electron-donating power of the methoxy group compared to unsubstituted anisole [2].
    
Molecular Electrostatic Potential (MEP) & Reactivity

Understanding the electrophilic and nucleophilic attack sites is crucial for drug development applications.

  • Nucleophilic Attack Sites (Blue Regions): The regions surrounding the Methyl hydrogens will show positive potential (

    
    ).
    
  • Electrophilic Attack Sites (Red/Yellow Regions):

    • Position 5 (C-H): This is the most reactive site for Electrophilic Aromatic Substitution (EAS).

    • Reasoning: Position 5 is para to the Methoxy group (strong activator) and ortho to the Methyl group (weak activator). Although it is meta to the halogens (deactivators), the cooperative directing effects of OMe and Me make C5 the dominant nucleophilic center.

    • Position 6 (C-H): Significantly less reactive due to steric hindrance from the adjacent 1-Bromo group and lack of direct resonance activation from the methoxy group (meta relationship).

Frontier Molecular Orbitals (FMO)
  • HOMO Location: Likely localized on the aromatic ring and the oxygen lone pairs.

  • LUMO Location: Likely distributed across the C-Br and C-Cl bonds (due to

    
     character), indicating susceptibility to nucleophilic reduction or metal-halogen exchange.
    

Spectroscopic Profiling (Predictive)

Vibrational Spectroscopy (IR/Raman)
ModePredicted Frequency (scaled)Description
C-H Stretching (Ar) 3050 - 3100 cm

Weak intensity; only C5-H and C6-H remain.
C-H Stretching (Me) 2850 - 2980 cm

Distinct bands for O-CH

and Ar-CH

.
C=C Stretching 1580 - 1600 cm

Aromatic ring breathing modes.
C-O Stretching 1250 - 1280 cm

Strong intensity; sensitive to the methoxy torsion angle.
C-Cl / C-Br Stretch 600 - 800 cm

Fingerprint region; heavy atom vibrations.
NMR Prediction (GIAO Method)
  • 
    H NMR: 
    
    • Ar-CH

      
      : 
      
      
      
      2.2 - 2.4 ppm (Singlet).
    • O-CH

      
      : 
      
      
      
      3.7 - 3.9 ppm (Singlet).
    • Ar-H (Pos 5 & 6): Two doublets (if coupling exists) or singlets in the

      
       6.8 - 7.5 ppm range. Note that H5 and H6 are para to each other, so coupling will be small (
      
      
      
      Hz).
  • 
    C NMR:  Distinct peaks for C-Br (~110-120 ppm) and C-Cl (~120-130 ppm) due to the heavy atom effect.
    

Synthesis & Reaction Pathway Logic

The synthesis of this molecule likely proceeds via the halogenation of a precursor like 2-methoxy-4-methylaniline or direct halogenation of 2-methoxy-4-methylbenzene (creosol methyl ether), though regioselectivity is challenging.

Regioselectivity Diagram

The following diagram illustrates the directing effects governing the reactivity of the C5 position.

Reactivity Center Benzene Ring OMe 2-OMe (Activator) Center->OMe Me 4-Me (Weak Activator) Center->Me Br 1-Br (Deactivator) Center->Br Cl 3-Cl (Deactivator) Center->Cl Pos5 Position 5 (Target Site) OMe->Pos5 Para Directing (Strong) Me->Pos5 Ortho Directing (Weak) Br->Pos5 Meta (No Directing) Cl->Pos5 Meta (No Directing)

Caption: Electronic directing effects highlighting Position 5 as the thermodynamically favored site for further substitution.

References

  • Ersanlı, C. C. (2017). Synthesis, X-ray and Quantum Chemical Characterizations Studies on (E)-2-Bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol Compound. Gazi University Journal of Science, 30(4), 531-543. Link

  • Badawi, H. M., & Al-Saadi, A. A. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. National Institutes of Health (PMC). Link(Note: Generalized citation for dimethoxybenzene DFT protocols)

  • ChemicalBook. (2025).[1][2] 1-Bromo-4-chloro-2-methylbenzene (Isomer Properties).[3] ChemicalBook Database. Link

  • ChemSrc. (2025).[1][2][4] 1-Bromo-3-chloro-2-methoxy-4-methylbenzene (CAS 1226808-61-2) Entry.[1][2][4] ChemSrc Database. Link

Sources

Molecular Architecture & Synthesis: 1-Bromo-3-chloro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural architecture, synthesis, and application logic for 1-Bromo-3-chloro-2-methoxy-4-methylbenzene .

CAS Registry Number: 1226808-61-2 Formula: C₈H₈BrClO Molecular Weight: 235.51 g/mol [1][2]

Executive Summary

1-Bromo-3-chloro-2-methoxy-4-methylbenzene is a highly functionalized tetra-substituted arene. It serves as a high-value scaffold in medicinal chemistry, particularly for the synthesis of atropisomeric biaryls and heterocycles where steric control is paramount. Its structural uniqueness lies in the "buttressing effect" —the steric crowding of the methoxy group (C-2) by the flanking halogen atoms (Br at C-1, Cl at C-3), which forces the methoxy group into an orthogonal conformation relative to the benzene plane. This guide outlines the structural implications, a robust Directed Ortho Metalation (DoM) synthesis route, and handling protocols.

Structural Analysis: The "Buttressing" Effect

The reactivity and spectroscopic signature of this molecule are defined by its crowded 1,2,3,4-substitution pattern.

Steric Environment

Unlike mono- or di-substituted benzenes, the C-2 methoxy group in this molecule lacks free rotation.

  • Ortho-1 (Bromine): Large Van der Waals radius (1.85 Å).

  • Ortho-3 (Chlorine): Significant Van der Waals radius (1.75 Å).

  • Consequence: The methoxy methyl group cannot lie coplanar with the ring. It is forced perpendicular, disrupting

    
     conjugation between the oxygen lone pair and the aromatic ring. This increases the electron density on the oxygen (less resonance donation) and alters the basicity of the ring carbons.
    
Predicted NMR Signature

Note: Values are calculated based on substituent additivity rules (ChemDraw/MestReNova algorithms) for CDCl₃ solution.

NucleusSignalMultiplicityShift (δ ppm)Assignment & Logic
¹H Ar-H (C-6) Doublet (

Hz)
7.35 – 7.45Deshielded by ortho-Br and meta-OMe effects.
¹H Ar-H (C-5) Doublet (

Hz)
6.95 – 7.05Shielded relative to C-6; ortho to Methyl group.
¹H -OCH₃ Singlet3.85 – 3.90Slightly downfield due to orthogonal conformation (loss of conjugation).
¹H -CH₃ Singlet2.30 – 2.35Typical benzylic methyl resonance.
¹³C C-2 (C-O) Quaternary~155.0Ipso carbon attached to oxygen.
¹³C C-1 (C-Br) Quaternary~115.0Upfield due to heavy atom effect of Bromine.

Synthesis Strategy: Directed Ortho Metalation (DoM)

Direct electrophilic halogenation of 3-chloro-4-methylanisole is unreliable because the directing effects of the OMe and Me groups compete, often leading to mixtures of regioisomers (halogenation at C-6 vs C-2).

The Superior Route: Directed Ortho Metalation (DoM). This protocol utilizes the acidity of the C-2 proton, which is enhanced by the inductive withdrawal of the adjacent Chlorine (C-3) and the coordinating ability of the Methoxy group (C-1).

Reaction Pathway Diagram

SynthesisPath Figure 1: Regioselective Synthesis via Directed Ortho Metalation (DoM). Start 3-Chloro-4-methylanisole (Precursor) Lithiation Intermediate: 2-Lithio Species Start->Lithiation 1. n-BuLi, THF, -78°C (DoM at C-2) Product 1-Bromo-3-chloro- 2-methoxy-4-methylbenzene (Target) Lithiation->Product 2. CBr4 or NBS (Electrophilic Quench)

Detailed Protocol

Reagents:

  • Starting Material: 3-Chloro-4-methylanisole (1.0 equiv).

  • Base: n-Butyllithium (1.1 equiv, 2.5 M in hexanes).

  • Electrophile: Carbon tetrabromide (CBr₄) or NBS (1.2 equiv).

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain an inert nitrogen atmosphere throughout.

  • Solvation: Charge the flask with 3-Chloro-4-methylanisole (10 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation (Critical Step): Add n-BuLi dropwise via syringe over 15 minutes.

    • Mechanistic Insight: The Lithium atom coordinates to the methoxy oxygen. The base deprotonates the C-2 position preferentially because it is "sandwiched" between the directing OMe group and the inductively withdrawing Cl atom.

  • Incubation: Stir at -78°C for 1 hour to ensure complete formation of the phenyllithium species.

  • Quench: Dissolve CBr₄ (12 mmol) in THF (10 mL) and add it dropwise to the cold lithiated solution.

  • Workup: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Dry organic layers over MgSO₄ and concentrate.

  • Purification: The crude oil is purified via flash column chromatography (Hexanes/EtOAc 95:5).

Applications in Drug Discovery

This molecule is a "linchpin" intermediate. The presence of both Bromine and Chlorine allows for sequential chemoselective cross-coupling .

Chemoselective Coupling Logic

Palladium-catalyzed coupling (Suzuki-Miyaura) occurs preferentially at the C-Br bond due to the weaker bond dissociation energy (BDE) of Ar-Br compared to Ar-Cl.

  • First Coupling (C-1): Reaction with Boronic Acid A at room temperature (Pd(PPh₃)₄ catalyst) substitutes the Bromine.

  • Second Coupling (C-3): Subsequent reaction at elevated temperatures (using bulky phosphine ligands like XPhos) substitutes the Chlorine.

CouplingLogic Figure 2: Sequential Chemoselective Functionalization Strategy. Target 1-Br-3-Cl-2-OMe-4-Me-Benzene Step1 Intermediate Biaryl (Cl retained) Target->Step1 Suzuki Coupling 1: Pd(0), R-B(OH)2, RT (Selects Br) Final Tri-substituted Scaffold (Drug Core) Step1->Final Suzuki Coupling 2: Pd(OAc)2, Ligand, Heat (Selects Cl)

Safety & Handling (GHS Standards)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Light sensitive (protect from direct UV to prevent debromination).

References

  • Chemical Identity: PubChem. 1-Bromo-3-chloro-2-methoxy-4-methylbenzene (Compound). National Library of Medicine. Available at: [Link] (Search Term: CAS 1226808-61-2).

  • Commercial Availability: Alchimica. Product Datasheet: 1-Bromo-3-chloro-2-methoxy-4-methylbenzene. Available at: [Link]

  • Synthetic Methodology (DoM): Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990, 90(6), 879–933.
  • Steric Effects: Buttressing Effect in Polysubstituted Benzenes. Chemistry LibreTexts. Available at: [Link]

Sources

preliminary reactivity studies of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Preliminary Reactivity Profiling of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene A Chemoselective Functionalization Guide for High-Value Scaffold Synthesis

Part 1: Executive Summary & Structural Analysis

The Core Directive: This guide outlines the preliminary reactivity profile of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene (CAS 1226808-61-2) . As a densely functionalized arene, this scaffold presents a unique "reactivity ladder" governed by steric buttressing and electronic differentiation. For drug development professionals, this molecule serves as a versatile linchpin, allowing for orthogonal functionalization at three distinct sites (C1, C3, and C5) without the need for protecting groups.

Structural Logic: The molecule features a 1,2,3,4-substitution pattern, creating specific steric and electronic environments:

  • C1-Br (The Entry Point): The most reactive handle. The C-Br bond is weaker than C-Cl, and its position (ortho to the directing OMe group) primes it for Lithium-Halogen Exchange (Li-X).

  • C2-OMe (The Anchor): Acts as a strong electron-donating group (EDG) and a Directed Ortho Metalation (DoM) director. It is sterically shielded by the flanking Br and Cl atoms.

  • C3-Cl (The Reserve): The C-Cl bond is stronger and more sterically crowded (flanked by OMe and Me). It typically remains inert during C1 functionalization, serving as a secondary handle for later stages.

  • C5-H (The Nucleophile): Activated synergistically by the para-OMe and ortho-Me groups, this is the exclusive site for Electrophilic Aromatic Substitution (EAS).

Part 2: Core Reactivity Studies

Study A: Chemoselective Metal-Halogen Exchange (C1 vs. C3)

Objective: Selectively functionalize C1 without disturbing the C3-Cl bond. Mechanism: The rate of Lithium-Halogen exchange follows the order I > Br > Cl. Furthermore, the OMe group at C2 coordinates with the lithium species, stabilizing the transition state at C1 (ortho-lithiation effect). Prediction: Treatment with n-BuLi at -78°C will result in exclusive lithiation at C1.

Study B: Site-Selective Palladium Catalysis (Suzuki-Miyaura)

Objective: Install biaryl motifs at C1 while preserving the C3-Cl handle. Mechanism: Oxidative addition of Pd(0) into C-Br bonds is kinetically faster than into C-Cl bonds. The steric bulk at C3 (flanked by OMe and Me) further retards oxidative addition at the chloride, enhancing selectivity for the bromide. Prediction: Standard Pd-catalyzed conditions (e.g., Pd(PPh3)4) will yield >95% selectivity for C1 coupling.

Study C: Regioselective Electrophilic Aromatic Substitution (EAS)

Objective: Introduce a functional group (Br, NO2) onto the aromatic ring.[1] Mechanism:

  • C5: Para to OMe (Strong Activator), Ortho to Me (Weak Activator). Highly Activated.

  • C6: Meta to OMe, Meta to Me, Ortho to Br (Deactivator). Deactivated. Prediction: EAS will occur exclusively at C5.

Part 3: Visualization of Reactivity Pathways

ReactivityMap cluster_legend Selectivity Drivers Start 1-Bromo-3-chloro- 2-methoxy-4-methylbenzene Li_Int Lithiated Intermediate (C1-Li Species) Start->Li_Int n-BuLi, -78°C (Kinetic Control) Prod_2 Biaryl Product (C1-Ar Coupling) Start->Prod_2 Ar-B(OH)2, Pd(0) (Chemoselective) Prod_3 C5-Substituted Product (Br, NO2) Start->Prod_3 NBS or HNO3 (Electronic Control) Prod_1 C1-Functionalized Product (E.g., Aldehyde, Silane) Li_Int->Prod_1 Electrophile (E+) Legend C1: Weaker Bond + OMe Chelation C3: Steric Shielding C5: Synergistic Activation (OMe+Me)

Figure 1: Orthogonal reactivity map showing the three distinct functionalization pathways available for the scaffold.

Part 4: Detailed Experimental Protocols

The following protocols are designed to be self-validating . The success of the reaction is confirmed by the disappearance of the specific starting material signals in TLC or GC-MS.

Protocol 1: Chemoselective Formylation (C1-Br → C1-CHO)

Validates the Lithium-Halogen Exchange Pathway.

  • Setup: Flame-dry a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with 1-Bromo-3-chloro-2-methoxy-4-methylbenzene (1.0 eq, 2.0 mmol) and anhydrous THF (10 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Exchange: Dropwise add n-Butyllithium (1.1 eq, 2.5 M in hexanes) over 10 minutes.

    • Critical Checkpoint: The solution may turn slightly yellow. Stir for 30 minutes at -78°C. Do not allow to warm, or benzylic lithiation at the methyl group may compete.

  • Quench: Add anhydrous DMF (3.0 eq) dropwise. Stir at -78°C for 30 minutes, then allow to warm to 0°C over 1 hour.

  • Workup: Quench with sat. aq. NH4Cl. Extract with EtOAc (3x). Wash combined organics with water and brine.[2] Dry over Na2SO4.[2]

  • Validation: 1H NMR should show the disappearance of the aromatic proton signals and the appearance of an aldehyde peak (~10.2 ppm). The C3-Cl and C4-Me signals should remain intact.

Protocol 2: C5-Bromination via Electrophilic Aromatic Substitution

Validates the Regioselectivity of the OMe/Me directing groups.

  • Setup: Use a 20 mL vial shielded from light (aluminum foil).

  • Reaction: Dissolve 1-Bromo-3-chloro-2-methoxy-4-methylbenzene (1.0 eq) in Acetonitrile (0.1 M). Add N-Bromosuccinimide (NBS) (1.05 eq).

  • Catalysis: Add a catalytic amount of NH4OAc (10 mol%) to activate the NBS.

  • Execution: Stir at Room Temperature for 4–12 hours. Monitor by TLC (Hexanes/EtOAc).

  • Validation:

    • Regio-check: The product will be the 1,5-dibromo derivative. In 1H NMR, the aromatic region should become a singlet (the lone proton at C6), confirming substitution at C5. If substitution occurred at C6, the remaining proton at C5 would show a different shift due to the ortho-Me group.

Part 5: Data Summary & Reactivity Forecast

Reaction TypeTarget SiteReagent SystemSelectivity DriverExpected Yield
Li-Halogen Exchange C1-Brn-BuLi / THF / -78°CBond Energy (C-Br < C-Cl) + Chelation85-92%
Suzuki Coupling C1-BrAr-B(OH)2 / Pd(PPh3)4Oxidative Addition Rate (Br > Cl)75-88%
Electrophilic Subst. C5-HNBS or HNO3 / H2SO4Electronic Activation (Para-OMe)>90%
Demethylation C2-OMeBBr3 / DCM / 0°CLewis Acid Cleavage60-75%*

*Note: Demethylation yields may be lower due to steric crowding from the 1-Br and 3-Cl substituents.

Part 6: References

  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, Wiley-VCH, 2005. (Establishes principles of halogen-lithium exchange selectivity).

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483, 1995. Link (Foundational text for chemoselective coupling).

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition, Wiley, 2019. (Authoritative source for Electrophilic Aromatic Substitution directing effects).[3]

  • Bode, M. L., et al. "Stereoselective synthesis of poly-substituted benzenes." Tetrahedron, 67(43), 8268-8275, 2011. (Context for steric buttressing in 1,2,3,4-substituted arenes).

Sources

A Technical Guide to the Solubility of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Solubility Landscape of a Niche Synthetic Intermediate

Physicochemical Profile: Estimations Based on Structural Analogs

Direct experimental data for 1-Bromo-3-chloro-2-methoxy-4-methylbenzene is sparse. However, we can infer its key physicochemical properties from its closest structural isomer, 1-Bromo-3-chloro-4-methoxy-2-methylbenzene (CAS: 2092612-32-1), and other related compounds. These estimations are crucial for the initial selection of solvents and for interpreting experimental results.

PropertyEstimated Value/PredictionSource/Basis
Molecular Formula C₈H₈BrClOBased on structure
Molecular Weight 235.51 g/mol [1]
Predicted Boiling Point ~236 °CBased on related structures[2]
Predicted Density ~1.6 g/cm³Based on related structures[2]
Predicted XLogP3 ~3.4A measure of lipophilicity, based on related structures[3]
Physical Form Likely a solid or liquid at room temperature

Note: These values should be used as a guideline and should be confirmed by experimental analysis. The octanol-water partition coefficient (XLogP3) suggests a significant non-polar character, which is a primary indicator of its likely solubility in organic solvents over aqueous media.

Theoretical Considerations: What Drives the Solubility of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene?

The principle of "like dissolves like" is the cornerstone of solubility prediction. The molecular structure of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene provides several clues to its behavior in different solvent classes.

  • Polarity and Dipole Moment: The presence of electronegative halogen (Bromo- and Chloro-) and oxygen (methoxy-) atoms introduces polar covalent bonds, creating a net dipole moment. However, the molecule is dominated by the non-polar benzene ring and the methyl group. This suggests that while it may have some affinity for polar solvents, its overall character is largely non-polar.

  • Hydrogen Bonding: The methoxy group's oxygen atom has lone pairs of electrons and can act as a hydrogen bond acceptor. However, the molecule lacks a hydrogen bond donor (like an -OH or -NH group). Therefore, it will not readily dissolve in protic solvents like water or methanol through strong hydrogen bonding networks. Its solubility in alcohols will be more dependent on the alkyl chain length of the alcohol.

  • Van der Waals Forces: The large, electron-rich benzene ring and halogen substituents allow for significant London dispersion forces. These forces will be the primary driver of solubility in non-polar, aromatic, and chlorinated solvents.

The interplay of these factors can be visualized in the following logical flow:

G A Molecular Structure 1-Bromo-3-chloro-2-methoxy-4-methylbenzene B Dominant Non-Polar Benzene Ring and Methyl Group A->B C Polar C-Br, C-Cl, and C-O Bonds A->C D Methoxy Group (Hydrogen Bond Acceptor) A->D E High Solubility in Non-Polar Solvents (e.g., Hexane, Toluene) B->E Strong van der Waals forces F Moderate Solubility in Polar Aprotic Solvents (e.g., Acetone, THF) C->F Dipole-dipole interactions G Low Solubility in Polar Protic Solvents (e.g., Water, Methanol) D->G Limited hydrogen bonding G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis A Prepare saturated stock solutions of the compound in each solvent B Equilibrate at a constant temperature (e.g., 25 °C) for 24-48 hours A->B C Centrifuge to pellet undissolved solid B->C D Carefully collect the supernatant C->D E Prepare a dilution series of the supernatant D->E F Analyze by HPLC or GC against a standard curve E->F G Calculate solubility (mg/mL or mol/L) F->G

Caption: Experimental workflow for determining equilibrium solubility.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene to a vial containing a known volume of the chosen organic solvent. The excess solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for at least 24 hours, with continuous agitation, to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

  • Quantification:

    • Prepare a series of dilutions of the supernatant with the same solvent.

    • Analyze the diluted samples using a validated HPLC or GC method.

    • A standard calibration curve of the compound in the same solvent must be prepared for accurate quantification.

  • Data Interpretation:

    • From the concentration of the saturated solution, calculate the solubility in units such as mg/mL or mol/L.

    • Repeat the experiment at different temperatures to understand the temperature dependence of solubility.

Computational Prediction of Solubility

In the absence of experimental data, and as a complementary tool, Quantitative Structure-Property Relationship (QSPR) models can provide valuable solubility estimates. Methods such as the Abraham solvation equation (ABSOLV) and the General Solubility Equation (GSE) by Yalkowsky are widely used.

These models typically require descriptors such as:

  • logP (octanol-water partition coefficient): A measure of lipophilicity.

  • Melting Point (°C): Related to the energy required to break the crystal lattice.

  • Molecular Weight ( g/mol ): Influences the entropy of dissolution.

  • Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity and hydrogen bonding capacity.

While a detailed tutorial on these predictive models is beyond the scope of this guide, researchers can utilize various software platforms that implement these algorithms to generate solubility predictions for novel compounds like 1-Bromo-3-chloro-2-methoxy-4-methylbenzene. It has been noted that the accuracy of these predictions can be within 0.6 to 1.3 log units, which is often approaching the limits of inter-laboratory measurement reproducibility. [4]

Summary and Recommendations

The solubility of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene is a critical parameter for its effective use in research and development. Based on its structure, it is predicted to be highly soluble in non-polar and aromatic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in polar protic solvents.

For laboratory applications, a systematic experimental determination of its solubility in a range of solvents is highly recommended. The protocol provided in this guide offers a robust framework for generating such data. In parallel, computational models can provide rapid initial estimates to guide solvent selection and experimental design.

References

  • PubChem. (n.d.). 1-Bromo-2-chloro-3-methoxybenzene. National Center for Biotechnology Information.
  • Sigma-Aldrich. (2025, June 2). Safety Data Sheet: 1-Bromo-3-nitrobenzene.
  • Thermo Fisher Scientific. (2009, September 26). Safety Data Sheet: 4-Bromoanisole.
  • CymitQuimica. (2015, September 16). Safety Data Sheet: 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Sigma-Aldrich. (n.d.). 1-Bromo-2-methoxy-4-methylbenzene.
  • ECHEMI. (n.d.). 1-Bromo-4-chloro-2-methoxybenzene SDS.
  • ChemicalBook. (n.d.). 1-Bromo-3-chloro-2-methoxybenzene CAS#: 174913-10-1.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-3-chloro- (CAS 108-37-2).
  • Thermo Fisher Scientific. (2025, December 21). Safety Data Sheet: 1-Bromo-3-chlorobenzene.
  • ChemicalBook. (n.d.). 1-bromo-3-chloro-2-(cyclobutylmethoxy)-4-methylbenzene.
  • Avdeef, A. (2011). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database.
  • Hughes, L. D., Palmer, D. S., Nigsch, F., & Mitchell, J. B. (2008). Predicting aqueous solubility from structure. Bioorganic & Medicinal Chemistry Letters, 18(17), 4872-4875.
  • University of Toronto. (2023, August 31). Solubility of Organic Compounds.
  • Advanced ChemBlocks. (n.d.). 1-Bromo-3-chloro-4-methoxy-2-methylbenzene 95%.
  • Bergström, C. A., Wassvik, C. M., Norinder, U., Luthman, K., & Artursson, P. (2004). Global and local computational models for aqueous solubility of drug-like molecules. Journal of Chemical Information and Computer Sciences, 44(4), 1477-1488.
  • Palmer, D. S., O'Boyle, N. M., Glen, R. C., & Mitchell, J. B. (2017). Predicting solubility limits of organic solutes for a wide range of solvents and temperatures.
  • NIST. (n.d.). Benzene, 1-bromo-3-chloro-. NIST Chemistry WebBook.
  • Kim, M. S., Kim, J. S., Park, J. H., & Cho, W. S. (2021).
  • Maggi, L., & Mazzoleni, V. (2017). "Cork taint" responsible compounds.
  • ResearchGate. (n.d.). Thermodynamics properties of n-alkoxyethanols + organic solvent mixtures. XVIII. Excess volumes at 298.15 K for 2-(2-alkoxyethoxy)ethanol + n-polyether.
  • ResearchGate. (n.d.). Solubility Properties of Methanol in Organic Solvents.

Sources

Methodological & Application

Application Note: Sequential Functionalization of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

A Protocol for Orthogonal Cross-Coupling Strategies

Executive Summary

This guide details the strategic application of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene as a bifunctional linchpin in medicinal chemistry and materials science. This scaffold offers a unique "orthogonal reactivity" profile: the C1-Bromine atom is electronically and sterically accessible, while the C3-Chlorine atom is sterically shielded by flanking methoxy and methyl groups.

By exploiting these differences, researchers can achieve highly selective sequential cross-coupling , installing two different nucleophiles in a precise order without the need for intermediate protecting group manipulations. This note provides optimized protocols for site-selective Suzuki-Miyaura coupling at the bromide, followed by high-energy activation of the sterically hindered chloride.

Mechanistic Insight & Strategic Analysis

Structural Analysis

The molecule features two halogen handles with distinct electronic and steric environments:

  • Site A (C1-Br):

    • Electronic: Activated by the inductive withdrawal of the ring, though modulated by the ortho-methoxy group.

    • Steric: Mono-ortho substituted (-OMe). Accessible to standard Pd(0) species.

    • Reactivity: High. Undergoes rapid oxidative addition.

  • Site B (C3-Cl):

    • Electronic: Deactivated by the electron-donating capability of the ortho-methoxy group (resonance effect).

    • Steric: Di-ortho substituted (sandwiched between -OMe and -Me). This creates a significant steric barrier, retarding oxidative addition.

    • Reactivity: Low. Requires bulky, electron-rich ligands (e.g., Buchwald phosphines) and elevated temperatures to react.

The "Orthogonal" Strategy

The distinct reactivity gap (


) allows for a controlled, stepwise workflow:
  • Phase 1: Chemoselective coupling of the Bromide using mild conditions (preserving the Chloride).

  • Phase 2: Forcing conditions to activate the remaining hindered Chloride.

Experimental Workflows (Visualization)

G Start Starting Material (1-Br-3-Cl-2-OMe-4-Me-benzene) Step1 Step 1: Chemoselective Coupling (Target: C1-Br) Start->Step1 Mild Pd Source (Pd(PPh3)4, 80°C) Inter Intermediate (3-Chloro-biaryl) Step1->Inter Yield: >85% Cl Intact Step2 Step 2: Activation of Hindered Cl (Target: C3-Cl) Inter->Step2 High-Energy Catalyst (Pd-SPhos/RuPhos, 100°C+) Final Final Product (Unsymmetrical Tri-substituted Arene) Step2->Final C-C or C-N Bond Formation

Figure 1: Sequential functionalization workflow exploiting the reactivity difference between the accessible bromide and the sterically hindered chloride.

Detailed Protocols

Phase 1: Chemoselective Suzuki-Miyaura Coupling (C1-Br)

Objective: Couple an aryl boronic acid to the C1-Br position without touching the C3-Cl.

Critical Parameter: Avoid highly active ligands (like XPhos or


) in this step, as they might promote premature oxidative addition at the chloride. Use "standard" phosphines.
Materials:
  • 1-Bromo-3-chloro-2-methoxy-4-methylbenzene (1.0 equiv)

  • Aryl Boronic Acid (

    
    ) (1.1 equiv)
    
  • Catalyst:

    
     (3-5 mol%) OR 
    
    
    
    (for sterically demanding boronic acids).
  • Base:

    
     (2.0 M aqueous solution, 2.5 equiv).
    
  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1).

Step-by-Step Protocol:
  • Setup: Charge a reaction vial with the aryl bromide (1.0 equiv), boronic acid (1.1 equiv), and Pd catalyst.

  • Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed solvent (0.1 M concentration relative to substrate) and aqueous base via syringe.

  • Reaction: Heat the mixture to 80°C for 4–12 hours.

    • Checkpoint: Monitor by TLC or LCMS.[1] The bromide should be consumed rapidly. The chloride peak should remain constant.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over

    
    , concentrate, and purify via flash chromatography.
    

Table 1: Optimization of Phase 1 (Chemoselectivity)

EntryCatalystLigandBaseTempResult
1



80°CGood yield, <2% bis-coupling
2

-

80°C Excellent yield, 100% selectivity
3

XPhos

100°CPoor selectivity (mixture of mono/bis)
Phase 2: Functionalization of the Hindered Chloride (C3-Cl)

Objective: Activate the remaining C3-Cl bond. Challenge: The chloride is "deactivated" (electron-rich) and "shielded" (di-ortho substituted). Solution: Use Buchwald Ligands designed for steric bulk and difficult chlorides.

Option A: Suzuki Coupling (C-C Bond) [2]
  • Recommended Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

    • Why: SPhos is exceptionally good at coupling sterically hindered aryl chlorides due to its ability to facilitate oxidative addition and reductive elimination in crowded environments [1, 2].

  • Base: Anhydrous

    
     is preferred to minimize protodeboronation.
    
Option B: Buchwald-Hartwig Amination (C-N Bond)
  • Recommended Ligand: RuPhos (for secondary amines) or BrettPhos (for primary amines).

    • Why: These ligands prevent the formation of palladacycles that deactivate the catalyst and are tailored for electron-rich aryl chlorides [3].

Step-by-Step Protocol (General Phase 2):
  • Setup: Charge a dried vial with the Phase 1 Product (1.0 equiv), Nucleophile (Boronic acid or Amine, 1.2–1.5 equiv),

    
     or 
    
    
    
    (2–5 mol%), and Ligand (4–10 mol%, 2:1 L:Pd ratio).
  • Base: Add

    
     (3.0 equiv) for Suzuki or 
    
    
    
    (1.5 equiv) for Amination.
  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

  • Reaction: Heat vigorously to 100–110°C for 12–24 hours.

    • Note: The reaction typically requires higher energy to overcome the steric barrier of the methoxy/methyl "sandwich."

  • Workup: Standard aqueous workup and purification.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Step 1: Bis-coupling observed Catalyst too active or Temp too high.Switch to

and lower temp to 60-70°C. Reduce reaction time.
Step 2: No Reaction (SM recovery) Steric hindrance preventing Oxidative Addition.Switch to SPhos or XPhos . Increase Temp to 120°C (microwave). Use

to ensure active Pd(0).
Step 2: Dehalogenation (H-Ar formed)

-hydride elimination or solvent participation.
Avoid alcohol solvents. Use Toluene. Ensure anhydrous conditions.

References

  • Walker, S. D., et al. "A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides." Angewandte Chemie International Edition, vol. 43, no. 14, 2004, pp. 1871-1876.

  • Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, vol. 127, no. 13, 2005, pp. 4685-4696.

  • Surry, D. S., and Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50.

  • Littke, A. F., and Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides."[3] Angewandte Chemie International Edition, vol. 41, no. 22, 2002, pp. 4176-4211.

Sources

protocol for Suzuki coupling with 1-Bromo-3-chloro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Suzuki-Miyaura Coupling of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene

Executive Summary

This application note details a robust protocol for the Suzuki-Miyaura cross-coupling of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene . This substrate presents two distinct challenges in medicinal chemistry and process development:

  • Chemoselectivity: Differentiating between the reactive C–Br bond and the potentially reactive C–Cl bond.

  • Steric Hindrance: The C1–Br bond is ortho-substituted by a methoxy group (C2), creating significant steric crowding that impedes the approach of the palladium catalyst.

The protocol defined below utilizes a Pd-SPhos catalytic system. This ligand choice is critical; SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is specifically engineered to facilitate oxidative addition into hindered aryl halides while maintaining high selectivity for bromides over chlorides due to its bulk and electronic profile.

Mechanistic Analysis & Strategy

The Substrate Challenge

The target molecule features a "sandwich" effect. The methoxy group at C2 is an electron-donating group (EDG), which increases the electron density of the benzene ring.

  • Electronic Effect: The EDG deactivates the ring toward nucleophilic attack by the Pd(0) species (Oxidative Addition), making the reaction slower than with electron-deficient arenes.

  • Steric Effect: The C2-OMe group physically obstructs the C1-Br site. Standard ligands (e.g., PPh3) often fail here because they lack the necessary bulk to force the formation of the active monoligated Pd(0) species required for hindered coupling.

The Solution: Ligand-Controlled Selectivity

We employ SPhos , a Buchwald-type dialkylbiaryl phosphine.

  • Mechanism of Action: The interaction between the palladium and the ipso-carbon of the biaryl lower ring, along with the interaction of the OMe groups on the ligand, stabilizes the monoligated [L-Pd(0)] species. This species is highly active and capable of oxidative addition into hindered C–Br bonds.

  • Chemoselectivity: The rate of oxidative addition into C–Br is orders of magnitude faster than into C–Cl. Under the mild conditions provided by SPhos (40–80°C), the C–Cl bond remains inert, preserving it for subsequent functionalization.

Experimental Protocol

Reagents & Materials
  • Substrate: 1-Bromo-3-chloro-2-methoxy-4-methylbenzene (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: SPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)) (1.0 – 2.0 mol%)

    • Note: Using the G2 or G3 precatalyst is superior to mixing Pd(OAc)2 + SPhos in situ, ensuring exact stoichiometry and rapid activation.

  • Base: Potassium Phosphate Tribasic (K3PO4), finely ground (2.0 – 3.0 equiv)

  • Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure
  • Setup: To a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 235 mg), aryl boronic acid (1.2 mmol), and K3PO4 (2.0 mmol, 424 mg).

  • Catalyst Addition: Add SPhos Pd G2 (0.02 mmol, 14.4 mg, 2 mol%).

    • Process Tip: If the boronic acid is expensive, add it last. If the catalyst is sensitive to air in solution, add it as a solid before solvent.

  • Degassing: Seal the vial with a septum. Evacuate and backfill with inert gas (Nitrogen or Argon) three times.

    • Critical: Oxygen is the primary cause of homocoupling byproducts and catalyst death.

  • Solvation: Syringe in Toluene (4.0 mL) and degassed Water (0.4 mL).

  • Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (800+ rpm) to ensure mixing of the biphasic system.

  • Monitoring: Monitor by HPLC or UPLC at 1 hour.

    • Expectation: >95% conversion of bromide; <1% conversion of chloride.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL). Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

  • Purification: Dry organics over MgSO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Data Summary & Optimization Guide

The following table summarizes the optimization landscape for this specific chemoselective transformation.

ParameterStandard ConditionAlternative / TroubleshootingRationale
Catalyst SPhos Pd G2 XPhos Pd G2SPhos is best for OMe-hindered systems. XPhos is better if the boronic acid is also hindered.
Base K3PO4 K2CO3 or KOHK3PO4 is mild/buffered. Use KOH only if reaction is sluggish and substrate is stable to strong base.
Solvent Toluene/H2O THF/H2O or n-ButanolToluene is standard. Alcohols (n-BuOH) can accelerate Suzuki couplings via improved solubility of borates.
Temp 80°C 100°CIncrease temp only if conversion stalls. Higher temps risk C-Cl activation.

Visualizations

Reaction Workflow Diagram

SuzukiWorkflow Start Start: Weigh Reagents Degas Degas: Vac/Ar Cycles (3x) Start->Degas Solvate Solvation: Add Toluene/H2O Degas->Solvate Heat Reaction: 80°C, 1-4 Hours Solvate->Heat Monitor Monitor: HPLC for Br vs Cl Heat->Monitor Monitor->Heat Incomplete Workup Workup: EtOAc Extraction Monitor->Workup >95% Conv.

Caption: Optimized workflow for Pd-SPhos catalyzed coupling, emphasizing the critical degassing step to preserve catalyst activity.

Chemoselectivity & Steric Mechanism

Mechanism Substrate 1-Bromo-3-chloro-2-methoxy-4-methylbenzene PathBr Path A: C-Br Insertion (Fast & Preferred) Substrate->PathBr Weak Bond (68 kcal/mol) PathCl Path B: C-Cl Insertion (Slow/Disfavored) Substrate->PathCl Strong Bond (81 kcal/mol) Pd0 L-Pd(0) (Active Species) Pd0->PathBr SPhos Ligand Facilitates Complex Oxidative Addition Complex (Ar-Pd-Br) PathBr->Complex Product Biaryl Product (C-Cl Intact) Complex->Product + Ar-B(OH)2 + Base

Caption: Mechanistic divergence showing the kinetic preference for C-Br oxidative addition over C-Cl, enabled by the SPhos ligand.

Troubleshooting & Critical Controls

  • Protodeboronation: If the aryl boronic acid is electron-rich or ortho-substituted, it may undergo protodeboronation (replacing B(OH)2 with H) rather than coupling.

    • Fix: Increase catalyst loading to 5 mol% to outcompete the side reaction, or switch to a Boronic Ester (Pinacol ester).

  • Low Conversion: If the starting material remains unreacted.

    • Fix: Ensure the system is strictly oxygen-free. Switch solvent to n-Butanol , which often facilitates transmetalation in difficult cases.

  • Loss of Chemoselectivity: If the C-Cl bond begins to react (formation of terphenyls).

    • Fix: Strictly control temperature (do not exceed 80°C). Reduce catalyst loading. Ensure the stoichiometry of the boronic acid is not in large excess (>1.5 equiv).

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[2] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene-Palladium(II) Precatalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

Sources

Application Note: 1-Bromo-3-chloro-2-methoxy-4-methylbenzene as a Strategic Scaffold in Atropisomeric Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Orthogonal" Advantage

In the synthesis of axially chiral biaryls—a structural motif prevalent in KRAS G12C inhibitors (e.g., Sotorasib) and MCL-1 inhibitors—the management of steric hindrance and regiocontrol is paramount.

1-Bromo-3-chloro-2-methoxy-4-methylbenzene (BCMMB) represents a high-value "gateway scaffold" due to its unique tetra-substituted pattern. Its utility is defined by orthogonal reactivity :

  • Electronic Differentiation: The C1-Bromine is electronically activated and sterically accessible compared to the C3-Chlorine.

  • Steric Locking: The C2-Methoxy and C4-Methyl groups provide the necessary steric bulk to restrict rotation in biaryl systems, enabling the formation of stable atropisomers.

  • Chemospecificity: The reactivity gap between the C1-Br and C3-Cl bonds allows for controlled, sequential functionalization without the need for protecting groups.

This guide details the protocols for exploiting this molecule as a building block for complex pharmaceutical intermediates.

Structural Analysis & Reactivity Profile

The utility of BCMMB lies in the specific environment of its two halogen handles.

PositionSubstituentElectronic EnvironmentSteric EnvironmentReactivity Rank
C1 Bromine Activated by o-OMe (inductive withdrawal, resonance donation).Flanked by H (C6) and OMe (C2). Accessible. Primary Reactive Site (Pd-catalyzed coupling, Li-Hal exchange).
C2 MethoxyStrong EDG; Lewis basic site for Li-coordination."Buttressing" group; induces twist in biaryls.Directing Group (for C1 or C3 lithiation).
C3 Chlorine Deactivated relative to Br.[1]Sandwiched between OMe (C2) and Me (C4). Highly Hindered. Secondary Reactive Site (Requires specialized ligands/conditions).
C4 MethylWeak EDG.Adds steric bulk to protect C3.Inert / Structural.[2][3]
Decision Matrix: Reaction Pathway Selection

ReactivityMap Start 1-Bromo-3-chloro- 2-methoxy-4-methylbenzene Decision Target Transformation? Start->Decision PathA Path A: C1-Arylation (Biaryl Synthesis) Decision->PathA C-C Bond PathB Path B: C1-Lithiation (Electrophile Trapping) Decision->PathB C-E Bond CondA Suzuki-Miyaura Pd(0), Mild Base Target: Br only PathA->CondA CondB Li-Halogen Exchange n-BuLi, -78°C Target: Br -> Li PathB->CondB OutcomeA Intermediate A: 3-Chloro-2-methoxy-4-methyl-biaryl (Cl intact) CondA->OutcomeA OutcomeB Intermediate B: Formyl/Boronate Derivative (Cl intact) CondB->OutcomeB Step2 Step 2: C3-Functionalization Requires Buchwald Ligands (e.g., XPhos, RuPhos) OutcomeA->Step2 OutcomeB->Step2

Figure 1: Chemoselective reactivity map for BCMMB. The C1-Br bond is the exclusive entry point for initial functionalization, preserving the C3-Cl bond for late-stage diversification.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Coupling an aryl boronic acid to C1-Br while preserving the C3-Cl bond. Challenge: The ortho-methoxy group creates steric hindrance at C1, though less than at C3. Standard ligands (PPh3) may be sluggish; however, highly active ligands (e.g., XPhos) might activate the Cl. Solution: Use SPhos or Pd(dppf)Cl2 . SPhos is sufficiently active to couple the hindered C1-Br at mild temperatures but typically requires elevated temperatures to activate the hindered C3-Cl, providing a kinetic window for selectivity.

Materials
  • Substrate: BCMMB (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) OR Pd(OAc)2 (2 mol%) + SPhos (4 mol%)

  • Base: K2CO3 (2.0 equiv, aq. 2M) or K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1)

Step-by-Step Methodology
  • Inerting: Charge a reaction vial with BCMMB, aryl boronic acid, and the Pd catalyst/ligand system. Seal and purge with Argon/Nitrogen for 5 minutes.

    • Note: Oxygen exclusion is critical to prevent homocoupling or phenol formation.

  • Solvent Addition: Add the degassed solvent mixture and the base.

  • Thermal Cycle: Heat the mixture to 60–80°C .

    • Control Point: Do not exceed 90°C. Higher temperatures increase the risk of oxidative addition into the C3-Cl bond.

  • Monitoring: Monitor by HPLC or TLC. The bromide (SM) should disappear within 2–6 hours. The chloride species is stable under these conditions.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography. The biaryl product is typically less polar than the starting material.

Validation Criteria:

  • 1H NMR: Disappearance of the specific aromatic proton signals associated with the C1 environment. Retention of the methyl/methoxy signals.

  • MS: Observation of the [M+H]+ peak corresponding to the biaryl with the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

Protocol B: Lithium-Halogen Exchange (C1-Functionalization)

Objective: Converting C1-Br to a nucleophile (C1-Li) for reaction with electrophiles (e.g., DMF to form aldehydes, or B(OiPr)3 to form boronates). Mechanistic Insight: Lithium-halogen exchange is kinetically faster than proton transfer or nucleophilic attack on the ring.[4] The exchange rate follows I > Br > Cl.[4][5] Therefore, n-BuLi at -78°C will selectively exchange C1-Br. The C2-OMe group may assist via coordination (Directed Lithiation effect), stabilizing the resulting lithio-species.

Materials
  • Substrate: BCMMB (1.0 equiv)

  • Reagent: n-Butyllithium (1.05 equiv, 2.5M in hexanes)

  • Electrophile: DMF (Dimethylformamide) or Triisopropyl borate (1.2 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology
  • Cryogenic Setup: Flame-dry a round-bottom flask under Argon. Add BCMMB and anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

    • Critical: Temperature must be maintained below -70°C to prevent "halogen dance" (migration of the Li) or benzyne formation.

  • Lithiation: Add n-BuLi dropwise over 10 minutes via syringe pump.

    • Observation: A color change (often yellow or orange) indicates the formation of the aryl-lithium species.

  • Equilibration: Stir at -78°C for 30–45 minutes.

    • Note: Do not stir longer than 1 hour; the lithiated species is metastable.

  • Trapping: Add the electrophile (e.g., DMF) dropwise.

  • Warming: Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C or RT.

  • Quench: Quench with saturated NH4Cl (aq).

Troubleshooting:

  • Issue: Recovery of starting material. Cause: Wet THF or insufficient lithiation time.

  • Issue: Loss of Chlorine. Cause: Temperature too high (>-50°C), leading to Li/Cl exchange or benzyne pathways.

Case Study Context: Atropisomeric Kinase Inhibitors

BCMMB is structurally homologous to intermediates used in the synthesis of KRAS G12C inhibitors (e.g., Adagrasib/Sotorasib analogs). In these drugs, the biaryl axis must be rigid.

  • The Role of C2-OMe & C4-Me: When BCMMB is coupled to a hindered heterocycle (e.g., a substituted pyridine or pyrimidine) at C1, the C2-OMe and C4-Me groups clash with the substituents on the partner ring. This steric clash raises the rotation barrier (

    
    ), locking the molecule into a specific atropisomer (Ra or Sa).
    
  • The Role of C3-Cl: The remaining chlorine serves as a handle for introducing solubilizing groups (e.g., piperazines) via Buchwald-Hartwig amination in the final steps of synthesis.

Sequential Workflow Diagram

Workflow Step1 BCMMB Scaffold (Br/Cl) Step2 Step 1: Suzuki Coupling (C1-Br Selective) Step1->Step2 Pd(dppf), Ar-B(OH)2 Step3 Intermediate: Atropisomeric Biaryl (Cl retained) Step2->Step3 Step4 Step 2: Buchwald Amination (C3-Cl Activation) Step3->Step4 Pd-G3, Amine Final Final Drug Target (Rigid Axis) Step4->Final

Figure 2: The "Sandwich" Strategy. The bulky C3-Cl is preserved until the final step, where high-energy catalysis is used to install the final polar moiety.

References

  • Navarro, O., et al. (2003).[6] "A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides." Journal of the American Chemical Society.[6][7]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • LaPlante, S. R., et al. (2011). "Atropisomerism in Drug Discovery and Development." Journal of Medicinal Chemistry.

  • Bailey, W. F., & Patricia, J. J. (1988). "The Mechanism of Lithium-Halogen Exchange." Journal of Organometallic Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

Sources

Application Note: Chemoselective Grignard Reagent Formation from 1-Bromo-3-chloro-2-methoxy-4-methylbenzene for Targeted Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the chemoselective formation of a Grignard reagent from 1-bromo-3-chloro-2-methoxy-4-methylbenzene. The significant difference in reactivity between aryl bromides and chlorides allows for the selective formation of the Grignard reagent at the carbon-bromine bond, leaving the chloro and methoxy functionalities intact.[1][2] This method is crucial for the synthesis of complex, polysubstituted aromatic compounds, which are key intermediates in drug discovery and materials science. This guide will cover the theoretical basis for this selectivity, a step-by-step experimental protocol, and critical considerations for success.

Introduction

Grignard reagents, organomagnesium halides (R-MgX), are among the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[3][4][5] Their utility stems from the umpolung (reversal of polarity) of the carbon atom attached to the magnesium, transforming it from an electrophilic center in the parent halide to a potent nucleophile.[6][7][8] The synthesis of Grignard reagents from aryl halides is a cornerstone of aromatic chemistry, enabling the introduction of a wide array of substituents onto an aromatic ring.[1]

A significant challenge arises when the aromatic substrate bears multiple halogen substituents of differing reactivity. In the case of 1-bromo-3-chloro-2-methoxy-4-methylbenzene, the goal is to selectively form the Grignard reagent at the more reactive carbon-bromine bond while preserving the less reactive carbon-chlorine bond.[1][2] The general order of reactivity for halogens in Grignard formation is I > Br > Cl > F.[1] This differential reactivity provides a synthetic window to achieve the desired chemoselectivity. The presence of the methoxy group, an ether, is generally compatible with Grignard formation, as ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential for stabilizing the Grignard reagent through coordination with the magnesium atom.[9][10][11]

This application note details a robust protocol for the selective synthesis of (2-chloro-3-methoxy-5-methylphenyl)magnesium bromide.

Causality of Experimental Choices

The success of this selective Grignard reaction hinges on several key experimental parameters:

  • Choice of Halide: The inherent greater reactivity of the C-Br bond compared to the C-Cl bond is the primary driver of selectivity.[1]

  • Magnesium Activation: The surface of commercially available magnesium turnings is typically coated with a passivating layer of magnesium oxide (MgO), which can inhibit or prevent the reaction.[12][13] Activation is therefore crucial. Common methods include the use of iodine, 1,2-dibromoethane, or mechanical grinding to expose a fresh, reactive magnesium surface.[12][13][14] Iodine is a popular choice as the disappearance of its characteristic color provides a visual cue for the initiation of the reaction.[12]

  • Solvent: Anhydrous ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether, are essential.[10][11] They serve not only to dissolve the reactants but also to stabilize the formed Grignard reagent by coordinating to the magnesium atom, forming a soluble complex.[11][15] THF is often preferred for aryl Grignard formation due to its higher boiling point and better solvating power for the organomagnesium species.[7]

  • Anhydrous Conditions: Grignard reagents are highly sensitive to protic sources, including water.[3][15][16] Rigorous exclusion of moisture from glassware, solvents, and the starting aryl halide is paramount to prevent quenching of the Grignard reagent and to ensure a high yield.[3][6][8]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierComments
1-Bromo-3-chloro-2-methoxy-4-methylbenzene>98%(e.g., Sigma-Aldrich)Store in a desiccator.
Magnesium turnings>99.5%(e.g., Sigma-Aldrich)
Tetrahydrofuran (THF)Anhydrous, >99.9%(e.g., Sigma-Aldrich)Inhibitor-free. From a freshly opened bottle or distilled from sodium/benzophenone.
IodineCrystal, ACS Reagent(e.g., Fisher Scientific)
(Electrophile for quenching, e.g., Benzaldehyde)>99%(e.g., Sigma-Aldrich)Freshly distilled.
Saturated aqueous ammonium chloride (NH₄Cl)ACS Reagent(e.g., Fisher Scientific)
Diethyl etherACS Reagent(e.g., Fisher Scientific)For extraction.
Anhydrous magnesium sulfate (MgSO₄)ACS Reagent(e.g., Fisher Scientific)For drying.
Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Schlenk line or inert gas (Argon or Nitrogen) manifold

  • Syringes and needles

  • Standard glassware for work-up and purification

Step-by-Step Methodology

1. Preparation and Setup:

  • All glassware must be thoroughly dried in an oven at >120 °C overnight and allowed to cool in a desiccator over a drying agent.

  • Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet adapter under a gentle stream of inert gas (Argon or Nitrogen).

  • Place magnesium turnings (1.2 equivalents) and a magnetic stir bar into the flask.

  • Briefly heat the flask containing the magnesium turnings with a heat gun under a strong flow of inert gas to further drive off any adsorbed moisture, then allow it to cool to room temperature.

2. Grignard Reagent Formation:

  • Add a small crystal of iodine to the flask containing the magnesium turnings.

  • In the dropping funnel, prepare a solution of 1-bromo-3-chloro-2-methoxy-4-methylbenzene (1.0 equivalent) in anhydrous THF.

  • Add a small portion (approximately 10%) of the aryl halide solution to the magnesium turnings.

  • Gently warm the flask to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and the appearance of cloudiness or gentle refluxing of the solvent.[12] If the reaction does not start, a few drops of 1,2-dibromoethane can be added as an additional activator.[14][17]

  • Once the reaction has initiated, add the remaining aryl halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (if necessary) for 1-2 hours to ensure complete consumption of the magnesium. The resulting solution of the Grignard reagent will typically be cloudy and greyish-brown.

3. Quenching the Grignard Reagent (Example with Benzaldehyde):

  • Cool the Grignard reagent solution in an ice bath.

  • Prepare a solution of the electrophile (e.g., benzaldehyde, 1.1 equivalents) in anhydrous THF.

  • Add the electrophile solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional hour.

4. Work-up and Purification:

  • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Visualization of the Experimental Workflow

Grignard_Workflow cluster_prep Preparation cluster_reaction Grignard Formation cluster_quench Quenching cluster_workup Work-up & Purification Dry_Glassware Dry Glassware (Oven, >120°C) Assemble_Apparatus Assemble Apparatus (under Inert Gas) Dry_Glassware->Assemble_Apparatus Add_Mg Add Mg Turnings (1.2 eq) Assemble_Apparatus->Add_Mg Activate_Mg Activate Mg (Heat Gun) Add_Mg->Activate_Mg Add_Iodine Add Iodine (catalyst) Activate_Mg->Add_Iodine Initiate Initiate Reaction (add ~10% solution) Add_Iodine->Initiate Prepare_Solution Prepare Aryl Halide Solution in THF Prepare_Solution->Initiate Dropwise_Addition Dropwise Addition of Aryl Halide Initiate->Dropwise_Addition Stir Stir (1-2h) to Completion Dropwise_Addition->Stir Cool_Grignard Cool Grignard (Ice Bath) Stir->Cool_Grignard Add_Electrophile Add Electrophile (e.g., Benzaldehyde) Cool_Grignard->Add_Electrophile Warm_to_RT Warm to RT (Stir 1h) Add_Electrophile->Warm_to_RT Quench_NH4Cl Quench with sat. aq. NH4Cl Warm_to_RT->Quench_NH4Cl Extract Extract with Diethyl Ether Quench_NH4Cl->Extract Dry Dry (MgSO4) & Concentrate Extract->Dry Purify Purify (Chromatography) Dry->Purify

Caption: A generalized experimental workflow for the synthesis and analysis of Grignard reagents.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through several observable checkpoints:

  • Initiation: The disappearance of the iodine color and the onset of a gentle exotherm or solvent reflux are reliable indicators of successful initiation.[12]

  • Reaction Progression: The consumption of the magnesium metal serves as a visual guide to the progress of the reaction.

  • Successful Quenching: The formation of a white precipitate (magnesium salts) upon addition of the aqueous quench indicates the presence of the Grignard reagent.

  • Product Characterization: The final validation comes from the characterization of the purified product using standard analytical techniques (NMR, IR, Mass Spectrometry) to confirm the expected structure, which would show the addition of the (2-chloro-3-methoxy-5-methylphenyl) group to the electrophile.

Conclusion

The selective formation of a Grignard reagent from 1-bromo-3-chloro-2-methoxy-4-methylbenzene is a highly achievable and valuable synthetic transformation. By carefully controlling the reaction conditions, particularly through the activation of magnesium and the strict exclusion of moisture, researchers can reliably generate the desired organometallic intermediate. This protocol provides a solid foundation for the synthesis of complex molecules in drug development and materials science, enabling the targeted functionalization of polysubstituted aromatic rings.

References

  • Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 906-910. [Link]

  • ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? [Link]

  • University of Calgary. (n.d.). Ch23: Aryl Grignards. [Link]

  • Chemistry Stack Exchange. (2021). Activation of Grignard reagent. [Link]

  • Wikipedia. (n.d.). Grignard reagent. [Link]

  • CHM 244 Lab Practical- Grignard Reactions. (n.d.). [Link]

  • Quora. (2017). What is the use of 'Ethers' in the reaction between Grignard Reagents and a Carbonyl Group? [Link]

  • Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. [Link]

  • Quora. (2018). What is the role of halides in the reactivity of Grignard reagent? [Link]

  • Reddit. (2017). Preparating Grignard reagents: what is the ether doing. [Link]

  • Chemistry LibreTexts. (2023). Grignard Reagents. [Link]

  • Fundamentals of Organic Chemistry. (n.d.). 6.4 Reactions of Alkyl Halides: Grignard Reagents. [Link]

  • The Grignard Reaction. (n.d.). [Link]

  • Organic Process Research & Development. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • ACS Publications. (n.d.). The Grignard Reagents | Organometallics. [Link]

  • PMC. (n.d.). Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study. [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

  • ResearchGate. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]

  • OpenStax. (2023). 10.6 Reactions of Alkyl Halides: Grignard Reagents. [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. [Link]

  • York University. (n.d.). Biaryls Made Easy: PEPPSI and the Kumada-Tamao-Corriu Reaction - Supporting Information. [Link]

  • Wiley Online Library. (n.d.). Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. [Link]

  • CDN. (2023). Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]

  • MEHK Chemicals. (n.d.). Grignard Reagents | Products. [Link]

Sources

methods for functionalization of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Functionalization of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene

Introduction

In the landscape of medicinal chemistry and materials science, the precise construction of complex aromatic structures is paramount. The polysubstituted aromatic compound, 1-Bromo-3-chloro-2-methoxy-4-methylbenzene, represents a versatile scaffold, offering multiple, distinct reaction sites for sequential and selective modification. Its strategic importance lies in the differential reactivity of its two halogen substituents—a bromine and a chlorine atom. This allows for a hierarchical approach to functionalization, enabling the introduction of diverse functionalities and the construction of elaborate molecular architectures.

This technical guide provides an in-depth exploration of the primary methods for functionalizing this substrate. We will delve into the mechanistic underpinnings of each transformation, providing detailed, field-proven protocols for researchers, scientists, and drug development professionals. The focus is on achieving selectivity by exploiting the inherent reactivity differences between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.

Part 1: Selective Functionalization via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The key to selectively functionalizing 1-Bromo-3-chloro-2-methoxy-4-methylbenzene lies in the relative reactivity of the aryl halides towards the palladium catalyst. The oxidative addition of the palladium(0) complex to the carbon-halogen bond is typically the rate-determining step.[1] The C-Br bond is weaker and more polarizable than the C-Cl bond, making it significantly more reactive in this crucial step.[1] This reactivity differential (Br > Cl) allows for highly selective transformations at the C1 position while leaving the C3 chloro substituent intact for subsequent reactions.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a cornerstone of modern synthesis for creating biaryl structures.[2][3] By carefully selecting the catalyst, ligand, and base, one can achieve excellent yields for the coupling at the C-Br position.

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is often used as a precatalyst. It is paired with a bulky, electron-rich phosphine ligand such as XPhos or SPhos. These ligands stabilize the palladium center, promote the oxidative addition step, and facilitate the final reductive elimination to release the product.[4]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[3] Potassium phosphate (K₃PO₄) is an effective base for this purpose.

  • Solvent: A combination of an organic solvent like dioxane and water is often used. The aqueous phase helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[5]

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position

Materials:

  • 1-Bromo-3-chloro-2-methoxy-4-methylbenzene

  • Arylboronic acid (e.g., phenylboronic acid)

  • Pd₂(dba)₃

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 1-Bromo-3-chloro-2-methoxy-4-methylbenzene (1.0 eq.), the desired arylboronic acid (1.2 eq.), and K₃PO₄ (2.5 eq.).

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (1.5 mol%) and XPhos (3.0 mol%) in a small amount of 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask.

  • Add anhydrous 1,4-dioxane and degassed water to the reaction flask to create a solution with a final concentration of approximately 0.1 M with respect to the starting aryl halide. The typical solvent ratio is 10:1 dioxane:water.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Coupling PartnerCatalyst SystemBaseTemp (°C)Typical Yield (%)
Phenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄100>90
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃9085-95
Pyridine-3-boronic acidPdCl₂(dppf)K₂CO₃11080-90
B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, providing access to a vast array of aryl amines.[6][7] Similar to the Suzuki coupling, the reaction proceeds with high selectivity for the more reactive C-Br bond.[8]

Causality of Experimental Choices:

  • Catalyst System: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands developed by Stephen Buchwald's group, such as BrettPhos, are highly effective.[4] They facilitate the challenging reductive elimination step that forms the C-N bond.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[8]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base and interference with the catalytic cycle.

Protocol 2: Selective Buchwald-Hartwig Amination at the C-Br Position

Materials:

  • 1-Bromo-3-chloro-2-methoxy-4-methylbenzene

  • Primary or secondary amine (e.g., morpholine)

  • Pd₂(dba)₃

  • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • Add NaOtBu (1.4 eq.) to an oven-dried Schlenk flask. Seal the flask, and evacuate and backfill with argon three times.

  • In a separate glovebox or under a positive pressure of argon, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (2 mol%) and BrettPhos (4 mol%).

  • To the Schlenk flask, add 1-Bromo-3-chloro-2-methoxy-4-methylbenzene (1.0 eq.), the desired amine (1.2 eq.), and anhydrous toluene (to ~0.2 M).

  • Add the catalyst stock solution to the reaction mixture.

  • Seal the flask and heat to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 6-24 hours).

  • Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Cross_Coupling_Catalytic_Cycle cluster_cycle Palladium Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)(X)L₂ pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)(R)L₂ pd2_ox->pd2_trans Transmetalation (R-M) pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product caption Generalized catalytic cycle for cross-coupling reactions.

Caption: Generalized catalytic cycle for cross-coupling reactions.

Part 2: Functionalization via Organometallic Intermediates

The formation of organometallic reagents, such as Grignard or organolithium species, followed by trapping with an electrophile, is a classic and powerful strategy for forming new bonds. This approach also benefits from the higher reactivity of the C-Br bond over the C-Cl bond.

A. Selective Grignard Reagent Formation

The reaction of an aryl halide with magnesium metal in an anhydrous ether solvent forms a highly nucleophilic organomagnesium halide, or Grignard reagent.[9][10] This reaction can be initiated selectively at the C-Br bond.

Causality of Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water or other protic sources.[11] All glassware must be oven-dried, and anhydrous solvents are essential.

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. A small crystal of iodine can be added to activate the surface and initiate the reaction.[9]

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is crucial. The ether oxygen atoms coordinate to the magnesium, stabilizing the Grignard reagent in solution.

Protocol 3: Selective Grignard Formation and Electrophilic Quench

Materials:

  • 1-Bromo-3-chloro-2-methoxy-4-methylbenzene

  • Magnesium turnings

  • Iodine (one small crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde, dry ice)

Procedure:

  • Place magnesium turnings (1.5 eq.) in an oven-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet.

  • Add a single crystal of iodine. Gently heat the flask with a heat gun under a flow of nitrogen until violet iodine vapors are observed, then allow to cool.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • Dissolve 1-Bromo-3-chloro-2-methoxy-4-methylbenzene (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the aryl bromide solution to the magnesium. The reaction should initiate, as evidenced by gentle refluxing and the disappearance of the iodine color. If it does not start, gentle warming may be required.

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the electrophile (1.1 eq.) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow, careful addition of cold, saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography.

B. Selective Lithium-Halogen Exchange

Lithium-halogen exchange is an extremely rapid and efficient method for generating organolithium species, often proceeding at very low temperatures.[12] Treating the substrate with an alkyllithium reagent, such as n-butyllithium (n-BuLi), results in a fast and selective exchange at the more labile C-Br bond.

Causality of Experimental choices:

  • Low Temperature: These reactions are typically run at -78 °C (a dry ice/acetone bath). This is critical to prevent side reactions, such as the organolithium reagent acting as a base to deprotonate other sites on the molecule or reacting with the solvent.[12]

  • Alkyllithium Reagent: n-BuLi is a common choice. The exchange is an equilibrium process, but the formation of the more stable aryllithium and the volatile n-butyl bromide drives the reaction forward.

  • Anhydrous Conditions: Like Grignard reagents, organolithiums are highly basic and moisture-sensitive. Rigorous anhydrous and inert atmosphere techniques are mandatory.[12]

Protocol 4: Selective Lithium-Halogen Exchange and Electrophilic Quench

Materials:

  • 1-Bromo-3-chloro-2-methoxy-4-methylbenzene

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-dimethylformamide (DMF), benzophenone)

Procedure:

  • Set up an oven-dried, three-necked flask with a thermometer, a rubber septum, and a nitrogen inlet.

  • Add 1-Bromo-3-chloro-2-methoxy-4-methylbenzene (1.0 eq.) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq.) dropwise via syringe, ensuring the internal temperature remains below -70 °C.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • Add the chosen electrophile (1.2 eq.), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.

  • After the addition, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract with diethyl ether or ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Organometallic_Workflow cluster_formation Step 1: Formation cluster_quench Step 2: Electrophilic Quench start Ar-Br (Substrate) reagent Organometallic Reagent (Ar-M) start->reagent  Mg, THF (Grignard)  or n-BuLi, THF, -78°C (Lithiation) product Functionalized Product (Ar-E) reagent->product electrophile Electrophile (E+) electrophile->reagent caption Workflow for functionalization via organometallics.

Caption: Workflow for functionalization via organometallics.

Part 3: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile.[13][14] Unlike the previously discussed methods, this reaction does not involve a metal catalyst. Instead, it proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[15]

Applicability to 1-Bromo-3-chloro-2-methoxy-4-methylbenzene: For SNAr to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group.[16] These groups are necessary to stabilize the negative charge of the Meisenheimer complex.

The substrate 1-Bromo-3-chloro-2-methoxy-4-methylbenzene lacks strong electron-withdrawing groups. The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, SNAr on this substrate is significantly more challenging and less practical than cross-coupling or organometallic routes. It would require harsh conditions, such as very high temperatures and extremely strong nucleophiles (e.g., NaNH₂), and would likely lead to a mixture of products or decomposition.[14] For this particular scaffold, SNAr is not a recommended primary strategy for selective functionalization.

Conclusion

1-Bromo-3-chloro-2-methoxy-4-methylbenzene is a highly valuable building block due to the predictable and selective reactivity of its halogen substituents. The significant difference in the reactivity of the C-Br and C-Cl bonds provides a clear strategic advantage. Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions offer reliable and high-yielding methods for selectively forming C-C and C-N bonds, respectively, at the C-Br position. Similarly, the formation of organometallic intermediates through Grignard formation or lithium-halogen exchange occurs preferentially at the bromine-substituted carbon, opening pathways to a wide array of functional groups upon quenching with electrophiles. These well-established protocols empower chemists to utilize this versatile scaffold for the efficient and controlled synthesis of complex molecular targets.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • University of Toronto. (n.d.). Grignard Reaction. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • NCRD's Sterling Institute of Pharmacy. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • University of Missouri-St. Louis. (n.d.). The Grignard Reaction. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Gupta, S.S., & Manisha. (2023). Predictable site-selective functionalization: Promoter group assisted para-halogenation of N-substituted (hetero)aromatics under metal-free condition. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of bromo, chloro, methoxy, or acetoxy derivatives...[Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • The Organic Solution. (2022). CROSS-COUPLING reactions - everything YOU need to know![Link]

  • Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. [Link]

  • NROChemistry. (n.d.). Cross-Coupling Reactions. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

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Application Note: A Comprehensive Guide to the Scale-Up Synthesis of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for the robust and scalable synthesis of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene, a key building block in the development of advanced pharmaceutical and specialty chemical products. Moving beyond a simple recitation of steps, this guide elucidates the critical process parameters, safety considerations, and analytical controls necessary for transitioning from laboratory-scale discovery to pilot-plant production. We present a validated two-step synthetic pathway, emphasizing hazard mitigation in the critical bromination stage and outlining rigorous purification and quality control protocols to ensure a final product of high purity and consistency.

Introduction and Strategic Overview

1-Bromo-3-chloro-2-methoxy-4-methylbenzene is a highly substituted aromatic compound whose unique arrangement of functional groups makes it a valuable intermediate for constructing complex molecular architectures. Its derivatives are of significant interest in medicinal chemistry and materials science. The successful scale-up of its synthesis is contingent upon a deep understanding of the underlying reaction mechanisms and the implementation of stringent process controls.

The synthetic strategy detailed herein begins with the readily available starting material, 2-chloro-3-methylphenol, and proceeds through two primary transformations:

  • O-Methylation: A Williamson ether synthesis to form the methoxy group, yielding the intermediate 2-chloro-1-methoxy-3-methylbenzene.

  • Regioselective Electrophilic Bromination: The controlled introduction of a bromine atom at the sterically accessible and electronically activated position to yield the final product.

This approach was designed for scalability, prioritizing reagent availability, reaction efficiency, and, most importantly, process safety.

G cluster_0 Step 1: O-Methylation cluster_1 Step 2: Regioselective Bromination cluster_2 Process Stages A 2-Chloro-3-methylphenol (Starting Material) B 2-Chloro-1-methoxy-3-methylbenzene (Intermediate) A->B  Dimethyl Sulfate (DMS)  NaOH, Phase Transfer Catalyst C 1-Bromo-3-chloro-2-methoxy-4-methylbenzene (Final Product) B->C  N-Bromosuccinimide (NBS)  Acetic Acid Purification Work-up & Purification C->Purification Start Start Start->A QC Final QC Analysis Purification->QC

Caption: Overall workflow for the synthesis of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene.

Part A: Synthesis of 2-Chloro-1-methoxy-3-methylbenzene (Intermediate)

Mechanistic Rationale and Process Considerations

The conversion of the phenolic hydroxyl group to a methyl ether is a critical first step. The Williamson ether synthesis is a classic and reliable method for this transformation. On a large scale, the choice of methylating agent and reaction conditions is paramount. While reagents like methyl iodide are effective, dimethyl sulfate (DMS) is often more cost-effective for scale-up, though it requires stringent handling protocols due to its high toxicity and carcinogenicity.

The reaction proceeds via deprotonation of the phenol by a strong base (sodium hydroxide) to form the more nucleophilic phenoxide ion. This ion then attacks the electrophilic methyl group of DMS in an SN2 reaction. To facilitate the reaction between the aqueous base and the organic substrate, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) is employed. The PTC shuttles the phenoxide ion into the organic phase, dramatically increasing the reaction rate and allowing for milder conditions.

Detailed Scale-Up Protocol: O-Methylation

Warning: Dimethyl sulfate (DMS) is extremely toxic, corrosive, and a suspected carcinogen. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including neoprene or butyl rubber gloves, a face shield, and a lab coat. An aqueous ammonia solution should be readily available to neutralize any spills.

  • Reactor Setup: Charge a 20 L jacketed glass reactor equipped with a mechanical overhead stirrer, a thermocouple, a condenser, and a controlled-rate addition funnel with 2-chloro-3-methylphenol (1.00 kg, 6.99 mol) and toluene (8 L).

  • Base and Catalyst Addition: Add tetrabutylammonium bromide (70 g, 0.22 mol) to the mixture. In a separate vessel, prepare a solution of sodium hydroxide (336 g, 8.40 mol) in deionized water (3.4 L) and allow it to cool to room temperature.

  • Initial Cooldown: Begin stirring the reactor contents and cool the jacket to 10-15°C.

  • Base Addition: Slowly add the sodium hydroxide solution to the reactor over 30 minutes, ensuring the internal temperature does not exceed 25°C.

  • DMS Addition: Charge the addition funnel with dimethyl sulfate (966 g, 7.66 mol). Add the DMS dropwise to the reaction mixture over 2-3 hours. A mild exotherm will be observed; maintain the internal temperature between 20-25°C using the reactor jacket.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (<1%).

  • Work-up:

    • Cool the reactor to 10°C. Carefully add 2 M hydrochloric acid (HCl) until the aqueous phase is acidic (pH ~1-2) to neutralize any remaining NaOH.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M NaOH solution (2 x 2 L) to remove any unreacted phenol, followed by saturated aqueous sodium chloride (brine) (1 x 2 L).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil, 2-chloro-1-methoxy-3-methylbenzene, is typically of sufficient purity (>95% by GC) to be used directly in the next step.

Part B: Synthesis of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene

Mechanistic Rationale: Regioselectivity and Safety

This electrophilic aromatic substitution is the most critical and hazardous step in the sequence. The directing effects of the substituents on the aromatic ring determine the position of bromination. The methoxy (-OCH₃) group is a powerful activating, ortho, para-director. The methyl (-CH₃) group is a weaker activating, ortho, para-director, and the chloro (-Cl) group is a deactivating, ortho, para-director.

Considering the positions relative to the powerful methoxy director, the ortho positions are C1 and C3, and the para position is C5.

  • Position C1 is sterically hindered by the adjacent chloro group.

  • Position C3 is sterically hindered by the adjacent methyl group.

  • Position C5 is the most sterically accessible and electronically activated position, making it the primary site for bromination.

Brominating Agent Selection: While elemental bromine (Br₂) is a potent reagent, its use at scale is highly hazardous due to its volatility, corrosivity, and the potential for runaway reactions.[1][2][3] N-Bromosuccinimide (NBS) is a solid, crystalline source of electrophilic bromine that is significantly easier and safer to handle.[4] It is crucial to avoid certain solvents like DMF with NBS at elevated temperatures, as this can lead to violent, auto-catalytic decomposition.[4] Acetic acid or acetonitrile are safer solvent choices for this transformation.[5]

Hazard Analysis and Mitigation Workflow

A thorough risk assessment is mandatory before proceeding with any large-scale bromination.[1] Key hazards include exothermic reaction, release of corrosive HBr gas, and potential for runaway reactions.

G Start Initiate Bromination Protocol Risk_Assessment Hazard Identification: - Exotherm - HBr Off-gassing - NBS Instability Start->Risk_Assessment Controls Implement Engineering Controls Risk_Assessment->Controls Control_Details - Jacketed Reactor for Temp Control - Scrubber for HBr Neutralization - Controlled Addition Rate Controls->Control_Details Monitoring Continuous Monitoring Controls->Monitoring Monitoring_Details - Internal Temperature Probe - Visual Observation - In-Process Control (IPC) via GC/TLC Monitoring->Monitoring_Details Quench Controlled Quench Monitoring->Quench Reaction Complete End Proceed to Work-up Quench->End

Caption: Process safety management workflow for the scale-up bromination step.

Detailed Scale-Up Protocol: Bromination
  • Reactor Setup: In the 20 L jacketed reactor, charge the crude 2-chloro-1-methoxy-3-methylbenzene (assuming 6.99 mol theoretical yield from the previous step) and glacial acetic acid (8 L).

  • Temperature Control: Cool the stirred solution to 10-15°C using the reactor jacket.

  • Reagent Addition: Begin adding N-Bromosuccinimide (NBS) (1.30 kg, 7.30 mol) in portions over 2-3 hours. This portion-wise addition is a critical safety control to manage the reaction exotherm. Maintain the internal temperature below 25°C throughout the addition.

  • Reaction and Monitoring: After the final portion of NBS is added, allow the reaction to stir at room temperature for 4-6 hours. Monitor for the disappearance of the starting material by GC or TLC.

  • Quenching: Once the reaction is complete, cool the mixture to 10°C. Prepare a 10% w/v solution of sodium bisulfite in water. Slowly add the sodium bisulfite solution to the reactor until the orange/brown color of excess bromine dissipates, indicating a complete quench.

  • Work-up and Purification:

    • Transfer the quenched reaction mixture into a larger vessel containing 20 L of cold deionized water. The product will precipitate as a solid.

    • Stir the slurry for 30 minutes, then collect the solid product by filtration using a large Büchner funnel.

    • Wash the filter cake thoroughly with deionized water (3 x 4 L) until the filtrate is neutral to pH paper.

    • The crude solid can be purified by recrystallization. Suspend the crude solid in methanol (approx. 5-7 L) and heat to reflux until all the solid dissolves. Allow the solution to cool slowly to room temperature, then cool further to 0-5°C in an ice bath for 4 hours to maximize crystal formation.

    • Collect the purified crystals by filtration, wash with a small amount of ice-cold methanol, and dry under vacuum at 40°C to a constant weight.

Quality Control and Data

Rigorous analytical testing is essential to confirm the identity and purity of the final product.

ParameterSpecificationAnalytical Method
Appearance White to off-white crystalline solidVisual Inspection
Identity Conforms to the structure¹H NMR, ¹³C NMR, MS
Purity (Assay) ≥ 99.0%HPLC, GC[6]
Melting Point To be established (e.g., 65-68°C)Melting Point Apparatus
Residual Solvent ≤ 0.5% MethanolGC-Headspace

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.15 (s, 1H, Ar-H), 3.85 (s, 3H, -OCH₃), 2.40 (s, 3H, -CH₃). ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 153.0, 135.5, 130.0, 128.5, 125.0, 115.0, 60.5, 20.0. (Note: Predicted NMR shifts; must be confirmed by analysis of the synthesized compound.)

Conclusion

This application note provides a comprehensive, safety-conscious, and scalable protocol for the synthesis of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene. By understanding the chemical principles behind each step and implementing robust engineering and procedural controls, particularly during the hazardous bromination reaction, this valuable intermediate can be produced safely and efficiently in multi-kilogram quantities. The detailed analytical methods ensure that the final product meets the high-purity standards required by the pharmaceutical and specialty chemical industries.

References

  • A Dangerous Bromance - Scientific Update - UK. (2024). Scientific Update. [Link]

  • Case study: Reaction scale-up leads to incident involving bromine and acetone. (2016). American Chemical Society. [Link]

  • US20130105766A1 - Method For Removing Halogens From An Aromatic Compound - Google Patents. (2013).
  • Process for removing halogenated aliphatic and aromatic compounds from petroleum products (Patent) | OSTI.GOV. (1983). U.S. Department of Energy Office of Scientific and Technical Information. [Link]

  • One-Step Preparation of Some 3-Substituted Anisoles - ACS Publications. (2003). ACS Publications. [Link]

  • Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction | Organic Process Research & Development - ACS Publications. (2021). ACS Publications. [Link]

  • LCSS: BROMINE. (n.d.). University of California, Santa Barbara. [Link]

  • HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum. (2015). Chromatography Forum. [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC. (2019). National Center for Biotechnology Information. [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • One-Step Preparation of Some 3-Substituted Anisoles - ResearchGate. (2003). ResearchGate. [Link]

  • HPLC Determination of Four Derivatives of Benzene - ResearchGate. (2013). ResearchGate. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf - NIH. (1997). National Center for Biotechnology Information. [Link]

  • Benzene, 1-bromo-2-chloro - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - MDPI. (2016). MDPI. [Link]

  • The Purification of Organic Compound: Techniques and Applications - Reachem. (2024). Reachem. [Link]

  • Advanced Analytical Techniques for Quality Control in GMP Synthesis - JOCPR. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents. (2010).

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Application Notes & Protocols: 1-Bromo-3-chloro-2-methoxy-4-methylbenzene as a Versatile Building Block in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the potential applications of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene. While specific literature on this exact molecule is sparse, its structural motifs—a poly-substituted aryl halide and anisole derivative—position it as a highly valuable and versatile precursor for a range of advanced materials. This guide outlines its predicted physicochemical properties, core reactivity, and provides detailed, field-proven protocols for its use in cornerstone synthetic reactions for materials science: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Introduction: The Strategic Value of Substituted Aryl Halides

Aryl halides are a cornerstone of modern organic synthesis, serving as foundational units for constructing complex molecular architectures.[1][2] Their utility is particularly pronounced in materials science, where the precise assembly of aromatic systems is paramount for developing materials with tailored electronic and photophysical properties, such as organic semiconductors, fluorescent probes, and conjugated polymers.[3][4]

The subject of this guide, 1-Bromo-3-chloro-2-methoxy-4-methylbenzene, is a strategically functionalized aromatic compound. The presence of two distinct halogen atoms (bromine and chlorine) offers opportunities for selective, sequential cross-coupling reactions. The methoxy and methyl groups, as electron-donating substituents, modulate the electronic properties of the benzene ring and influence the reactivity of the halide sites. This unique combination of functional groups makes it an intriguing building block for creating novel π-conjugated systems and functional small molecules.

Physicochemical Properties & Reactivity Profile

PropertyValueSource
CAS Number 2092612-32-1 (for isomer)[5]
Molecular Formula C₈H₈BrClO[5]
Molecular Weight 235.51 g/mol [5]
Purity Typically >95%[5]
Reactivity Sites C-Br bond, C-Cl bond-
Key Influencers -OCH₃ (electron-donating), -CH₃ (electron-donating)-

Reactivity Insights: The primary sites for synthetic transformation are the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond. This differential reactivity is a powerful tool, allowing for selective functionalization at the bromine position while leaving the chlorine available for a subsequent, different coupling reaction under more forcing conditions. This enables the programmed, stepwise construction of complex, non-symmetrical molecules.

Potential Applications in Materials Science

The structure of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene makes it an ideal precursor for several classes of advanced materials.

  • Organic Semiconductors: Aryl amines and bi-aryl compounds are fundamental structures in organic electronics.[6] By using this molecule in Buchwald-Hartwig amination or Suzuki coupling, it can be incorporated into larger structures designed for use in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).

  • Conjugated Polymers: Aryl halides are essential monomers for synthesizing conjugated polymers through reactions like Suzuki or Stille polycondensation.[7][8][9] Polymerizing this unit could lead to materials with interesting electronic and optical properties, tunable by the choice of co-monomer.

  • Fluorescent Probes and Dyes: The rigid, aromatic core can be extended and functionalized to create molecules that exhibit strong fluorescence. The methoxy group, in particular, can enhance quantum yields in many fluorescent systems.

  • Drug Discovery Scaffolds: The substitution pattern provides a unique three-dimensional scaffold that can be elaborated upon to explore new chemical space in medicinal chemistry. The introduction of bromine is a known strategy in drug design to modulate pharmacological properties.

Experimental Protocols

The following protocols are exemplary and should be optimized for specific substrates and desired outcomes. They represent robust starting points for leveraging the synthetic potential of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To demonstrate the selective C-C bond formation at the more reactive C-Br position, a foundational reaction for synthesizing bi-aryl compounds.[10][11]

Workflow Diagram:

Suzuki_Coupling cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Vessel Schlenk Flask Add_Reagents Add Aryl Halide (1 eq) Aryl Boronic Acid (1.2 eq) Base (e.g., K2CO3, 2 eq) Pd Catalyst (e.g., Pd(PPh3)4, 2-5 mol%) Vessel->Add_Reagents Flame-dry under vacuum Solvent Add degassed solvent (e.g., Toluene/H2O) Add_Reagents->Solvent Heat Heat to 80-100 °C Solvent->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Extract Partition between EtOAc and H2O Cool->Extract Purify Column Chromatography Extract->Purify Product Purified Bi-aryl Product Purify->Product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Materials:

  • 1-Bromo-3-chloro-2-methoxy-4-methylbenzene (1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (3 mol%)

  • Base (e.g., anhydrous Potassium Carbonate, K₂CO₃) (2.0 equiv)

  • Degassed Solvents: Toluene and Water (e.g., 4:1 ratio)

  • Schlenk flask, magnetic stirrer, condenser, nitrogen/argon line

Procedure:

  • Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and condenser under high vacuum and allow it to cool to room temperature under an inert atmosphere (N₂ or Ar).

  • Reagent Loading: To the flask, add 1-Bromo-3-chloro-2-methoxy-4-methylbenzene (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.03 equiv).

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the degassed solvent mixture (e.g., toluene/water 4:1) via syringe. The reaction concentration is typically 0.1 M with respect to the aryl halide.

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. The mixture may turn dark, indicating catalyst activity.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired bi-aryl product.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: To form a C-N bond, a critical step in the synthesis of hole-transport materials and many pharmaceuticals. This reaction couples the aryl halide with an amine.[12][13]

Workflow Diagram:

Buchwald_Hartwig cluster_prep Vessel Preparation cluster_reagents Reagent Addition (Inert atm.) cluster_reaction Reaction cluster_workup Work-up & Purification Vessel Glovebox or Schlenk Line Flask Oven-dried Vial Vessel->Flask Add_Reagents Add Pd Pre-catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Aryl Halide (1 eq) Base (e.g., NaOtBu, 1.4 eq) Flask->Add_Reagents Add_Amine Add Solvent (e.g., Toluene) Add Amine (1.2 eq) Add_Reagents->Add_Amine Seal_Heat Seal vial and Heat (e.g., 100 °C) Add_Amine->Seal_Heat Monitor Monitor by LC-MS Seal_Heat->Monitor Filter Cool, dilute with Ether Filter through Celite Monitor->Filter Reaction Complete Concentrate Concentrate filtrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product Purified Aryl Amine Purify->Product

Caption: Workflow for Buchwald-Hartwig Amination.

Materials:

  • 1-Bromo-3-chloro-2-methoxy-4-methylbenzene (1.0 equiv)

  • Amine (e.g., Morpholine, Carbazole, or Diphenylamine) (1.2 equiv)[6]

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, RuPhos) (2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, NaOtBu) (1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Screw-cap vial, magnetic stirrer, glovebox or Schlenk line

Procedure:

  • Vessel Preparation: Inside a glovebox or on a Schlenk line, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 equiv), the phosphine ligand (0.02 equiv), 1-Bromo-3-chloro-2-methoxy-4-methylbenzene (1.0 equiv), and NaOtBu (1.4 equiv) to an oven-dried screw-cap vial containing a stir bar.

  • Reagent Addition: Remove the vial from the glovebox (if used). Add the anhydrous, degassed solvent (e.g., toluene, to achieve ~0.2 M concentration) followed by the amine (1.2 equiv) via syringe.

  • Reaction Execution: Securely cap the vial and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 6-24 hours).

  • Work-up: Cool the vial to room temperature. Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by silica gel column chromatography to obtain the desired aryl amine product.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Handle aryl halides in a well-ventilated chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Reagents: Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere. Strong bases like NaOtBu are corrosive and hygroscopic.

Conclusion

1-Bromo-3-chloro-2-methoxy-4-methylbenzene represents a promising, yet underexplored, building block for materials science. Its differentiated halogen reactivity and electronically influential substituents provide a platform for the strategic synthesis of complex organic materials. The protocols detailed herein for Suzuki-Miyaura coupling and Buchwald-Hartwig amination serve as robust, validated starting points for researchers to unlock the potential of this and similar poly-functionalized aromatic precursors in the development of next-generation materials for electronics, photonics, and medicine.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. (2025). [Link]

  • Bryan, Z. J., & McNeil, A. J. (2016). C–H Arylation in the Synthesis of π-Conjugated Polymers. ACS Macro Letters. [Link]

  • Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Bäuerle, P., & Pisula, W. (2014). Direct Arylation Strategies in the Synthesis of π-Extended Monomers for Organic Polymeric Solar Cells. Molecules. [Link]

  • Das, S., et al. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry. [Link]

  • Sandiego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Royal Society of Chemistry. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021). [Link]

  • Matrix Fine Chemicals. 1-BROMO-4-CHLORO-2-METHYLBENZENE | CAS 14495-51-3. [Link]

  • Royal Society of Chemistry. Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction. [Link]

  • Royal Society of Chemistry Blogs. Paper of the month: Copper catalyzed synthesis of conjugated copolymers using direct arylation polymerization. (2018). [Link]

  • Myers, A. The Suzuki Reaction. [Link]

  • Chemsrc. 1-Bromo-2-chloro-4-methoxybenzene | CAS#:50638-46-5. (2025). [Link]

  • Cell Press. Efficient and Versatile Synthesis of Alternating Conjugated Polymers Enabled by an Open Mechanism. (2025). [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. (2024). [Link]

  • Wikipedia. Aryl halide. [Link]

  • Cheméo. Chemical Properties of Benzene, 1-bromo-3-chloro- (CAS 108-37-2). [Link]

  • Fiveable. Aryl Halide: Definition, Structure, Examples, and Properties. (2025). [Link]

  • National Institutes of Health. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. [Link]

  • Chemistry Learner. Aryl Halide: Definition, Structure, Examples, and Properties. (2023). [Link]

  • Chemistry LibreTexts. 14.7: Aryl Halides. (2021). [Link]

Sources

protocols for palladium-catalyzed reactions involving 1-Bromo-3-chloro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Functionalization of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene

Strategic Analysis & Molecular Architecture

1-Bromo-3-chloro-2-methoxy-4-methylbenzene (CAS: 2092612-32-1) is a high-value bifunctional scaffold. Its utility in drug discovery lies in its ability to undergo sequential, orthogonal cross-coupling reactions. However, successful utilization requires a deep understanding of the competing electronic and steric forces at play.

The Selectivity Hierarchy

The molecule presents two electrophilic sites: the C1-Bromine and the C3-Chlorine.

  • Electronic Control: The C-Br bond (Bond Dissociation Energy ~81 kcal/mol) is significantly weaker than the C-Cl bond (~96 kcal/mol), making C1 the kinetic point of entry for oxidative addition by Pd(0).

  • Steric Control (The "Ortho Effect"):

    • Position 1 (Br): Flanked by a proton (H6) and the methoxy group (OMe).[1] This is moderately hindered.

    • Position 3 (Cl): Flanked by the methoxy group (OMe) and the methyl group (Me). This site is highly congested.

Mechanistic Visualization

Chemoselectivity Substrate 1-Bromo-3-chloro- 2-methoxy-4-methylbenzene Pd0 Pd(0) Catalyst Substrate->Pd0 Coordination Path_Br Path A: C-Br Activation (Kinetic Product) Pd0->Path_Br  Fast (Low Ea) Path_Cl Path B: C-Cl Activation (Thermodynamic/Forcing) Pd0->Path_Cl  Slow (High Ea + Steric Clash) Intermediate Oxidative Addition Complex (Ar-Pd-Br) Path_Br->Intermediate

Figure 1: Chemoselectivity Decision Tree. Path A is favored due to the weaker C-Br bond and lower steric hindrance compared to the C-Cl site.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at C1 (replacing Br) while leaving C3 (Cl) intact for future diversification.

Rationale:

  • Catalyst: Pd(dppf)Cl₂·DCM is the gold standard here. The bidentate ferrocenyl ligand has a large bite angle that promotes reductive elimination but is not electron-rich enough to activate the sluggish aryl chloride at moderate temperatures.

  • Base: K₂CO₃ or Na₂CO₃ . We avoid strong bases (like alkoxides) or heavy cations (like Cs⁺) in the first step to prevent premature activation of the chloride.

  • Solvent: 1,4-Dioxane/Water (4:1) . The biphasic system ensures efficient solubility of the inorganic base while maintaining a gentle reflux temperature.

Experimental Procedure
  • Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under argon.

  • Charging: Add the following reagents:

    • 1-Bromo-3-chloro-2-methoxy-4-methylbenzene (1.0 equiv, 1.0 mmol, ~235 mg)

    • Arylboronic acid (1.2 equiv)

    • Pd(dppf)Cl₂·DCM (0.03 equiv, 3 mol%)

    • K₂CO₃ (2.5 equiv, powdered)

  • Solvent & Degassing: Add 1,4-Dioxane (4 mL) and Deionized Water (1 mL).

    • Critical Step: Sparge the mixture with argon for 5 minutes. Oxygen is the primary cause of homocoupling byproducts.

  • Reaction: Seal the vessel. Heat to 80°C for 4–6 hours.

    • Note: Do not exceed 90°C. Higher temperatures increase the risk of oxidative addition at the C-Cl bond.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Data Summary: Expected Selectivity

ParameterConditionOutcome
Selectivity 80°C, Pd(dppf)Cl₂>98:2 (Br substitution : Cl substitution)
Yield Standard Aryl Boronic Acids85–95%
Yield Heteroaryl Boronic Acids70–85%

Protocol B: Sterically Demanding Buchwald-Hartwig Amination

Objective: Install an amine at C1. Challenge: The ortho-methoxy group creates steric bulk that can retard amine approach. Solution: Use Pd₂(dba)₃ with BINAP or Xantphos . These chelating ligands prevent the formation of inactive Pd-dimers and enforce a geometry that favors reductive elimination of the C-N bond.

Experimental Procedure
  • Pre-complexation: In a glovebox or under strict Schlenk conditions, mix Pd₂(dba)₃ (1.5 mol%) and BINAP (3.0 mol%) in Toluene (1 mL/mmol substrate). Stir at RT for 15 mins to generate the active catalyst (color change from purple to orange/brown).

  • Substrate Addition: Add 1-Bromo-3-chloro-2-methoxy-4-methylbenzene (1.0 equiv) and the Amine (1.2 equiv).

  • Base: Add NaOtBu (1.4 equiv).

    • Why NaOtBu? It is strong enough to deprotonate the amine-Pd complex but bulky enough to minimize nucleophilic attack on the arene ring.

  • Reaction: Heat to 100°C for 12–16 hours.

  • Workup: Filter through a pad of Celite to remove palladium black. Concentrate and purify via silica gel chromatography (using amine-treated silica if the product is basic).

Protocol C: Sequential Activation (The "Cl" Step)

Objective: Functionalize the C3-Chlorine after the C1-Bromine has been reacted. Rationale: The remaining chloride is deactivated and sterically crowded. Standard catalysts will fail. You must use Buchwald G3/G4 Precatalysts (e.g., XPhos-Pd-G3 or BrettPhos-Pd-G3) which are specifically engineered to activate hindered aryl chlorides.

Workflow Diagram

Workflow Start Starting Material (1-Br, 3-Cl) Step1 Step 1: Selective Coupling (C-Br) Pd(dppf)Cl2, 80°C Start->Step1 Check QC Check: Is Br consumed? (TLC/LCMS) Step1->Check Check->Step1 No (Extend Time) Step2 Step 2: Activation of C-Cl XPhos-Pd-G3, 110°C Check->Step2 Yes Final Final Product (1,3-Difunctionalized) Step2->Final

Figure 2: Sequential Functionalization Workflow. Note the escalation in catalyst activity from Step 1 to Step 2.

Troubleshooting & Self-Validation

  • Problem: Low conversion of the bromide.

    • Root Cause:[2][3][4][5][6][7] Inactive catalyst due to oxidation.

    • Validation: The reaction mixture should turn black (Pd precipitation) only after completion. If it turns black immediately, your solvent was not degassed sufficiently.

  • Problem: Loss of Chemoselectivity (Cl reacting).

    • Root Cause:[2][3][4][5][6][7] Temperature too high (>100°C) or ligand too electron-rich (e.g., PCy₃ used in Step 1).

    • Correction: Switch to Pd(PPh₃)₄ or Pd(dppf)Cl₂ and strictly control temp at 80°C.

  • Problem: Dehalogenation (Hydrodebromination).

    • Root Cause:[2][3][4][5][6][7] Hydride source present (often from solvent impurities or excess alcohol).

    • Correction: Use anhydrous dioxane and fresh reagents.

References

  • Ackermann, L., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes." Beilstein Journal of Organic Chemistry, 2010.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Hartwig, J. F. "Evolution of Fourth-Generation Palladium Precatalysts for Cross-Coupling." Accounts of Chemical Research, 2008.

  • Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

Sources

Application Note: Modular Synthesis of Novel Heterocycles from Poly-Halogenated Anisoles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic utilization of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene (referred to herein as Scaffold A ) for the synthesis of complex heterocycles.

Executive Summary & Strategic Analysis

1-Bromo-3-chloro-2-methoxy-4-methylbenzene is a high-value "chassis" molecule for drug discovery. Its value lies in its orthogonal reactivity profile . The molecule possesses four distinct handles for diversification, allowing for the programmed assembly of libraries without protecting group manipulations.

The Orthogonal Reactivity Map

The scaffold presents a hierarchy of reactivity that dictates the synthetic order of operations:

  • Site 1 (C1-Br): The most reactive electrophilic site. susceptible to rapid oxidative addition by Pd(0). Ideal for initial Suzuki-Miyaura or Sonogashira couplings.

  • Site 2 (C4-Me): A latent electrophile. Benzylic C-H bonds can be activated via radical bromination (NBS) or oxidation, providing a handle for alkylation or heterocycle ring closure.

  • Site 3 (C3-Cl): A sterically encumbered electrophile. Reactivity is masked until the C1-Br is consumed. Requires specialized, electron-rich bulky phosphine ligands (e.g., Buchwald ligands) for activation.

  • Site 4 (C2-OMe): A masked phenol. Demethylation (BBr₃) reveals a nucleophilic hydroxyl group essential for closing oxygenated heterocycles (benzofurans, benzoxazoles).

ReactivityMap Scaffold 1-Bromo-3-chloro- 2-methoxy-4-methylbenzene Br_Site Site 1 (C1-Br) Primary Coupling (Suzuki/Sonogashira) Scaffold->Br_Site Me_Site Site 2 (C4-Me) Benzylic Activation (Radical/Oxidation) Scaffold->Me_Site Cl_Site Site 3 (C3-Cl) Secondary Coupling (Requires Bulky Ligands) Scaffold->Cl_Site OMe_Site Site 4 (C2-OMe) Nucleophilic Trigger (Demethylation) Scaffold->OMe_Site

Figure 1: Orthogonal reactivity map of the scaffold, indicating the hierarchy of functionalization.

Protocol A: Synthesis of 7-Chloro-6-methylbenzofurans

Target Class: O-Heterocycles (Potent scaffolds for anti-inflammatory agents). Mechanism: Demethylation followed by Sonogashira coupling and intramolecular cyclization.

Rationale

The ortho relationship between the C1-Br and C2-OMe groups suggests a benzofuran synthesis. However, the steric bulk of the C3-Cl and C4-Me groups can inhibit standard cyclization. This protocol uses a "Demethylation-First" strategy to relieve steric strain and enhance the rate of the subsequent Sonogashira step.

Step-by-Step Methodology
Step 1: Demethylation
  • Setup: Charge a flame-dried round-bottom flask with Scaffold A (1.0 equiv) and anhydrous CH₂Cl₂ (0.2 M). Cool to -78 °C under N₂.

  • Addition: Dropwise add BBr₃ (1.0 M in CH₂Cl₂, 1.5 equiv). The C3-Cl and C4-Me groups do not interfere with this Lewis acid mechanism.

  • Reaction: Warm to 0 °C and stir for 2 hours. Monitor by TLC (the phenol is significantly more polar).

  • Quench: Pour carefully into ice water. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

  • Product: 2-Bromo-6-chloro-5-methylphenol. (Yield typically >90%).[1]

Step 2: One-Pot Sonogashira-Cyclization
  • Reagents: Dissolve the phenol (1.0 equiv) in anhydrous DMF (0.1 M). Add Terminal Alkyne (1.2 equiv).

  • Catalyst System: Add PdCl₂(PPh₃)₂ (3 mol%) and CuI (2 mol%).

  • Base: Add Et₃N (3.0 equiv). Note: Tetramethylguanidine (TMG) can be used if the reaction is sluggish due to sterics.

  • Conditions: Heat to 80 °C for 6 hours.

  • Mechanism: The Pd-catalyst couples the alkyne to the C1-Br. The pendant phenolic -OH then undergoes 5-endo-dig cyclization (facilitated by CuI) to form the furan ring.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Key Outcome: This retains the C3-Cl handle (now at position 7 of the benzofuran), allowing for late-stage library diversification via Suzuki coupling.

Protocol B: Synthesis of Isoindolin-1-ones via Orthogonal C-H Activation

Target Class: N-Heterocycles (Privileged structures in kinase inhibitors). Mechanism: Sequential Suzuki coupling, Benzylic Bromination, and Intramolecular Carbonylation.

Rationale

This protocol exploits the ortho relationship between the C3-Cl and C4-Me groups. By first utilizing the reactive C1-Br to install a biaryl system, we then "walk" around the ring to close the heterocycle using the difficult C3-Cl site.

IsoindolinoneWorkflow Step1 Step 1: Suzuki Coupling (Site C1-Br) Reagent: Ar-B(OH)2, Pd(PPh3)4 Step2 Step 2: Radical Bromination (Site C4-Me) Reagent: NBS, AIBN, CCl4 Step1->Step2 Yields Biaryl Scaffold Step3 Step 3: Amination (Benzyl Bromide -> Amine) Reagent: R-NH2 Step2->Step3 Installs Nitrogen Tether Step4 Step 4: Intramolecular Carbonylation (Site C3-Cl + Amine) Reagent: Pd(OAc)2, Xantphos, CO (1 atm) Step3->Step4 Closes Lactam Ring

Figure 2: Workflow for converting Scaffold A into polysubstituted isoindolinones.

Step-by-Step Methodology
Step 1: Chemoselective Suzuki Coupling (C1-Br)[2]
  • Substrate: Scaffold A (1.0 equiv).

  • Coupling Partner: Phenylboronic acid (1.1 equiv).

  • Catalyst: Pd(PPh₃)₄ (1 mol%). Standard ligands work here because C1-Br is reactive.

  • Base/Solvent: Na₂CO₃ (2.0 equiv) in Toluene/EtOH/H₂O (4:1:1).

  • Temp: 80 °C, 4 h.

  • Result: The C3-Cl remains intact (chemoselectivity >98%).

Step 2: Benzylic Bromination (C4-Me)
  • Reagents: Biaryl intermediate (1.0 equiv), N-Bromosuccinimide (NBS) (1.05 equiv), AIBN (5 mol%).

  • Solvent: CCl₄ or Trifluorotoluene (greener alternative).

  • Conditions: Reflux (80-100 °C) for 2 h.

  • Caution: Monitor closely to avoid gem-dibromination.

Step 3: Amination
  • Reagents: Benzyl bromide intermediate (1.0 equiv), Primary Amine (R-NH₂, 2.0 equiv).

  • Conditions: THF, RT, 2 h.

  • Workup: Basic wash to remove excess amine. Isolate the secondary benzyl amine.

Step 4: Intramolecular Carbonylation (The Critical Step)

This step closes the ring between the secondary amine and the sterically hindered C3-Cl.

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand: Xantphos (5 mol%) or CataCXium A . Crucial: These wide bite-angle or bulky ligands are required to activate the hindered Aryl-Cl.

  • CO Source: CO balloon (1 atm) or Molybdenum hexacarbonyl (Mo(CO)₆) as a solid source (safer).

  • Base: Na₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane, 100 °C, 12-18 h.

  • Outcome: Formation of the Isoindolin-1-one ring.

Troubleshooting & Optimization Table

ChallengeRoot CauseOptimization Strategy
Low Conversion at C3-Cl Steric crowding from C2-OMe and C4-Me.Switch to Buchwald G3 precatalysts (e.g., XPhos-Pd-G3 or BrettPhos-Pd-G3). These are designed for hindered chlorides [1].
Dehalogenation of C1-Br Over-active hydride source or high temp.Use mild bases (K₃PO₄) and avoid secondary alcohol solvents (use Toluene or DMF).
Incomplete Demethylation Lewis acid complexation with byproducts.Increase BBr₃ to 2.5 equiv or switch to NaSEt in DMF (nucleophilic demethylation) at 100 °C.
Pd Black Formation Catalyst decomposition during carbonylation.Add 10 mol% ligand excess.[3] Ensure strict O₂-free conditions (sparge with Argon for 15 min).

References

  • Buchwald-Hartwig Amination Protocols

    • Title: Preparation of sec and tert amines by Buchwald-Hartwig Amin
    • Source: ACS Green Chemistry Institute.
    • URL:[Link]

  • Chemoselective Suzuki Coupling

    • Title: Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions.[2][4]

    • Source: National Science Foundation (NSF)
    • URL:[Link] (General repository for funded catalysis research).

  • Benzofuran Synthesis Reviews

    • Title: Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
    • Source: MDPI (Molecules).
    • URL:[Link][3]

  • Carbonylation of Aryl Halides

    • Title: Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates (Buchwald Group).[5]

    • Source: Organic-Chemistry.org.
    • URL:[Link]

  • Product Data & Safety

    • Title: 1-Bromo-3-chloro-2-methoxybenzene Safety D
    • Source: Sigma-Aldrich.[6]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this multi-step synthesis and optimize your reaction yields.

The synthesis of polysubstituted aromatic compounds like 1-Bromo-3-chloro-2-methoxy-4-methylbenzene requires careful planning and execution, as the order of substituent introduction is critical to achieving the desired product.[1][2] This guide is based on a proposed synthetic route, addressing potential challenges at each stage.

Proposed Synthetic Pathway

A plausible retrosynthetic analysis suggests that the target molecule can be synthesized from a readily available starting material like 2-methoxy-4-methylaniline. The directing effects of the substituents (methoxy, methyl, amino, bromo, and chloro groups) are key to designing a successful synthesis.[3][4][5]

The proposed forward synthesis involves the following key transformations:

  • Bromination of 2-methoxy-4-methylaniline.

  • Diazotization of the resulting aniline derivative.

  • Sandmeyer Reaction for the introduction of the chloro group.

This pathway is designed to control the regioselectivity of the substitutions, a common challenge in the synthesis of polysubstituted benzenes.[6][7][8]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions to improve your yield and purity.

Step 1: Bromination of 2-methoxy-4-methylaniline

Q1: Low yield of the desired monobrominated product and formation of multiple brominated species.

Possible Cause: The starting material, 2-methoxy-4-methylaniline, is highly activated towards electrophilic aromatic substitution due to the presence of the electron-donating methoxy and amino groups.[3][9] This high reactivity can lead to over-bromination.

Solution:

  • Protect the Amine Group: Before bromination, protect the highly activating amino group as an acetanilide. This is a common strategy to reduce the reactivity of the aromatic ring and prevent multiple substitutions.[9] The acetyl group can be easily removed by hydrolysis after the bromination step.

  • Choice of Brominating Agent: Use a milder brominating agent. While Br₂ in acetic acid is common, N-Bromosuccinimide (NBS) in a suitable solvent can offer better control and regioselectivity.[10][11][12] The solvent polarity can also influence the regioselectivity of the bromination.[10]

  • Reaction Conditions: Carefully control the reaction temperature, keeping it low (e.g., 0-5 °C) to minimize side reactions. Add the brominating agent slowly and in stoichiometric amounts.

Q2: The bromination is not selective, leading to a mixture of isomers.

Possible Cause: The methoxy and amino (or acetamido) groups are both ortho-, para-directing.[3][4][5] While the desired product is the result of bromination at the position ortho to the methoxy group and meta to the methyl group, other isomers can form.

Solution:

  • Steric Hindrance: The bulky protecting group on the nitrogen (acetamido) can sterically hinder the ortho positions relative to it, favoring substitution at the position ortho to the methoxy group.

  • Careful Analysis of Directing Effects: The methoxy group is a stronger activating group than the methyl group, and its directing effect will be dominant. The position ortho to the methoxy group and para to the methyl group is sterically accessible and electronically favored.

Step 2: Diazotization of the Brominated Aniline

Q3: The diazotization reaction is incomplete, or the diazonium salt decomposes.

Possible Cause: Diazonium salts are notoriously unstable and must be prepared and used at low temperatures.[13][14] Incomplete reaction can result from insufficient acid or sodium nitrite, while decomposition is often due to elevated temperatures.

Solution:

  • Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the addition of sodium nitrite.[15][16] Use an ice-salt bath for efficient cooling.

  • In Situ Generation of Nitrous Acid: Prepare nitrous acid in situ by the slow, portion-wise addition of an aqueous solution of sodium nitrite to a solution of the aniline in a strong mineral acid (e.g., HCl).[15]

  • Monitoring the Reaction: Use starch-iodide paper to test for the presence of excess nitrous acid, which indicates the completion of the diazotization.[13]

  • Immediate Use: Use the freshly prepared diazonium salt solution immediately in the subsequent Sandmeyer reaction without isolation.[13]

Step 3: Sandmeyer Reaction for Chlorination

Q4: Low yield of the final product, 1-Bromo-3-chloro-2-methoxy-4-methylbenzene.

Possible Cause: The Sandmeyer reaction, while generally reliable for converting diazonium salts to aryl halides, can have variable yields depending on the substrate and reaction conditions.[17] Side reactions, such as the formation of phenols, can reduce the yield of the desired chloro-derivative.

Solution:

  • Catalyst Preparation and Amount: Use freshly prepared cuprous chloride (CuCl) as the catalyst. The quality of the copper(I) salt is crucial for the success of the reaction. The amount of catalyst can also be optimized.

  • Reaction Temperature: The temperature at which the diazonium salt solution is added to the CuCl solution can influence the outcome. While the diazotization must be done at low temperatures, the Sandmeyer reaction itself may require gentle warming to proceed to completion.[17] However, excessive heating can lead to decomposition and by-product formation.

  • Purity of the Diazonium Salt: Ensure the diazotization in the previous step was complete and that the solution is free of excess nitrous acid before proceeding with the Sandmeyer reaction, as this can lead to unwanted side reactions.

Q5: The final product is difficult to purify and contains phenolic impurities.

Possible Cause: Phenolic by-products can form if the diazonium salt reacts with water. This is a common side reaction, especially if the reaction mixture is allowed to warm up prematurely.

Solution:

  • Work-up Procedure: After the reaction is complete, the crude product should be isolated, for example by steam distillation or solvent extraction.[13][16]

  • Washing: The organic extract should be washed with an aqueous base solution (e.g., NaOH) to remove any phenolic impurities.[16]

  • Chromatography: If simple extraction and washing are insufficient, column chromatography is an effective method for purifying the final product from closely related isomers and by-products.

Frequently Asked Questions (FAQs)

Q: What is the role of the methoxy and methyl groups in directing the bromination? A: Both the methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating and therefore activating, ortho-, para-directing groups in electrophilic aromatic substitution.[3][4][5] The methoxy group is a stronger activator than the methyl group. In the starting material, 2-methoxy-4-methylaniline (after protection of the amine), the position for bromination is influenced by the combined directing effects of these groups, leading to substitution at the position that is electronically enriched and sterically accessible.

Q: Why is it necessary to keep the diazotization reaction at a low temperature? A: Aromatic diazonium salts are thermally unstable.[13][14] At temperatures above 5-10 °C, they readily decompose, leading to the evolution of nitrogen gas and the formation of undesired by-products, primarily phenols, which will significantly lower the yield of the desired product in the subsequent Sandmeyer reaction.[13]

Q: Can I use other methods to introduce the chloro group instead of the Sandmeyer reaction? A: While the Sandmeyer reaction is a classic and widely used method for converting an amino group to a chloro group via a diazonium salt,[15][17] direct chlorination of the aromatic ring is an alternative. However, achieving the desired regioselectivity in a molecule with multiple activating groups through direct chlorination would be extremely challenging and likely result in a mixture of products.[18][19] The Sandmeyer reaction offers a much more controlled and regioselective approach in this case.

Q: What are some key safety precautions to take during this synthesis? A:

  • Aniline and its derivatives: These are toxic and can be absorbed through the skin. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[16]

  • Bromine and N-Bromosuccinimide: These are corrosive and strong oxidizing agents. Handle with care and avoid inhalation of vapors.

  • Diazonium salts: Although used in solution, solid diazonium salts can be explosive when dry. Do not attempt to isolate the diazonium salt.

  • Acids: Concentrated acids like HCl are corrosive. Handle with appropriate care.

Experimental Protocols & Visualizations

Proposed Synthetic Workflow

SynthesisWorkflow A 2-methoxy-4-methylaniline B Protection (Ac₂O) A->B Step 1a C N-(2-methoxy-4-methylphenyl)acetamide B->C D Bromination (NBS) C->D Step 1b E Brominated Acetanilide D->E F Hydrolysis (H⁺/H₂O) E->F Step 1c G Brominated Aniline F->G H Diazotization (NaNO₂, HCl, 0-5°C) G->H Step 2 I Diazonium Salt Intermediate H->I J Sandmeyer Reaction (CuCl) I->J Step 3 K 1-Bromo-3-chloro-2-methoxy-4-methylbenzene J->K

Caption: Proposed workflow for the synthesis of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene.

Protocol 1: Bromination of 2-methoxy-4-methylaniline (via Acetanilide Protection)
  • Protection: In a round-bottom flask, dissolve 2-methoxy-4-methylaniline in glacial acetic acid. Cool the solution in an ice bath. Add acetic anhydride dropwise with stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Pour the reaction mixture into ice water to precipitate the N-(2-methoxy-4-methylphenyl)acetamide. Filter, wash with cold water, and dry the product.

  • Bromination: Dissolve the dried acetanilide in a suitable solvent (e.g., chloroform or acetic acid). Cool the solution to 0-5 °C. Add a solution of N-Bromosuccinimide (NBS) in the same solvent dropwise, maintaining the low temperature. Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate.

  • Deprotection: Isolate the crude brominated acetanilide. Add the crude product to a mixture of ethanol and concentrated hydrochloric acid. Reflux the mixture until the deprotection is complete (monitor by TLC). Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the brominated aniline. Filter, wash with water, and dry.

Protocol 2: Diazotization and Sandmeyer Reaction
  • Diazotization: Suspend the brominated aniline from the previous step in a mixture of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.[16] After the complete addition, stir for an additional 15 minutes at 0-5 °C. Check for excess nitrous acid using starch-iodide paper.[13]

  • Sandmeyer Reaction: In a separate flask, prepare a solution of cuprous chloride in concentrated hydrochloric acid. Cool this solution in an ice bath. Add the cold diazonium salt solution prepared above to the cuprous chloride solution in portions, with stirring. After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about 30 minutes to ensure the reaction goes to completion.

  • Work-up and Purification: Cool the reaction mixture. If the product is a solid, filter it. If it is an oil, extract it with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the organic layer with dilute NaOH solution to remove phenolic impurities, followed by a water wash. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Troubleshooting Logic Diagram

Troubleshooting cluster_bromination Bromination Issues cluster_diazotization Diazotization Issues cluster_sandmeyer Sandmeyer Reaction Issues A Low Yield / Over-bromination A_sol1 Protect Amine Group A->A_sol1 A_sol2 Use Milder Reagent (NBS) A->A_sol2 A_sol3 Control Temperature A->A_sol3 B Mixture of Isomers B_sol1 Steric Hindrance from Protecting Group B->B_sol1 C Incomplete Reaction / Decomposition C_sol1 Strict Temp. Control (0-5°C) C->C_sol1 C_sol2 Monitor with Starch-Iodide Paper C->C_sol2 C_sol3 Use Diazonium Salt Immediately C->C_sol3 D Low Yield of Chloro-product D_sol1 Use Fresh CuCl Catalyst D->D_sol1 D_sol2 Optimize Temperature D->D_sol2 E Phenolic Impurities E_sol1 Base Wash (e.g., NaOH) during Work-up E->E_sol1 E_sol2 Purify by Chromatography E->E_sol2

Caption: Logic diagram for troubleshooting common synthesis issues.

Quantitative Data Summary

StepKey ParameterTarget ValuePotential IssueTroubleshooting Action
Bromination Stoichiometry of NBS1.0 - 1.1 equivalentsOver-brominationUse stoichiometric amount
Temperature0-5 °CSide reactionsMaintain low temperature
Diazotization Temperature0-5 °CDiazonium salt decompositionUse ice-salt bath
NaNO₂ additionSlow, dropwiseLocalized warmingEnsure efficient stirring
Sandmeyer Rxn CatalystFreshly prepared CuClLow activityPrepare catalyst fresh
Work-upBase washPhenolic impuritiesWash with dilute NaOH

References

  • Filo. (2025, July 23). How can the Sandmeyer reaction be used to convert aniline to chlorobenzene?[Link]

  • Scribd. Synthesis of Chlorobenzene via Sandmeyer. [Link]

  • Google Patents. (1999).
  • Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

  • RSC Publishing. (2022, July 5). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. [Link]

  • ResearchGate. Bromination of para-substituted anilines using H₂O₂-HBr system or NBS in water as a reaction medium. [Link]

  • Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. [Link]

  • RSC Publishing. (2020, November 10). Synthesis of polysubstituted arenes through organocatalytic benzannulation. [Link]

  • Sciencemadness Discussion Board. (2014, August 21). Chlorobenzene from Aniline via the Sandmeyer Reaction. [Link]

  • ResearchGate. Strategies for the synthesis of polysubstituted arenes. [Link]

  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. [Link]

  • YouTube. (2016, February 17). Chlorobenzene from Aniline via the Sandmeyer Reaction. [Link]

  • NC State University Libraries. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • OpenStax. (2023, September 20). 16.10 Synthesis of Polysubstituted Benzenes - Organic Chemistry. [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Khan Academy. Bromination of Aniline (video). [Link]

  • Wikipedia. Aniline. [Link]

  • Willson Research Group. Electrophilic Aromatic Substitution. [Link]

  • ACS Publications. (2015, December 1). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. [Link]

  • Sciencemadness Discussion Board. (2002, October 4). Mechanics of Aromatic Diazotization (with diagrams!). [Link]

  • YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY![Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. [Link]

  • Organic Syntheses. Benzene, 1-bromo-2-chloro-. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • CECRI, Karaikudi. A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. [Link]

  • ChemRxiv. (2022, March 2). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. [Link]

  • ResearchGate. Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. [Link]

  • Google Patents. (1966).
  • PubChem. 1-Bromo-2-chloro-3-methoxybenzene. [Link]

  • YouTube. (2015, June 19). Synthesis of meta-Bromochlorobenzene From Benzene. [Link]

  • J-GLOBAL. Halogenation of Aromatic Compounds by N-chloro-, N-bromo-, and N-iodosuccinimide. [Link]

Sources

challenges in the purification of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Poly-Halogenated Aromatics Subject: 1-Bromo-3-chloro-2-methoxy-4-methylbenzene (BCMMB) Ticket ID: PUR-BCMMB-001 Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Purification Hub

You are likely encountering difficulties with 1-Bromo-3-chloro-2-methoxy-4-methylbenzene . This molecule presents a "perfect storm" of purification challenges: it is a tetra-substituted benzene with a crowded 1,2,3-motif (Br-OMe-Cl) and a lipophilic 4-methyl tail.

Common symptoms reported by researchers working with this scaffold include:

  • The "Oiling Out" Phenomenon: The product refuses to crystallize, forming a persistent oil even at low temperatures.

  • The "Blob" on TLC: Regioisomers (where Br and Cl are swapped or positioned differently) co-elute with the target.

  • Demethylation: Appearance of phenolic impurities due to harsh Lewis acid conditions used during synthesis.

This guide is structured to troubleshoot these specific failure modes.

Phase 1: Diagnostic & Triage

Before attempting large-scale purification, characterize your crude mixture. The steric crowding of the methoxy group (sandwiched between Br and Cl) distorts the molecular planarity, often lowering the melting point significantly compared to less crowded isomers.

Decision Matrix: The "Oil vs. Solid" Dilemma

Purification_Triage Start Crude Mixture State Solid Semi-Solid / Sticky Paste Start->Solid Oil Viscous Oil Start->Oil TLC TLC Analysis (10% EtOAc/Hex) Solid->TLC Oil->TLC Seed Protocol C: Trituration/Seeding Oil->Seed Induce Nucleation SingleSpot Single Spot? TLC->SingleSpot MultiSpot Multiple/Overlapping Spots? TLC->MultiSpot Recryst Protocol A: Recrystallization SingleSpot->Recryst High Purity Column Protocol B: High-Res Chromatography MultiSpot->Column Isomers Present Seed->Recryst

Figure 1: Initial triage workflow for BCMMB purification. Determine the physical state and isomeric purity before selecting a method.

Phase 2: Chromatographic Separation (The "Close Spot" Problem)

The most frequent issue with BCMMB is the separation of the target from its regioisomers (e.g., 1-chloro-3-bromo isomer). Standard silica gel often fails because the lipophilicity of the isomers is nearly identical.

Troubleshooting Protocol: Modifying the Stationary Phase Interaction

If your


, standard flash chromatography will fail. You must exploit 

-

interactions
.

Step-by-Step Optimization:

  • Solvent Doping: Do not use pure Hexane/EtOAc.

    • Recommendation: Add 5-10% Toluene to your hexane fraction.

    • Mechanism:[1][2][3][4] Toluene interacts with the electron-deficient halogenated ring. The slight difference in electron density between the Br-isomer and Cl-isomer alters their retention time in the presence of an aromatic solvent [1].

  • Stationary Phase Switch:

    • If Silica fails, switch to C18 (Reverse Phase) .

    • Solvent System: Acetonitrile/Water (start 50:50, gradient to 100% MeCN).

    • Why: The bulky halogens (Br vs Cl) create different hydrophobic surface areas, which C18 resolves better than normal phase silica.

Chromatography Solvent Screening Table

Solvent SystemApplicationProsCons
Hexane : EtOAc (95:5) General CleanupCheap, fast.Poor isomer separation.[5][6]
Hexane : Toluene (90:10) Isomer SeparationExploits

-stacking differences.
Toluene is harder to evaporate (high BP).
DCM : Hexane (20:80) Solubility IssuesGood for highly crystalline crudes.DCM can cause band broadening.
MeCN : H2O (C18) Difficult IsomersHighest Resolution for halo-arenes.Expensive; requires reverse-phase column.

Phase 3: Crystallization Dynamics

Because BCMMB is a "molecular brick" (dense, crystalline potential), recrystallization is the superior method for final polishing, provided you can overcome the "oiling out" phase.

Protocol: The "Dual-Solvent" Approach

Single-solvent recrystallization often fails here due to the steep solubility curve. Use a solvent/anti-solvent pair.[3][4][7]

Reagents:

  • Solvent A (Good): Ethanol (EtOH) or Dichloromethane (DCM).

  • Solvent B (Bad - Anti-solvent): Water (if using EtOH) or Hexanes (if using DCM).

Procedure:

  • Dissolution: Dissolve the crude oil in the minimum amount of warm Solvent A (approx. 40-50°C).

    • Critical Check: The solution must be clear. If particles remain, hot filter immediately.

  • Nucleation: Add Solvent B dropwise with varying agitation until a persistent turbidity (cloudiness) appears.

  • The "Re-heat": Add one drop of Solvent A to clear the turbidity.

  • Slow Cooling: Wrap the flask in foil and let it cool to room temperature undisturbed. Then move to 4°C.

    • Note: If it oils out again, your concentration is too high. Re-dissolve and add more Solvent A.

Visualizing the Solubility Logic

Crystallization_Logic Crude Crude BCMMB Dissolve Dissolve in Warm EtOH Crude->Dissolve Turbidity Add Water until Cloudy Dissolve->Turbidity Clear Add 1 drop EtOH (Clear Solution) Turbidity->Clear Cool Slow Cool (RT -> 4°C) Clear->Cool Result_Crystals Pure Crystals Cool->Result_Crystals Ideal Result_Oil Oiling Out Cool->Result_Oil Too Conc. / Impure Result_Oil->Dissolve Add more EtOH Retry

Figure 2: Two-solvent recrystallization pathway. The balance between Ethanol (solvent) and Water (anti-solvent) is critical to prevent oiling.

Phase 4: Chemical Scavenging (The "Hidden" Impurity)

Issue: The presence of 2-methoxy-4-methylphenol (demethylated byproduct). Cause: If


 or 

was used in previous steps, the methoxy group may have been partially cleaved [2]. Detection: A spot on TLC that trails or stays at the baseline.

The Caustic Wash Protocol: Phenols are acidic (


). The target ether is neutral.
  • Dissolve crude in Diethyl Ether (Et2O) or DCM .

  • Wash 2x with 1M NaOH (Cold).

    • Chemistry: The NaOH deprotonates the phenol, moving it into the aqueous layer as the phenoxide salt. The BCMMB remains in the organic layer.

  • Wash 1x with Brine.

  • Dry over

    
    .
    

Frequently Asked Questions (FAQ)

Q1: My product solidifies, but the melting point is 10°C lower than expected. Why? A: This indicates the inclusion of the regioisomer (likely the 1-Cl, 3-Br variant) into the crystal lattice. This is a solid solution effect. You must perform a recrystallization from Methanol , or use the Toluene-doped column method described in Phase 2.

Q2: Can I distill this compound? A: It is not recommended. The boiling points of the bromo-chloro isomers are often within 2-3°C of each other [3]. Distillation will likely result in thermal degradation or inseparable azeotropes before you achieve separation.

Q3: The NMR shows the correct structure, but the color is pink/brown. Is it pure? A: No. The color comes from trace oxidation of phenolic impurities or residual bromine. A quick filtration through a short pad of activated charcoal or silica gel using 5% EtOAc/Hexane will remove the color bodies without significant yield loss.

References

  • Separ

    
    -Stacking: 
    
    • Source: Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley.[2] (General principles of aromatic solvent modifiers).

    • Context: Toluene modifies selectivity for halogenated arom
  • Demethylation Risks in Halogenation

    • Source: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[2]

    • Context: Stability of methyl ethers in the presence of Lewis Acids ( , ).
  • Purification of Halogenated Anisoles

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
    • Link:

    • Context: Standard protocols for recrystallizing poly-substituted benzenes (Chapter 4).
  • Source: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.

(Note: Specific physical data for 1-Bromo-3-chloro-2-methoxy-4-methylbenzene is derived from general chemical principles of analogous tetra-substituted anisoles due to the niche nature of this specific isomer.)

Sources

Technical Support Center: Synthesis of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this polysubstituted benzene synthesis, focusing on troubleshooting common side reactions and optimizing regioselectivity.

Understanding the Core Reaction: Electrophilic Aromatic Substitution

The synthesis of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene is achieved through the electrophilic aromatic bromination of its precursor, 2-chloro-3-methylanisole. The primary challenge in this synthesis lies in controlling the regioselectivity of the bromination. The outcome is dictated by the cumulative electronic and steric effects of the three substituents already present on the benzene ring: a methoxy (-OCH₃) group, a chloro (-Cl) group, and a methyl (-CH₃) group.

Analysis of Substituent Directing Effects

The position of the incoming bromine electrophile (Br⁺) is determined by the directing effects of the existing groups. In electrophilic aromatic substitution, the strongest activating group generally controls the position of substitution.[1]

  • Methoxy Group (-OCH₃): This is a strongly activating group due to its ability to donate electron density to the ring via resonance (+M effect).[2][3] It is a powerful ortho, para-director.

  • Methyl Group (-CH₃): This is a weakly activating group that donates electron density through an inductive effect (+I effect) and hyperconjugation.[4] It is also an ortho, para-director.

  • Chloro Group (-Cl): This group is weakly deactivating due to its electron-withdrawing inductive effect (-I effect), but it is still an ortho, para-director because its lone pairs can donate electron density through resonance (+M effect).[1][2]

The methoxy group is the most powerful activating group present and will therefore exert the dominant influence on the position of bromination.[1]

G cluster_0 Directing Effects on 2-chloro-3-methylanisole cluster_1 Predicted Outcome Start 2-chloro-3-methylanisole OCH3 -OCH3 Group (Strongly Activating, o,p-Director) Start->OCH3 CH3 -CH3 Group (Weakly Activating, o,p-Director) Start->CH3 Cl -Cl Group (Weakly Deactivating, o,p-Director) Start->Cl Analysis Analysis: -OCH3 is the strongest director. It directs incoming electrophiles to its ortho and para positions. OCH3->Analysis Positions Available Positions: - Ortho (C1): Open - Para (C5): Blocked by -Cl Analysis->Positions Conclusion Conclusion: Bromination is strongly favored at the C1 position. Positions->Conclusion

Caption: Logical flow of directing effects determining the bromination site.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: I'm getting a mixture of isomers. What are the likely side products and why?

Answer: While the desired product, 1-Bromo-3-chloro-2-methoxy-4-methylbenzene, is expected to be the major isomer, the formation of other monobrominated products is a common issue. This arises because the methyl and chloro groups, while weaker directors than the methoxy group, still influence the electron density of the ring to some extent.

The primary side products result from bromination at positions that are ortho or para to the methyl and chloro groups.

Potential IsomerPosition of BrominationFavored By Directing Group(s)Steric HindranceExpected Yield
1-Bromo-3-chloro-2-methoxy-4-methylbenzene (Desired) C1-OCH₃ (ortho) , -CH₃ (ortho)ModerateMajor
5-Bromo-3-chloro-2-methoxy-4-methylbenzeneC5-Cl (para)High (between -Cl and -CH₃)Minor
6-Bromo-3-chloro-2-methoxy-4-methylbenzeneC6-Cl (ortho), -OCH₃ (meta)LowMinor

To improve selectivity for the desired C1 bromination:

  • Lower the temperature: Running the reaction at 0 °C or below can increase selectivity by favoring the reaction pathway with the lowest activation energy, which is typically the one directed by the strongest activating group.[5]

  • Use a milder brominating agent: Highly reactive agents like elemental bromine (Br₂) can be less selective. N-Bromosuccinimide (NBS) often provides better regiocontrol.[6]

Q2: My reaction is producing significant amounts of di-brominated products. How can I prevent this over-bromination?

Answer: Over-bromination is a frequent problem because the strongly activating methoxy group makes the monobrominated product highly susceptible to a second electrophilic attack.[5][7] The first bromine atom added to the ring is deactivating, but the powerful activation from the methoxy group can often overcome this.

G Start Observe Di-bromination? Stoichiometry Is molar ratio of Brominating Agent > 1:1? Start->Stoichiometry Temperature Is reaction temperature > 0°C? Stoichiometry->Temperature No FixStoichiometry Solution: Use strict 1:1 stoichiometry. Add brominating agent slowly. Stoichiometry->FixStoichiometry Yes Agent Using highly reactive agent (e.g., Br₂)? Temperature->Agent No FixTemp Solution: Lower temperature to 0°C or below. Temperature->FixTemp Yes FixAgent Solution: Use a milder agent like NBS. Agent->FixAgent Yes Success Mono-bromination Favored Agent->Success No FixStoichiometry->Success FixTemp->Success FixAgent->Success

Caption: Troubleshooting flowchart for preventing over-bromination.

Q3: I'm observing a product that suggests cleavage of the methoxy group. How can I avoid this?

Answer: Cleavage of aryl methyl ethers to form phenols is a possible side reaction, but it typically requires harsh conditions. This is most often caused by the presence of strong Lewis acids, such as AlCl₃ or BCl₃, particularly at elevated temperatures.[8][9] While a Lewis acid is not typically required for the bromination of a highly activated ring like an anisole derivative, its inadvertent presence or use can lead to this unwanted side reaction.

Preventative Measures:

  • Avoid Strong Lewis Acids: Do not use Lewis acids like AlCl₃, FeBr₃, or BCl₃ as catalysts. The substrate is activated enough for bromination to occur without them.

  • Maintain Moderate Temperatures: Avoid high reaction temperatures, as this can promote ether cleavage, even with milder acidic species.

  • Ensure Reagent Purity: Use reagents free from strong acidic impurities.

Q4: I am concerned about bromination of the methyl group side-chain. Is this a risk?

Answer: Yes, benzylic bromination at the methyl group is a potential side reaction. This reaction proceeds through a free-radical mechanism, which is favored by different conditions than the desired ionic electrophilic aromatic substitution.

  • Radical Conditions (to avoid): High temperatures, UV light, and the use of radical initiators (like AIBN) favor side-chain bromination, particularly when using N-Bromosuccinimide (NBS) in non-polar solvents like carbon tetrachloride (CCl₄).[6]

  • Ionic Conditions (to promote): To ensure bromination occurs on the aromatic ring, the reaction should be run in the dark and in a polar solvent. Polar solvents like acetonitrile (CH₃CN) or acetic acid promote the ionic pathway required for electrophilic aromatic substitution and have been shown to suppress side-chain bromination.[6]

Recommended Experimental Protocol

This protocol is designed to maximize the yield of the desired product while minimizing the formation of side products.

Materials:

  • 2-chloro-3-methylanisole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard workup and purification reagents (e.g., sodium thiosulfate solution, sodium bicarbonate solution, brine, organic solvent for extraction, drying agent).

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-methylanisole (1.0 equivalent) in anhydrous acetonitrile.

  • Cooling: Cool the flask in an ice bath to 0 °C with stirring.

  • Reagent Addition: Add N-Bromosuccinimide (1.0 equivalent) to the cooled solution in small portions over 15-20 minutes. Adding the NBS portion-wise helps to control the reaction exotherm and maintain a low concentration of the electrophile, reducing the risk of over-bromination.[5]

  • Reaction: Allow the reaction to stir at 0 °C. Monitor the reaction progress using an appropriate method (e.g., TLC or GC-MS). The reaction is typically complete within 1-3 hours.

  • Workup:

    • Once the starting material is consumed, quench the reaction by adding a cold aqueous solution of sodium thiosulfate to consume any remaining bromine species.

    • Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to isolate the desired 1-Bromo-3-chloro-2-methoxy-4-methylbenzene from any isomeric byproducts.

References

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]

  • University of Calgary. (2009, October 6). Chem 263: Electrophilic Substitution of Substituted Benzenes. Available at: [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Electrophilic aromatic substitution (EAS). Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Available at: [Link]

  • Pearson+. (n.d.). The bromination of anisole occurs without the presence of a Lewis.... Available at: [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Available at: [Link]

  • Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328–5331. Available at: [Link]

  • Fiveable. (2025, September 15). Synthesis of Polysubstituted Benzenes. Available at: [Link]

  • Quora. (2016, August 15). How is the bromination mechanism of anisole carried out?. Available at: [Link]

  • Reddit. (2018, February 6). Why is bromination more regioselective then chlorination?. Available at: [Link]

  • Chemistry LibreTexts. (2023, October 27). 16.11: Synthesis of Polysubstituted Benzenes. Available at: [Link]

  • Francl, K. E., et al. (2014). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Tetrahedron Letters, 55(30), 4114-4117. Available at: [Link]

  • Organic Syntheses. (n.d.). Benzene, 1-bromo-2-chloro-. Available at: [Link]

  • ACS Publications. (2025, August 6). Novel bromination method for anilines and anisoles using NH4Br/H2O2 in CH3COOH. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Available at: [Link]

  • Beilstein Journals. (2012, May 16). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Available at: [Link]

  • OpenStax. (2023, September 20). 16.10 Synthesis of Polysubstituted Benzenes. Available at: [Link]

  • YouTube. (2021, February 20). 156 CHM2211 Problem Solving Synthesis of Benzene Derivatives from Benzene. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Available at: [Link]

  • ResearchGate. (2025, August 6). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. Available at: [Link]

  • ChemRxiv. (2022, March 2). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. Available at: [Link]

  • RSC Publishing. (n.d.). Controlling the regioselectivity of the bromolactonization reaction in HFIP. Available at: [Link]

  • ACS Publications. (2013, November 11). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Available at: [Link]

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available at: [Link]

Sources

Technical Support Center: Synthesis & Optimization of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene

[1]

Executive Summary

The synthesis of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene presents a classic problem in aromatic regioselectivity. The 1,2,3,4-substitution pattern creates significant steric crowding.[1] Standard electrophilic aromatic substitution (EAS) often fails to yield the desired C1-bromo isomer, predominantly favoring the C5-bromo isomer due to the para-directing power of the methoxy group.[1]

This guide provides an optimized protocol using Directed Ortho Metalation (DoM) to overcome these electronic and steric biases, alongside a troubleshooting matrix for common failure modes.

Module 1: Reaction Pathway Analysis

The choice of method determines the regiochemical outcome.[1][2] You must distinguish between the Kinetic/Chelation Control (DoM) and Thermodynamic/Electronic Control (EAS).[2]

ReactionPathwaysSMStarting Material(3-Chloro-2-methoxy-4-methylbenzene)MethodAMethod A: EAS(NBS/H2SO4 or Br2/Fe)SM->MethodAStandard ConditionsMethodBMethod B: DoM(n-BuLi/TMEDA, then Electrophile)SM->MethodBOptimized RouteProduct_WrongUnwanted Isomer(5-Bromo-3-chloro...)Para-substitutionMethodA->Product_WrongMajor Product(Electronic Control)InterLithiated Intermediate(Li at C1 - Chelation Controlled)MethodB->Inter-78°C, THFProduct_RightTarget Molecule(1-Bromo-3-chloro...)Ortho-substitutionInter->Product_RightQuench w/ CBr4 or NBS

Figure 1: Divergent synthesis pathways. Method B (DoM) is required to install the bromine at C1 (ortho to OMe) because Method A (EAS) favors C5 (para to OMe).[1][2]

Module 2: Optimized Experimental Protocol (DoM)

Objective: Selective bromination at the C1 position via lithiation.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Substrate 1.0PrecursorMust be dry (<50 ppm H₂O).[1]
n-BuLi 1.1 - 1.2BaseTitrate before use.[1] 2.5M in Hexanes preferred.[2]
TMEDA 1.1 - 1.2LigandBreaks BuLi aggregates; essential for reactivity.[2][3]
CBr₄ or NBS 1.2 - 1.5ElectrophileCBr₄ often gives cleaner conversion than NBS in DoM.[2]
THF SolventMediumAnhydrous, inhibitor-free.[1]
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen atmosphere.

  • Solvation: Dissolve the substrate (3-chloro-2-methoxy-4-methylbenzene) and TMEDA in anhydrous THF. Cool to -78°C (Dry ice/Acetone).

  • Lithiation: Add n-BuLi dropwise via syringe pump over 15-20 minutes. Maintain internal temperature below -70°C.

    • Mechanism:[1][2] The Lithium coordinates to the OMe oxygen (C2), directing deprotonation to the ortho position (C1).[1][2] C3 is blocked by Chlorine [1].[2]

  • Incubation: Stir at -78°C for 1 hour. A color change (often to yellow/orange) indicates anion formation.[2]

  • Quench: Dissolve CBr₄ (or NBS) in minimal THF and add dropwise to the lithiated species at -78°C.

  • Workup: Allow to warm to RT. Quench with sat. NH₄Cl.[2][4] Extract with EtOAc.[2][4]

Module 3: Troubleshooting & FAQs
Category 1: Regioselectivity & Isomer Control

Q: I am getting a product with the correct mass, but the NMR looks slightly off. What happened? A: You likely synthesized the 5-bromo isomer .[2]

  • Cause: If the temperature rose above -40°C before quenching, or if you utilized acidic bromination conditions, the reaction reverts to thermodynamic control (EAS).[1] The OMe group directs para (to C5) more strongly than it directs ortho (to C1) in electrophilic substitutions due to steric crowding at C1 [2].[1][2]

  • Diagnostic (NOE): Perform a 1D-NOESY experiment.

    • Target (1-Br): You should see a strong NOE enhancement between the Methyl group (C4) and the Aromatic Proton at C5 .[1][2]

    • Wrong Isomer (5-Br): You will see NOE enhancement between the Methoxy group (C2) and the Aromatic Proton at C1 .[1][2]

Q: Can I use simple Bromine (Br₂) and Iron (Fe) catalyst? A: No. This classical method follows EAS rules.[1] The C5 position is activated by the OMe (para) and the Me (ortho), while C1 is sterically shielded.[1][2] This will yield >90% of the unwanted 5-bromo isomer.[2]

Category 2: Yield & Conversion

Q: My conversion is low (<30%), recovering mostly starting material. A: This indicates a failure in the lithiation step.[1][2]

  • Moisture: DoM is intolerant of water.[2] Ensure THF is distilled over Na/Benzophenone or from a column drying system.[2]

  • Aggregation: The substrate is crowded.[2] Without TMEDA (tetramethylethylenediamine), n-BuLi forms hexamers that are too bulky to deprotonate the specific ortho position efficiently.[1] Ensure TMEDA is fresh [3].

Q: I see a "demethylated" byproduct (phenol). A: This occurs if Lewis acids are present or generated.[2]

  • If using NBS, succinimide byproducts can sometimes cause issues during workup.[1][2]

  • Fix: Switch to CBr₄ or 1,2-dibromo-1,1,2,2-tetrafluoroethane as the bromine source.[1] These are non-acidic and minimize ether cleavage.[2]

Category 3: Purification

Q: The 1-bromo and 5-bromo isomers are co-eluting on TLC. A: Separation of these regioisomers is notoriously difficult on silica.[1]

  • Solution: Use Silver Nitrate (AgNO₃) impregnated silica gel .[2] The slight difference in pi-cloud density between the isomers (due to steric twisting of the methoxy group in the 1-bromo isomer) often allows for separation on argentic silica.[1]

  • Alternative: Recrystallization from Hexane/IPA is often effective for the 1-bromo target due to its higher symmetry and melting point compared to the 5-bromo isomer.[1]

Module 4: Safety & Stability Data
ParameterSpecificationHandling Note
Thermal Stability Stable < 150°CAvoid bulk heating of the lithiated intermediate; benzyne formation is possible at >0°C.
Light Sensitivity ModerateStore final product in amber vials; alkyl halides can degrade slowly under UV.[1]
Reactive Hazards n-BuLiPyrophoric.[2] Use sure-seal bottles and inert gas lines.[2]
References
  • Snieckus, V. (1990).[1][2] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chemical Reviews, 90(6), 879–933.[1][2] Link[1][2]

  • Clayden, J. (2002).[1][2] Organolithiums: Selectivity for Synthesis. Pergamon. (Foundational text on regiocontrol in lithiation vs. EAS).

  • Schlosser, M. (2005).[1] "Superbases for organic synthesis." Pure and Applied Chemistry, 60(11), 1627-1634.[1] (Details the role of TMEDA in breaking Li-aggregates).

  • Menzel, K., et al. (2006).[1][2][5] "Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes." Synlett, 1948-1952.[1][2][5] Link

troubleshooting failed reactions with 1-Bromo-3-chloro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the unique reactivity challenges of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene . This scaffold presents a "perfect storm" of steric hindrance and competing electronic effects, often leading to stalled cross-couplings or regio-irregular lithiation.

Status: Active | Ticket ID: CHEM-782-ORTHO | Specialist: Senior Application Scientist

🔬 Molecule Profile & Risk Assessment

Before troubleshooting, you must understand the "personality" of this substrate. It is not a standard aryl halide.[1]

  • The "Pocket" Problem (Sterics): The reactive Bromine (C1) is flanked by a Methoxy group (C2) and a Chlorine (C3). This is effectively a di-ortho-substituted system.[2] Standard catalysts (e.g.,

    
    ) cannot penetrate this steric wall.
    
  • The Electronic Conflict: The Methoxy group (OMe) is an electron-donating group (EDG). This increases the electron density of the ring, making the C-Br bond less electrophilic and harder for Palladium to insert into (Oxidative Addition) compared to electron-deficient rings.

  • The Selectivity Trap: You have two halogens (Br, Cl) and a directing group (OMe). Lithium reagents may get confused between Halogen-Lithium exchange (at Br) and Directed Ortho Metalation (at H6).

🛠️ Module A: Cross-Coupling Fails (Suzuki/Buchwald)

Symptom: "I am running a Suzuki coupling, but I only see starting material or <5% conversion after 24 hours."

The Root Cause: Ligand Failure

Your catalyst is likely too bulky to reach the C-Br bond or too electron-poor to force oxidative addition. The C2-OMe and C3-Cl create a "steric pocket" that blocks standard phosphines.

Troubleshooting Protocol

Step 1: Switch to "Dialkylbiaryl" Ligands (Buchwald Type) Stop using Triphenylphosphine (


) or DPPF. You need electron-rich, bulky ligands that can boost the oxidative addition step while being flexible enough to accommodate the steric bulk.[1]
Ligand ClassRecommended LigandWhy?
First Line Defense SPhos Excellent for ortho-substituted aryl chlorides/bromides.[2] The methoxy group on the ligand interacts with the Pd center to stabilize it.
Heavy Sterics XPhos If SPhos fails, XPhos is bulkier and often works better for di-ortho-substitution.
Amination (C-N) BrettPhos Specifically designed for Buchwald-Hartwig amination of hindered halides.
The "Nuclear" Option

Highly reactive, but air-sensitive. Use as a last resort.

Step 2: Pre-activation (The G3/G4 Advantage) Do not generate the catalyst in situ from


 + Ligand. The induction period is too long for this hindered substrate.
  • Recommendation: Use Pre-catalysts (e.g., XPhos Pd G4 or SPhos Pd G3). These contain the active Pd(0) species ready to go, bypassing the reduction step that often fails with electron-rich substrates.

Step 3: Base Selection The steric bulk of the substrate makes transmetallation slow.

  • Fix: Switch from weak bases (

    
    ) to 
    
    
    
    or
    
    
    . The larger Cesium cation can help solubilize the base in organic solvents (the "Cesium Effect").
📉 Diagnostic Workflow (Graphviz)

CrossCoupling Start Symptom: <10% Conversion CheckLigand Are you using PPh3 or dppf? Start->CheckLigand SwitchLigand Action: Switch to SPhos or XPhos CheckLigand->SwitchLigand Yes CheckCat In-situ generation? CheckLigand->CheckCat No SwitchLigand->CheckCat UseG3 Action: Use Pd-G3/G4 Precatalysts CheckCat->UseG3 Yes CheckBase Base used? CheckCat->CheckBase No UseG3->CheckBase SwitchBase Action: Switch to K3PO4/Toluene/Water CheckBase->SwitchBase Na2CO3

Figure 1: Decision matrix for reviving stalled cross-coupling reactions.

🧪 Module B: Lithiation & Exchange Issues

Symptom: "I tried to lithiate the Bromine to quench with an aldehyde, but I got a mixture of products or the wrong regioisomer."

The Root Cause: The Race Condition

You have a competition between Lithium-Halogen Exchange (at C1-Br) and Directed Ortho Metalation (at C6-H).

  • Theory: Br-Li exchange is kinetically faster than proton deprotonation.

  • Reality: If the temperature is too high (> -70°C), the directing effect of the C2-OMe group will encourage the Lithium to "slip" or deprotonate elsewhere.

Troubleshooting Protocol

1. Temperature is Non-Negotiable You must perform the exchange at -78°C .

  • Protocol: Dissolve substrate in dry THF/Et2O. Cool to -78°C. Add

    
    -BuLi (or 
    
    
    
    -BuLi) slowly down the side of the flask. Stir for only 15-30 minutes. Do not warm up before adding the electrophile.

2. The "Cl" Factor (Chemoselectivity)

  • Question: Will the Chlorine react?

  • Answer: Generally, no.[3] Br-Li exchange is orders of magnitude faster than Cl-Li exchange. However, if you leave the reaction for >1 hour or let it warm to 0°C, you risk attacking the Chlorine or facilitating benzyne formation via elimination of Li-Cl/Li-Br.

3. Isomer Scrambling (The "Dance" Mechanism) If you observe the electrophile adding to the C6 position (next to the methyl), your Lithium reagent "walked."

  • Fix: Use

    
    -BuLi  in pure Toluene  (non-coordinating solvent) instead of THF. THF promotes the coordination of Li to the OMe oxygen, which can facilitate unwanted deprotonation pathways.
    

⚠️ Module C: Side Reaction Alerts

The Demethylation Hazard

Symptom: "I treated the molecule with


 or 

and the mass spec shows M-14." Cause: You cleaved the methyl ether. Explanation: The Methoxy group is acid-sensitive. Strong Lewis acids (

) coordinate to the oxygen, and the bromide attacks the methyl group (SN2-like), resulting in a phenol (OH). Fix: If you need Lewis Acid catalysis, use milder reagents like

or ensure low temperatures.
Protodehalogenation

Symptom: "I lost the Bromine, but didn't get my electrophile. I just got the H-substituted arene." Cause: Moisture in the lithiation step. Explanation: The Lithiated intermediate (Ar-Li) is extremely basic. It grabbed a proton from trace water in your solvent or atmosphere. Fix: Dry THF over Na/Benzophenone or molecular sieves. Flame-dry all glassware.

📊 Summary of Reactivity Rules

Reaction TypeCritical Success FactorRecommended ReagentAvoid
Suzuki Coupling Ligand StericsSPhos Pd G3 , XPhos

,

Buchwald Amination Ligand ElectronicsBrettPhos , RuPhos BINAP, standard phosphines
Lithiation Temperature Control

-BuLi @ -78°C
Warming > -50°C, wet solvents
Lewis Acid Activation Ether StabilityMild Lewis Acids

(unless deprotection is desired)

References

  • Buchwald-Hartwig Amination Ligand Selection

    • Rational Ligand Design for the Aryl
    • Source:

  • Sterically Hindered Suzuki Coupling

    • Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling.[2][4]

    • Source: [5]

  • Lithium-Halogen Exchange Selectivity

    • The Role of Conjugation in the Halogen-Lithium Exchange Selectivity.
    • Source:

  • Demethylation Mechanisms

    • Ether Cleavage Re-Investigated: Mechanism of BBr3-Facilitated Demethylation.[3][6][7][8][9]

    • Source:

Sources

Technical Support Center: Purification of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced purification strategies. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the separation of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene positional isomers. Due to their structural similarities, these compounds present a significant purification challenge. This document provides in-depth, field-tested advice in a direct question-and-answer format to help you troubleshoot and optimize your separation protocols.

Frequently Asked Questions (FAQs)

Q1: Why are the positional isomers of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene so difficult to separate?

A1: The difficulty stems from the fundamental principle that positional isomers share the same molecular formula and functional groups, leading to nearly identical physicochemical properties.[1][2] Key characteristics that are often exploited for separation, such as boiling point, polarity, and solubility, exhibit only subtle differences between these isomers.[3] The position of the bromine, chlorine, and methyl groups on the benzene ring causes minor variations in the molecule's dipole moment and crystal lattice packing, but these differences are often insufficient for straightforward separation by standard laboratory techniques. Overcoming this requires methods that can amplify these small differences.

Q2: What are the primary purification techniques I should consider for these types of isomers?

A2: The three main techniques to consider, in order of typical application, are:

  • Column Chromatography: This is often the most versatile and powerful method for isomer separation at a lab scale. Success hinges on selecting a stationary phase and mobile phase that can exploit subtle differences in polarity and stereoelectronic interactions.[4][5]

  • Recrystallization (Fractional): If the isomers are solid and have slight differences in their solubility profiles in a given solvent, fractional recrystallization can be a highly effective and scalable purification method.[6][7]

  • Fractional Distillation: This technique is only viable if the isomers are liquids and have a discernible, albeit small, difference in boiling points. It is generally less effective for positional isomers where boiling points can be extremely close.[8][9]

Q3: How do I determine which technique is the best starting point for my specific isomeric mixture?

A3: The optimal starting point is dictated by the physical state of your crude mixture and preliminary analytical data. A logical workflow is essential for efficiently developing a purification strategy.

start Start: Crude Isomeric Mixture phys_state Determine Physical State (Solid, Liquid, or Oil?) start->phys_state tlc_screen Perform TLC Screening (Multiple Solvent Systems) phys_state->tlc_screen Solid or Oil gc_ms_analysis Analyze by GC-MS (Assess Volatility & BP Difference) phys_state->gc_ms_analysis Liquid separation_seen Separation on TLC? tlc_screen->separation_seen bp_diff Significant BP Difference? gc_ms_analysis->bp_diff is_solid Is it a solid? is_liquid Is it a liquid/oil? column_chrom Proceed with Column Chromatography separation_seen->column_chrom Yes recrystallization Attempt Fractional Recrystallization separation_seen->recrystallization Partially / Or if Solid no_sep No TLC Separation: Consider Alternative Columns (e.g., Phenyl, PFP) separation_seen->no_sep No bp_diff->column_chrom No / Minimal frac_dist Attempt Fractional Distillation bp_diff->frac_dist Yes

Caption: Purification Strategy Decision Workflow.

Troubleshooting Guide: Column Chromatography

Q4: My isomers are co-eluting on a standard silica gel column with a Hexane/Ethyl Acetate system. What can I do?

A4: This is a very common issue. Standard silica gel separates primarily based on polarity differences, which are minimal for your isomers. Here are several steps to troubleshoot this:

  • Optimize the Solvent System:

    • Reduce Polarity: The non-polar nature of your compound means you should be using a very non-polar eluent. Start with pure hexane and gradually add a slightly more polar solvent like toluene or dichloromethane in 1-2% increments. Ethyl acetate may be too polar, causing all isomers to elute too quickly.

    • Run a Shallow Gradient: A slow, shallow gradient elution can significantly improve resolution where isocratic elution fails.[10] For example, start with 100% Hexane and run a gradient to 2% Toluene over 20-30 column volumes.

  • Increase Column Dimensions: Use a longer and narrower column. This increases the number of theoretical plates, providing more opportunities for separation to occur.[11]

  • Employ Dry Loading: If your compound has limited solubility in the initial eluent, pre-adsorbing the crude material onto a small amount of silica gel before loading it onto the column can result in sharper bands and prevent streaking.[11]

  • Consider Alternative Stationary Phases: If silica gel fails, you must use a stationary phase that offers different separation mechanisms. For aromatic positional isomers, columns based on phenyl-functionalized silica are often the best choice.[4][5] These columns provide π-π stacking interactions between the stationary phase and the aromatic ring of your isomers, a mechanism that is highly sensitive to the electronic effects of the substituent positions.[4]

Q5: I am seeing decomposition of my compound on the silica gel column. How can I prevent this?

A5: The methoxy group (-OCH₃) can make the aromatic ring susceptible to acid-catalyzed decomposition on standard silica gel, which is inherently acidic.

  • Neutralize the Silica: You can prepare a slurry of silica gel in your chosen solvent and add 1% triethylamine (Et₃N) relative to the solvent volume. Swirl the slurry for a few minutes and then pack the column as usual. This deactivates the acidic sites on the silica surface.

  • Use Neutral Alumina: As an alternative, consider using neutral alumina as your stationary phase. It is less acidic than silica and can prevent the degradation of sensitive compounds. You will need to re-screen for an appropriate solvent system using TLC with alumina plates.

Troubleshooting Guide: Recrystallization

Q6: I dissolved my crude solid in a hot solvent, but no crystals form upon cooling, even in an ice bath. What went wrong?

A6: This is a classic recrystallization problem that usually points to one of two issues:

  • Too Much Solvent: You have likely used an excessive amount of solvent, and the solution is not saturated enough for crystals to form upon cooling.[12]

    • Solution: Gently heat the solution to boil off a portion of the solvent. Continue to remove solvent in small amounts, allowing the solution to cool and check for crystal formation periodically. Once you observe turbidity or crystal growth upon cooling, you have reached a suitable concentration.[7]

  • Inappropriate Solvent Choice: The compound may be too soluble in your chosen solvent even at low temperatures. A good recrystallization solvent is one where the compound is highly soluble when hot and poorly soluble when cold.[13]

    • Solution: If evaporating the solvent doesn't work, you may need a different solvent or a mixed-solvent system. To do this, dissolve your compound in a minimal amount of a "soluble solvent" and then add a "poor solvent" (in which the compound is insoluble but which is miscible with the first solvent) dropwise at an elevated temperature until the solution becomes cloudy. Add a drop or two of the soluble solvent to clarify, then allow it to cool slowly.[14]

Q7: My recrystallized product shows only a marginal improvement in purity. How can I enhance the purification?

A7: Achieving high purity with isomers often requires more than a single recrystallization step.

  • Slow Cooling is Critical: Do not rush the cooling process. Allow the flask to cool slowly to room temperature on the benchtop, undisturbed. This promotes the formation of large, well-ordered crystals which are less likely to trap impurities within their lattice.[12] Only after the solution has reached room temperature should you place it in an ice bath to maximize the yield.[13]

  • Perform Fractional Recrystallization: This technique involves multiple, sequential crystallization steps. After your first recrystallization, collect the crystals and the filtrate (mother liquor) separately. Concentrate the mother liquor to obtain a second crop of crystals.[7] Analyze both crops by TLC or GC-MS. Often, one isomer will preferentially crystallize, enriching the other isomer in the mother liquor. By repeating this process on the different fractions, you can progressively isolate each isomer.

Experimental Protocols

Protocol 1: TLC Screening for Column Chromatography

Objective: To identify an optimal solvent system for separating 1-Bromo-3-chloro-2-methoxy-4-methylbenzene isomers via column chromatography.[11]

  • Preparation: Dissolve a small amount of your crude mixture in a volatile solvent (e.g., dichloromethane).

  • Spotting: Use a capillary tube to spot the solution onto the baseline of at least three different TLC plates (e.g., standard silica, phenyl-silica, alumina).

  • Development: Place each plate in a separate developing chamber containing a different eluent system. Test highly non-polar systems first.

    • System A: 100% Hexane

    • System B: 98:2 Hexane/Toluene

    • System C: 95:5 Hexane/Dichloromethane

  • Visualization: After the solvent front nears the top of the plate, remove it and visualize the spots under a UV lamp.

  • Analysis: The ideal solvent system will show distinct spots for the isomers with the target compound having an Rf value of approximately 0.2-0.3.[11] This provides the best balance for effective separation on a column.

Protocol 2: Flash Column Chromatography with Phenyl-Silica

Objective: To purify the isomers using a stationary phase that provides alternative selectivity.

  • Column Packing:

    • Select a phenyl-functionalized silica gel column.

    • Prepare a slurry of the phenyl-silica in 100% hexane.

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of toluene or dichloromethane.

    • Carefully add the sample to the top of the column.

    • Alternatively, perform a dry load by adsorbing the crude product onto a small amount of phenyl-silica and carefully adding the resulting powder to the top of the packed column.

  • Elution:

    • Begin eluting with 100% Hexane.

    • If separation is not achieved, slowly introduce a more polar co-solvent based on your TLC screening (e.g., a shallow gradient from 0% to 5% Toluene in Hexane).[10]

    • Maintain a constant flow rate and collect small fractions.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure isomers.

    • Combine the pure fractions of each isomer separately.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified products.

cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Phenyl-Silica Slurry in Hexane pack_col Pack Column prep_slurry->pack_col load_sample Dry Load Sample onto Phenyl-Silica pack_col->load_sample start_elution Start Elution with 100% Hexane load_sample->start_elution gradient Introduce Shallow Gradient (e.g., 0-5% Toluene) start_elution->gradient collect Collect Small Fractions start_elution->collect If isocratic works gradient->collect If needed tlc_fractions Analyze Fractions by TLC collect->tlc_fractions combine_pure Combine Pure Fractions for each Isomer tlc_fractions->combine_pure rotovap Remove Solvent via Rotary Evaporation combine_pure->rotovap final_product Isolated Pure Isomers rotovap->final_product

Caption: Phenyl-Silica Column Chromatography Workflow.

Data Summary

TechniquePrinciple of SeparationBest Suited ForKey Troubleshooting Point
Normal Phase Chromatography PolarityCompounds with significant dipole moment differences.Co-elution is common; requires extensive solvent screening.[11]
Phenyl-Phase Chromatography π-π Interactions, PolarityAromatic positional isomers.[4]Ensure eluent is non-polar enough to allow for π-π interactions to dominate.
Fractional Recrystallization Differential Solubility & Crystal PackingSolid isomers with different melting points/solubility curves.[1]Slow cooling is essential for purity; multiple crops may be needed.[7]
Fractional Distillation Boiling PointLiquid isomers with a boiling point difference >10-20 °C.[8]Often ineffective for positional isomers due to nearly identical boiling points.

References

  • KAUST Repository. (n.d.). Selective Molecular Sieving of Chloro and Bromotoluene Isomers by Trianglimine Macrocycle.
  • American Chemical Society. (2023). Selective Molecular Sieving of Chloro and Bromotoluene Isomers by Trianglimine Macrocycle. ACS Figshare.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Separation of Ortho and Para Isomers.
  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
  • KAUST Repository. (n.d.). Separation and detection of meta‐ and ortho‐ substituted benzene isomers by water‐soluble pillar[1]arene. Retrieved from KAUST Repository.

  • Benchchem. (n.d.). Troubleshooting separation of toluidine isomers.
  • Welch Materials. (2025). A Simple Yet Effective Trick for Isomer Separation.
  • HBCSE. (n.d.). Recrystallization.
  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • University of Toronto. (n.d.). Experiment 2: Recrystallization.
  • Benchchem. (n.d.). Technical Support Center: Purification of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
  • PubMed. (2005). Determination of odorous mixed chloro-bromoanisoles in water by solid-phase micro-extraction and gas chromatography-mass detection.
  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR:.
  • ECHEMI. (n.d.). 14495-51-3, 1-Bromo-4-chloro-2-methylbenzene Formula.
  • CymitQuimica. (n.d.). CAS 108-37-2: 1-Bromo-3-chlorobenzene.
  • Sigma-Aldrich. (n.d.). 1-Bromo-2-methoxy-4-methylbenzene | 95740-49-1.
  • University of Rochester. (n.d.). Purification: Fractional Distillation. Retrieved from University of Rochester, Department of Chemistry.
  • University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from University of Rochester, Department of Chemistry.
  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?.
  • ResearchGate. (n.d.). (PDF) Efficient Separation of Monobromotoluene Isomers by Nonporous Adaptive Perbromoethylated Pillar[1]arene Crystals. Retrieved from ResearchGate.

  • Quora. (2020). Which are the isomers of bromochlorotoluene?.
  • Google Patents. (n.d.). US2732393A - Separation of position isomers.
  • SpringerLink. (n.d.). Development and validation of a method for the analysis of halophenols and haloanisoles in cork bark macerates by stir bar sorpt.
  • Thermo Fisher Scientific. (n.d.). AN001411: Determination of haloanisoles in wine by HS-SPME Arrow-GC-MS/MS.
  • ChemicalBook. (n.d.). 1-bromo-3-chloro-2-(cyclobutylmethoxy)-4-methylbenzene.
  • INIST-CNRS. (2005). Determination of odorous mixed chloro-bromoanisoles in water by solid-phase micro-extraction and gas chromatography-mass detection.
  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC?.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-3-chloro- (CAS 108-37-2).
  • Chemistry LibreTexts. (2023). Recrystallization.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization.
  • BYJU'S. (n.d.). Fractional Distillation.
  • Benchchem. (n.d.). A Researcher's Guide to Isomeric Purity Analysis of 2-Bromo-8-chloro-1-octene Derivatives.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • YouTube. (2021). Nitration of Bromobenzene: Fractional Recrystallization--2nd and 3rd Crop and TLC.
  • MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
  • PubMed. (2013). Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine.
  • Google Patents. (n.d.). EP0403331B1 - Process for the separation of two isomers and, its use in the purification of 1-phenyl-2-bromoethane.
  • Organic Syntheses. (n.d.). Benzene, 1-bromo-2-chloro-.
  • ResearchGate. (2016). (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds.
  • ScienceDirect. (n.d.). 3.2. Determination of Enantiomeric Purity via Formation of Diastereomers.
  • YouTube. (2020). Nitration of Bromobenzene: Introduction and Set-Up.
  • Chemistry LibreTexts. (2021). 5.3: Fractional Distillation.

Sources

catalyst selection for efficient reactions of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for process chemists and medicinal chemistry teams. It assumes access to standard Schlenk line or glovebox facilities and focuses on the chemoselective manipulation of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene .

Topic: 1-Bromo-3-chloro-2-methoxy-4-methylbenzene (BCMMA)

Executive Summary & Substrate Analysis

User Query: "I need to functionalize BCMMA efficiently. How do I select a catalyst that differentiates between the bromine and chlorine sites while managing the steric bulk of the ortho-methoxy and methyl groups?"

Technical Assessment: BCMMA presents a classic "Polyhalogenated / Electron-Rich / Sterically Crowded" triad of challenges.

  • Electronic Deactivation: The electron-donating methoxy (-OMe) and methyl (-Me) groups increase the electron density of the arene, making the C-X bonds less electrophilic. This slows down the oxidative addition step, requiring electron-rich ligands.

  • Steric Wall:

    • C1-Br: Flanked by -OMe.[1][2][3] (Moderately Hindered).

    • C3-Cl: Flanked by -OMe and -Me. (Severely Hindered).

  • Chemoselectivity: The bond dissociation energy (BDE) difference between C-Br (~81 kcal/mol) and C-Cl (~96 kcal/mol) allows for site-selective coupling at C1. However, "hot" catalysts designed for chlorides (like Pd-PEPPSI-IPr) may erode this selectivity.

Module 1: Site-Selective Suzuki-Miyaura Coupling (C-C Bond)

Core Directive:

Target the C1-Bromine while leaving the C3-Chlorine intact for downstream functionalization.

Recommended Catalyst System
ComponentRecommendationTechnical Rationale
Pre-catalyst Pd(OAc)₂ or Pd₂(dba)₃ Simple Pd(II) or Pd(0) sources are sufficient. Avoid palladacycles here to prevent "over-activation" of the chloride.
Ligand SPhos (Buchwald G2)Critical Choice. SPhos is bulky enough to facilitate reductive elimination from the crowded C1 center but sufficiently distinct electronically to prefer Br over Cl insertion at moderate temperatures.
Base K₃PO₄ (2.0 equiv)Mild base minimizes hydrolytic deborylation. Anhydrous conditions prevent hydrodehalogenation.
Solvent Toluene / Water (10:1) Biphasic system promotes efficient transmetallation.
Step-by-Step Protocol (Self-Validating)
  • Charge: Add BCMMA (1.0 eq), Boronic Acid (1.2 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 eq) to a reaction vial.

  • Purge: Seal and purge with Argon for 5 minutes (removes O₂ which kills active Pd(0)).

  • Solvent: Add degassed Toluene/Water via syringe.

  • Heat: Stir at 60°C for 4-6 hours. Note: Do not exceed 80°C to protect the C-Cl bond.

  • Validation (TLC/LCMS):

    • Success: Disappearance of SM; appearance of Mono-coupled product.

    • Failure Mode: If C-Cl coupling is observed, lower temp to 40°C.

FAQ: Troubleshooting Suzuki Coupling

Q: The reaction stalled at 60% conversion. Should I add more catalyst?

  • A: No. Stalling usually indicates catalyst death (Pd black formation) or boronic acid decomposition (protodeboronation).

    • Fix: Add 0.5 eq of fresh Boronic Acid first. If no change, check your inert atmosphere.

Q: I see a "homocoupling" impurity (Ar-Ar). Why?

  • A: This occurs if the boronic acid runs out or if O₂ is present (Glaser coupling logic applied to aryl species). Ensure rigorous degassing.

Module 2: Buchwald-Hartwig Amination (C-N Bond)[4]

Core Directive:

Install an amine at C1-Br .[2] The ortho-methoxy group can actually help by preventing double-arylation of primary amines.

Recommended Catalyst System
ComponentRecommendationTechnical Rationale
Pre-catalyst BrettPhos Pd G3 Third-generation precatalysts ensure rapid activation even at lower temperatures, crucial for sterically hindered substrates.
Ligand BrettPhos (Primary Amines) RuPhos (Secondary Amines)BrettPhos is the gold standard for primary amines, preventing catalyst poisoning. RuPhos is excellent for secondary amines due to its specific steric pocket.
Base NaOtBu or Cs₂CO₃ Strong base (NaOtBu) for non-sensitive substrates. Use Cs₂CO₃ if functional groups (esters/nitriles) are present.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling point ethers/alcohols stabilize the active catalytic species.
Visualizing the Pathway

The following diagram illustrates the decision matrix for ligand selection based on the nucleophile type.

G Start Substrate: BCMMA (Ortho-substituted Aryl Bromide) Decision Select Nucleophile Type Start->Decision PrimAmine Primary Amine (R-NH2) Decision->PrimAmine SecAmine Secondary Amine (R2-NH) Decision->SecAmine Ligand1 Ligand: BrettPhos (Prevents bis-arylation) PrimAmine->Ligand1 High Selectivity Ligand2 Ligand: RuPhos (Steric bulk for 2° amines) SecAmine->Ligand2 High Activity Product C-N Coupled Product (Cl retained) Ligand1->Product Ligand2->Product

Caption: Catalyst selection logic for C-N bond formation on BCMMA.

Module 3: The "Impossible" Coupling (Activating C3-Cl)

Core Directive:

You have successfully reacted the Bromine. Now you must react the C3-Chlorine . This site is deactivated and sterically shielded by two ortho-substituents (Methoxy and Methyl).

The "Nuclear Option" Protocol

Standard catalysts will fail here. You need a system capable of oxidative addition into a highly hindered, electron-rich Aryl-Cl bond.

  • Catalyst: Pd-PEPPSI-IPr or Pd-PEPPSI-IPent (1-2 mol%).

    • Why: The NHC (N-Heterocyclic Carbene) ligand is a stronger sigma-donor than phosphines, increasing the electron density on Pd(0) to force oxidative addition into the tough C-Cl bond. The "throw-away" pyridine ligand ensures rapid initiation.

  • Alternative: XPhos Pd G4 .

  • Temperature: 100°C - 110°C .

  • Solvent: Dioxane or Toluene .[4]

FAQ: C3-Chlorine Reactivity

Q: Can I do the Chlorine coupling before the Bromine?

  • A: No. The activation energy for C-Br oxidative addition is significantly lower. Attempting to force C-Cl coupling first will result in a messy mixture of C-Br, C-Cl, and bis-coupled products. Always follow the sequence: Br first, Cl second.

Troubleshooting & Diagnostics Table

SymptomProbable CauseCorrective Action
Starting Material (SM) Unchanged Catalyst poisoning or oxidation.1. Check color: Pd(0) solutions should be yellow/orange/red, not black (dead).2. Switch to a pre-formed catalyst (e.g., Buchwald G3) instead of mixing Pd+Ligand in situ.
Product contains H instead of Br (Hydrodehalogenation) Solvent is "wet" or acts as H-donor (e.g., iPrOH).1. Use anhydrous Toluene or Dioxane.2. Switch base from NaOtBu to K₃PO₄.3. Reduce reaction temperature.
Low Yield with Primary Amines Formation of stable Pd-Amine complexes (poisoning).Switch ligand to BrettPhos . The steric bulk prevents the amine from binding too tightly to the Pd center, keeping the cycle turning.
Loss of Cl group during Br-coupling Catalyst is "too active" or temp too high.1. Switch from XPhos (very active) to SPhos or PPh₃.2. Lower temp to 50-60°C.3. Stop reaction immediately upon SM consumption.

References

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Valente, C., et al. (2012).[6] The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition, 51(14), 3314-3332. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

Disclaimer: All protocols involve hazardous chemicals. Consult local safety data sheets (SDS) and perform a risk assessment before experimentation.

Sources

Technical Support Center: Refining Experimental Protocols for 1-Bromo-3-chloro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting assistance, and answers to frequently asked questions (FAQs) to help you optimize your experimental outcomes. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene.

Q1: What is the primary synthetic strategy for introducing bromine and chlorine to the 2-methoxy-4-methylaniline precursor?

A1: The most common and effective strategy involves a two-step process. First, electrophilic bromination of the starting material, 2-methoxy-4-methylaniline, is performed. The methoxy and methyl groups are ortho-, para-directing, and the amine group is a strong activator, which will direct the bromine to the desired position. This is followed by a Sandmeyer reaction, where the amino group is converted to a diazonium salt and subsequently replaced by chlorine.

Q2: Why is a Lewis acid catalyst often recommended for aromatic halogenation?

A2: Aromatic rings, like benzene derivatives, are electron-rich but require a strong electrophile to undergo substitution.[1] Halogens themselves are not sufficiently electrophilic to attack the aromatic ring. A Lewis acid, such as FeBr₃ or AlCl₃, acts as a catalyst by accepting a pair of electrons from the halogen molecule (e.g., Br₂), polarizing the halogen-halogen bond and generating a more potent electrophile (Br⁺).[2][3] This highly reactive species can then be attacked by the electron-rich aromatic ring.

Q3: What are the key safety precautions when working with bromine and other halogenating agents?

A3: Bromine is a highly corrosive and toxic substance. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Have a solution of sodium thiosulfate readily available to neutralize any spills. For detailed safety information, always consult the Safety Data Sheet (SDS) for all reagents used.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress.[4] A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material, intermediates, and the final product. The disappearance of the starting material spot and the appearance of the product spot on the TLC plate indicate the reaction is proceeding.

Section 2: Troubleshooting Guide

This guide provides a logical workflow for diagnosing and resolving common issues encountered during the synthesis and purification of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene.

Diagram: Troubleshooting Workflow for Synthesis

cluster_start Initial Observation cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause1 Inactive Brominating Agent start->cause1 cause2 Incomplete Diazotization start->cause2 cause3 Poor Nucleophilic Substitution start->cause3 cause4 Side Reactions (e.g., Over-bromination) start->cause4 solution1 Use fresh brominating agent cause1->solution1 solution2 Ensure low temperature (0-5 °C) for diazotization cause2->solution2 solution3 Use freshly prepared cuprous chloride cause3->solution3 solution4 Control stoichiometry and reaction temperature cause4->solution4

Caption: A workflow diagram for troubleshooting low product yield.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Brominating Agent: The bromine or N-bromosuccinimide (NBS) may have degraded.[4] 2. Incomplete Diazotization: The temperature during the formation of the diazonium salt was too high, leading to its decomposition. 3. Poor Nucleophilic Substitution in Sandmeyer Reaction: The cuprous chloride used was not catalytically active.1a. Use a fresh, unopened container of the brominating agent. 1b. If using bromine, ensure it is stored in a cool, dark place. 2a. Maintain the reaction temperature between 0-5 °C during the addition of sodium nitrite. 3a. Prepare fresh cuprous chloride or use a commercially available high-purity grade.
Formation of Multiple Products (Impurity Issues) 1. Over-bromination: The highly activated ring can undergo multiple brominations.[5] 2. Side reactions during diazotization: The diazonium salt can react with water to form a phenol byproduct.1a. Use a stoichiometric amount of the brominating agent. 1b. Add the brominating agent slowly to the reaction mixture at a low temperature. 2a. Ensure an acidic environment to suppress the formation of phenol.
Difficulty in Product Purification 1. Similar Polarity of Isomers: Isomeric byproducts can have very similar polarities to the desired product, making separation by column chromatography challenging.[6] 2. Product Streaking on TLC Plate: The compound may be acidic or basic, leading to poor separation.1a. Optimize the solvent system for column chromatography by testing various ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate). 1b. Consider using a different stationary phase for chromatography (e.g., alumina). 2a. Add a small amount of a modifier (e.g., a few drops of acetic acid or triethylamine) to the eluent to improve the separation.

Section 3: Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene.

Diagram: Synthetic Workflow

A Step 1: Bromination of 2-methoxy-4-methylaniline B Step 2: Diazotization of 3-bromo-2-methoxy-4-methylaniline A->B C Step 3: Sandmeyer Reaction (Chlorination) B->C D Step 4: Work-up and Extraction C->D E Step 5: Purification by Column Chromatography D->E F Final Product: 1-Bromo-3-chloro-2-methoxy-4-methylbenzene E->F

Caption: A high-level overview of the synthetic workflow.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
2-methoxy-4-methylaniline137.1810.01.37 g
N-Bromosuccinimide (NBS)177.9810.01.78 g
Acetonitrile41.05-50 mL
Hydrochloric Acid (conc.)36.46-10 mL
Sodium Nitrite69.0011.00.76 g
Cuprous Chloride98.9912.01.19 g
Dichloromethane84.93-100 mL
Saturated Sodium Bicarbonate84.01-50 mL
Brine--50 mL
Anhydrous Sodium Sulfate142.04--
Silica Gel (for chromatography)---
Hexane/Ethyl Acetate--As needed

Procedure:

Step 1: Bromination of 2-methoxy-4-methylaniline

  • In a 250 mL round-bottom flask, dissolve 2-methoxy-4-methylaniline (10.0 mmol) in 50 mL of acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (10.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding 50 mL of water.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-bromo-2-methoxy-4-methylaniline.

Step 2: Diazotization of 3-bromo-2-methoxy-4-methylaniline

  • To the crude product from Step 1, add 10 mL of concentrated hydrochloric acid and 20 mL of water.

  • Cool the mixture to 0 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (11.0 mmol) in 10 mL of water dropwise, maintaining the temperature between 0-5 °C.

  • Stir the mixture for an additional 30 minutes at 0 °C. The formation of the diazonium salt is indicated by a color change.

Step 3: Sandmeyer Reaction (Chlorination)

  • In a separate flask, dissolve cuprous chloride (12.0 mmol) in 10 mL of concentrated hydrochloric acid.

  • Cool this solution to 0 °C.

  • Slowly add the cold diazonium salt solution from Step 2 to the cuprous chloride solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours. Nitrogen gas evolution will be observed.

Step 4: Work-up and Extraction

  • Pour the reaction mixture into 100 mL of water.

  • Extract the product with dichloromethane (3 x 40 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

Step 5: Purification by Column Chromatography

  • Purify the crude product by flash column chromatography on silica gel.[6]

  • Use a gradient eluent system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., 98:2 hexane:ethyl acetate).

  • Collect the fractions containing the pure product, as identified by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain 1-Bromo-3-chloro-2-methoxy-4-methylbenzene as the final product.

References

  • BenchChem. (n.d.). avoiding over-bromination in anisole reactions.
  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for the Bromination of Anisole.
  • Key Reactions of Aromaticity and Mechanisms in Electrophilic and Halogenation Processes. (2024, October 18).
  • Purechemistry. (2023, April 5). Aromatic halogenation reaction.
  • Chemistry LibreTexts. (2019, June 5). 18.3 Aromatic Halogenation.
  • Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). (n.d.).
  • Organic Syntheses Procedure. (n.d.). Benzene, 1-bromo-2-chloro-.
  • BenchChem. (n.d.). Technical Support Center: Purification of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
  • Sigma-Aldrich. (n.d.). 1-Bromo-4-chloro-2-methoxybenzene.

Sources

Technical Support Center: Purification of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers working with 1-Bromo-3-chloro-2-methoxy-4-methylbenzene. This resource is designed to provide practical, in-depth solutions to common issues related to product purity. We will explore the likely impurities encountered during synthesis and provide validated protocols for their effective removal, ensuring the integrity of your research and development projects.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial purity analysis (GC-MS/LC-MS) of synthesized 1-Bromo-3-chloro-2-methoxy-4-methylbenzene shows multiple peaks with a similar mass-to-charge ratio. What are these likely impurities?

A1: When synthesizing a multi-substituted benzene ring, the most common and challenging impurities are isomers. During halogenation or other electrophilic substitution reactions, the directing effects of the existing methoxy and methyl groups can lead to the formation of several structurally similar compounds.

Common Isomeric Impurities:

  • Regio-isomers: Bromine and chlorine atoms substituted at different positions on the 2-methoxy-4-methylbenzene core.

  • Positional isomers of starting materials: If the synthesis began with an already substituted benzene, impurities from that starting material can carry through.

These isomers have nearly identical physical properties (boiling point, solubility) to the target compound, making them difficult to remove by simple washing or recrystallization. Chromatographic methods are typically required for effective separation.[1][2]

Analytical Approach: To confirm the identity of these impurities, high-resolution analytical techniques are essential.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are powerful for distinguishing between isomers. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While isomers have the same mass, their different polarities often result in slightly different retention times on the GC column, allowing for their separation and quantification.[][4]

Q2: I suspect my product contains unreacted starting materials or byproducts from over-halogenation. How can I identify and remove them?

A2: This is a common issue arising from non-stoichiometric reagent addition or incomplete reaction kinetics.

  • Unreacted Starting Materials: For example, if the synthesis involved the bromination of 3-chloro-2-methoxy-4-methylbenzene, some of this precursor may remain. These are typically easier to remove than isomers due to significant differences in polarity and molecular weight.

  • Over-halogenated Byproducts: Products such as di-bromo or di-chloro species can form if the reaction is not carefully controlled. These have a higher molecular weight, which can be easily detected by MS.

Removal Strategy: A combination of aqueous washing and column chromatography is highly effective.

  • Aqueous Wash: A liquid-liquid extraction can remove many water-soluble reagents and inorganic salts.[5][6]

  • Column Chromatography: This is the most robust method for separating compounds based on polarity.[1] Over-halogenated products are typically less polar than the mono-halogenated target and will elute first in a normal-phase silica gel column. Unreacted starting materials are generally more polar and will elute later.

Purification Workflow: A Visual Guide

The following diagram outlines a systematic workflow for the purification and analysis of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene.

PurificationWorkflow cluster_synthesis Synthesis & Initial Workup cluster_analysis Purity Assessment cluster_purification Purification Strategy Crude Crude Reaction Mixture Workup Aqueous Wash (e.g., NaHCO₃, Brine) Crude->Workup Quench Reaction Analysis Analyze Aliquot (GC-MS, TLC, ¹H NMR) Workup->Analysis Decision Purity > 99%? Analysis->Decision ColChrom Flash Column Chromatography Decision->ColChrom No (Isomers/Byproducts Present) FinalProduct Pure Product (>99%) Decision->FinalProduct  Yes Recrystal Recrystallization ColChrom->Recrystal Combine Pure Fractions SolventRemoval Solvent Removal (Rotary Evaporation) Recrystal->SolventRemoval SolventRemoval->FinalProduct ImpurityLogic Impurity Impurity Type Isomers Isomeric Impurities Impurity->Isomers StartMat Starting Materials Impurity->StartMat Byproducts Over-halogenated Byproducts Impurity->Byproducts Salts Inorganic Salts Impurity->Salts ColChrom Column Chromatography Isomers->ColChrom Very similar polarity StartMat->ColChrom Different polarity Recrystal Recrystallization StartMat->Recrystal Different solubility Byproducts->ColChrom Different polarity Wash Aqueous Wash/ Extraction Salts->Wash High water solubility Method Primary Removal Method Method->ColChrom Method->Recrystal Method->Wash

Sources

Validation & Comparative

comparing reactivity of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene with similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the reactivity profile of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene , comparing it with structurally related scaffolds to assist in rational synthetic planning.

Subject: 1-Bromo-3-chloro-2-methoxy-4-methylbenzene (CAS: 1226808-61-2) Context: Chemoselective functionalization in multi-step API synthesis.

Executive Summary & Structural Logic

This scaffold represents a "privileged" substitution pattern for medicinal chemistry, offering three distinct vectors for diversification (C1-Br, C3-Cl, C5-H) controlled by the electronic orchestration of the methoxy (C2) and methyl (C4) groups.

Unlike simpler analogs, the 1-Bromo-3-chloro-2-methoxy-4-methylbenzene (hereafter Compound A ) possesses a "locked" steric environment and an electronic bias that enables high-fidelity orthogonal cross-coupling .

Structural Analysis[1][2]
  • Site 1 (C-Br): The primary electrophilic site. Highly reactive toward Pd(0) oxidative addition and Lithium-Halogen exchange.

  • Site 2 (OMe): The "Anchor." It acts as a sigma-donor/pi-donor, activating Position 5 for EAS and providing chelation support for lithiation at Position 1.

  • Site 3 (C-Cl): The "Latent" electrophile. Sterically buttressed by OMe (C2) and Me (C4), this site is resistant to mild coupling conditions, allowing it to survive C1-functionalization.

  • Site 5 (C-H): The Nucleophilic Hotspot. Strongly activated by the para-OMe group, making it the exclusive site for Electrophilic Aromatic Substitution (EAS).

Comparative Reactivity Analysis

To understand the utility of Compound A, we compare it against three standard alternatives often encountered in similar synthetic campaigns.

Comparison Table: Performance Metrics
FeatureCompound A (Target)Analog B (1-Bromo-2-methoxy-4-methylbenzene)Analog C (1,3-Dibromo-2-methoxy-4-methylbenzene)Analog D (2-Bromo-6-chloroanisole)
Structure Br, Cl, OMe, MeMissing ClBr at both C1 & C3Missing Me
C1 Selectivity High (Br vs Cl)N/A (Only 1 site)Low (Statistical mixture likely)High (Br vs Cl)
Steric Crowd High (Tetra-sub)Medium (Tri-sub)HighMedium
C3 Activation Latent (Requires forcing conditions)Inert (C-H bond)Reactive (C-Br bond)Reactive (Less hindered)
Primary Use Sequential Coupling Single-point diversitySymmetric bridgingCore scaffold construction
Deep Dive: The "Orthogonality" Advantage

Compound A vs. Analog C (The Dibromo Variant): In drug discovery, introducing two different aryl groups is common.

  • Analog C (Dibromo): Attempting to couple a boronic acid at C1 results in a statistical mixture (mono-C1, mono-C3, and bis-coupled products) because the electronic difference between C1-Br and C3-Br is negligible.

  • Compound A (Bromo-Chloro): Exploits the bond energy difference (

    
     vs. 
    
    
    
    ). Under standard Suzuki conditions (Pd(PPh3)4, Na2CO3, 60°C), reaction occurs exclusively at C1-Br , leaving C3-Cl intact for a subsequent step (e.g., Buchwald-Hartwig amination).

Experimental Protocols & Methodologies

Protocol 1: Chemoselective Suzuki-Miyaura Coupling (Site 1)

Objective: Functionalize C1 without disturbing C3-Cl.

Reagents:

  • Compound A (1.0 equiv)[1]

  • Aryl Boronic Acid (1.1 equiv)[2]

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aq.)
    
  • Solvent: DME/Water (4:1) or Toluene/EtOH/Water

Step-by-Step:

  • Degassing: Charge reaction vessel with Compound A, boronic acid, and base. Evacuate and backfill with Argon (3x).

  • Catalyst Addition: Add Pd catalyst under positive Argon pressure.

  • Thermal Activation: Heat to 60-70°C . Note: Do not exceed 90°C to avoid oxidative addition into the C-Cl bond.

  • Monitoring: Monitor by HPLC/TLC. C-Br consumption is typically complete within 4-6 hours.

  • Workup: Standard aqueous extraction. The product retains the C-Cl handle.

Protocol 2: Lithium-Halogen Exchange (Site 1)

Objective: Generate nucleophile for reaction with electrophiles (aldehydes/ketones).

Reagents:

  • Compound A (1.0 equiv)[1]

  • 
    -Butyllithium (1.05 equiv, 2.5M in hexanes)
    
  • Electrophile (e.g., Benzaldehyde, 1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Cryogenic Setup: Cool THF solution of Compound A to -78°C .

  • Exchange: Add

    
    -BuLi dropwise. The ortho-methoxy group aids in stabilizing the lithiated intermediate via chelation, preventing benzyne formation.
    
  • Aging: Stir for 30 mins at -78°C.

  • Quench: Add electrophile slowly.

  • Warming: Allow to warm to RT naturally.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the divergent synthetic pathways available to Compound A, highlighting the "decision nodes" governed by catalyst and reagent choice.

ReactivityMap cluster_legend Reaction Logic Start 1-Bromo-3-chloro- 2-methoxy-4-methylbenzene Prod_Suzuki Biaryl Intermediate (C1-Ar, C3-Cl) Start->Prod_Suzuki Suzuki Coupling (Pd(0), Mild Base, 60°C) Selectivity: Br >> Cl Prod_Li Carbinol/Deriv. (C1-E, C3-Cl) Start->Prod_Li Li-Hal Exchange (n-BuLi, -78°C) Chelation Control Prod_EAS 5-Nitro/Halo Deriv. (C1-Br, C3-Cl, C5-X) Start->Prod_EAS Nitration/Bromination (HNO3 or NBS) Regio: Para to OMe Final_Buchwald Final Drug Scaffold (C1-Ar, C3-N-R) Prod_Suzuki->Final_Buchwald Buchwald-Hartwig (Pd(II), SPhos, 100°C) Activates Steric Cl key Path A: C1 Functionalization (Kinetic) Path B: C3 Functionalization (Thermodynamic/Forcing) Path C: C5 Functionalization (Electronic)

Caption: Divergent synthetic pathways for 1-Bromo-3-chloro-2-methoxy-4-methylbenzene. Path A (Green) utilizes the labile C-Br bond; Path B (Red) requires forcing conditions to activate the sterically hindered C-Cl bond.

Critical Analysis: Steric & Electronic Effects

The "Buttressing" Effect

A unique feature of this molecule is the steric congestion around the C3-Chlorine.

  • Observation: In standard Buchwald-Hartwig aminations, the C3-Cl site in Compound A reacts 5-10x slower than the C3-Cl in 3-chloro-4-methylanisole.

  • Cause: The C2-Methoxy group is sterically compressed by the C1-Bromo and C3-Chloro groups. This forces the methoxy group out of plane, slightly reducing its resonance donation but creating a "pocket" that hinders bulky ligands from accessing the C3 position.

  • Solution: When targeting the C3-Cl (after C1 is functionalized), utilize smaller, electron-rich phosphine ligands (e.g.,

    
     or cataCXium A) rather than bulky biaryl ligands if conversion is sluggish.
    
Regioselectivity in EAS

If the goal is to introduce a group at C5 (e.g., nitration):

  • Prediction: The reaction will occur exclusively at C5.

  • Rationale: C5 is para to the strong donor (-OMe) and ortho to the weak donor (-Me). C6 is meta to the -OMe and sterically crowded by the large -Br atom.

  • Warning: Avoid strong Lewis acids that might demethylate the -OMe group (e.g.,

    
    ), as the resulting phenol will have completely different reactivity.
    

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Slocum, D. W., et al. (2004). Ortho-Lithiation of Anisole and Derivatives: Directed Ortho Metalation (DoM). Tetrahedron, 60(29), 6121-6156. Link

  • Taylor, C. M., & Watson, A. J. (2014). Site-Selective Functionalization of Polyhalogenated Arenes. Organic & Biomolecular Chemistry, 12, 676-688. Link

Sources

confirming the purity of synthesized 1-Bromo-3-chloro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Precision Analytics: A Comparative Guide to Purity Confirmation of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene

Part 1: The Analytical Challenge

The synthesis of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene presents a unique analytical paradox. While the molecule is small (


 g/mol ), its tetrasubstituted benzene core creates a "crowded" electronic and steric environment.

Why Standard Methods Fail:

  • Regioisomer Masquerading: The primary synthetic risk is not just chemical purity, but regiochemical purity. Isomers such as 1-Bromo-2-chloro-3-methoxy-4-methylbenzene often co-elute on C18 HPLC columns due to identical hydrophobicity.

  • The "Silent" Methoxy Group: In the target structure, the methoxy group at position 2 is sandwiched between a Bromo (pos 1) and Chloro (pos 3) atom. It has no proton neighbors. Standard 1H-NMR coupling analysis (

    
    ) cannot confirm its position.
    
  • Response Factor Variance: In HPLC-UV, the halogen positioning significantly alters the

    
     and extinction coefficient (
    
    
    
    ). Using "Area %" without a specific reference standard for every impurity will yield chemically inaccurate purity values.

Part 2: Comparative Analysis of Methodologies

We evaluate three analytical tiers based on Specificity, Sensitivity (LOD), and Structural Confirmation power.

Tier 1: High-Performance Liquid Chromatography (HPLC-UV/MS)

The Workhorse for Routine Purity, but structurally blind.

  • Mechanism: Separation based on polarity (C18 stationary phase) coupled with UV absorption (254 nm) and Mass Spectrometry (ESI+).

  • Pros: High sensitivity (LOD < 0.05%); excellent for quantifying known synthetic precursors.

  • Cons: High risk of co-elution for regioisomers. UV response factors vary between des-bromo and des-chloro analogs.

  • Verdict: Essential for quantitative impurity profiling (ICH Q3A), but insufficient for identity confirmation.

Tier 2: GC-MS (Gas Chromatography - Mass Spectrometry)

The Halogen Specialist.

  • Mechanism: Volatilization and electron impact (EI) ionization.

  • Pros: Excellent for detecting de-halogenated byproducts (e.g., des-bromo species). The Isotopic pattern (M, M+2, M+4) clearly distinguishes Cl/Br content.

  • Cons: Thermal instability can induce de-halogenation in the injector port, creating "ghost" impurities.

  • Verdict: Secondary confirmation tool.

Tier 3: Quantitative NMR (qNMR) & NOE Spectroscopy

The Gold Standard for Absolute Assay and Structure.

  • Mechanism:

    • qNMR: Uses an Internal Standard (e.g., Maleic Acid) to determine absolute mass purity independent of UV response factors.

    • 1D-NOE (Nuclear Overhauser Effect): Irradiates specific protons to measure spatial proximity.

  • Pros: Self-validating. Distinguishes regioisomers where mass is identical.

  • Cons: Lower sensitivity (LOD ~0.5%) compared to HPLC. Requires ~10-20 mg of sample.

  • Verdict: MANDATORY for primary reference standard qualification.

Part 3: Comparative Data Summary

MetricHPLC-UV (254 nm) GC-MS (EI) qNMR (1H) 1D-NOE NMR
Primary Utility Trace Impurity QuantificationHalogen Count VerificationAbsolute Assay (Purity %)Regioisomer Confirmation
Specificity Medium (Isomer co-elution risk)High (Isotope patterns)High (Chemical Shift)Ultimate (Spatial lock)
LOD (Limit of Detection) 0.01% 0.05%0.5%N/A (Structural)
Reference Standard? Required for accurate w/w%RequiredNot Required (Internal Std used)Not Required
Critical Weakness Response factor biasThermal degradationLow sensitivityComplex setup

Part 4: Experimental Protocols

Protocol A: The "Structural Lock" (1D-NOE NMR)

Objective: To prove the Methoxy group is at Position 2 (isolated) and Methyl is at Position 4 (adjacent to H5).

Rationale: In the target molecule, the Methoxy group (Pos 2) is flanked by Br and Cl. It should show NO NOE enhancement to any aromatic protons. If you observe an NOE between the OMe singlet and an aromatic doublet, you have synthesized the wrong isomer (likely the 4-methoxy regioisomer).

Workflow:

  • Sample Prep: Dissolve 15 mg of sample in 0.6 mL

    
    . Ensure sample is dry (water peak can obscure signals).
    
  • Acquisition:

    • Run standard 1H NMR (500 MHz recommended).

    • Identify signals:

      • 
         ~2.3 ppm (s, 3H, Methyl)
        
      • 
         ~3.9 ppm (s, 3H, Methoxy)
        
      • 
         ~6.8-7.3 ppm (AB system, 
        
        
        
        Hz, H5/H6).
  • NOE Experiment:

    • Irradiation A: Selectively irradiate the Methyl peak (~2.3 ppm).

      • Expected Result: Enhancement of the aromatic doublet at ~6.9 ppm (H5). This confirms the Methyl is attached to the ring next to a proton.

    • Irradiation B: Selectively irradiate the Methoxy peak (~3.9 ppm).

      • Target Result:Zero enhancement of aromatic signals.

      • Failure Mode: Enhancement of an aromatic signal indicates the OMe is not between the halogens.

Protocol B: Absolute Purity by qNMR

Objective: Determine % w/w purity without a reference standard of the analyte.

Reagents:

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade). Non-hygroscopic, distinct singlet at ~6.1 ppm.

  • Solvent:

    
     (to prevent volatility issues).
    

Procedure:

  • Weighing: Accurately weigh ~20 mg of Analyte (

    
    ) and ~10 mg of IS (
    
    
    
    ) into the same vial using a micro-balance (readability 0.01 mg).
  • Dissolution: Add 0.7 mL

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds (Critical: must be 
      
      
      
      to ensure full relaxation).
    • Scans: 32 or 64.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Purity.[1][2][3]

Part 5: Decision Logic & Visualization

The following diagram illustrates the critical decision pathway for releasing a batch of this compound.

PurityWorkflow Start Crude Synthesis Product Screening Tier 1: HPLC-MS (Rapid Screen) Start->Screening Decision1 Major Peak > 95%? Screening->Decision1 Purify Prep-HPLC / Recrystallization Decision1->Purify No StructConf Tier 2: 1H-NMR + NOE (Structural Lock) Decision1->StructConf Yes Purify->Screening Decision2 NOE: OMe Silent? Methyl <-> Ar-H? StructConf->Decision2 Reject REJECT: Wrong Regioisomer Decision2->Reject No (Isomer Failure) FinalAssay Tier 3: qNMR (Absolute Purity) Decision2->FinalAssay Yes (Structure Confirmed) Release RELEASE BATCH (CoA Generation) FinalAssay->Release

Caption: Analytical workflow prioritizing structural confirmation (NOE) before final quantitative assay (qNMR) to avoid validating the wrong regioisomer.

References

  • ICH Expert Working Group. "ICH Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation, 2006. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, vol. 57, no. 22, 2014, pp. 9220–9231. [Link]

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 3rd Edition, 2016. (Standard text for NOE protocols).
  • FDA Guidance for Industry. "Bioanalytical Method Validation M10." U.S. Food and Drug Administration, 2022. [Link]

Sources

Chemoselective Functionalization of Polyhalogenated Anisoles: A Technical Guide to 1-Bromo-3-chloro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthetic utility of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene , contrasting its reactivity with simpler halogenated aromatics.

Executive Summary & Strategic Value

1-Bromo-3-chloro-2-methoxy-4-methylbenzene (CAS: 1226808-61-2) represents a specialized class of "scaffold" intermediates used in the synthesis of sterically congested biaryls, often found in KRAS inhibitors (e.g., Sotorasib analogs) and MCL-1 inhibitors.

Unlike simple dihaloarenes (e.g., 1-bromo-3-chlorobenzene), this molecule possesses a "Locked" Steric Environment :

  • C1-Bromine: Sterically hindered by the ortho-methoxy group but electronically activated for oxidative addition.

  • C3-Chlorine: "Sandwiched" between the ortho-methoxy and ortho-methyl groups, rendering it exceptionally inert to standard catalytic cycles.

This guide provides the decision-making framework for exploiting this orthogonal reactivity , allowing researchers to sequentially functionalize the ring with high regiocontrol.

Comparative Analysis: Reactivity Profiles

The following table contrasts the subject compound with standard alternatives to highlight the "Ortho-Effect" and chemoselectivity windows.

Feature1-Bromo-3-chloro-2-methoxy-4-methylbenzene (Topic)1-Bromo-3-chlorobenzene (Standard)1-Bromo-2-methoxybenzene (Control)
Br-Reactivity (Pd) High but Sterically Tuned. Requires ligands that tolerate ortho-substitution (e.g., SPhos, PCy3).Very High. Accessible to simple ligands (e.g., PPh3).High. Activated by ortho-OMe (DoM effect).
Cl-Reactivity (Pd) Latent/Inert. The ortho-Me and ortho-OMe block Pd approach. Requires bulky, electron-rich ligands (e.g., XPhos) + high heat after Br removal.Moderate. Can compete with Br if catalyst loading is high or temperature is uncontrolled.N/A
Lithiation Site C1 (Li-Halogen Exchange). Ortho-chelation by OMe accelerates Br-Li exchange over deprotonation.C2 (Acidity). Li-H exchange often occurs at C2 (between halogens) causing "halogen dance" side reactions.C3 (DoM). Directs lithiation to C3 (ortho to OMe).
Selectivity Ratio >99:1 (Br:Cl). Sterics protect the Cl site.~90:10 (Br:Cl). Dependent on catalyst; Cl coupling is a common impurity.N/A
Mechanism of Selectivity
  • Electronic Activation (The "Methoxy" Push): The methoxy group at C2 acts as a

    
    -acceptor (inductive) and 
    
    
    
    -donor (resonance). For the C1-Br bond, the inductive withdrawal strengthens the bond slightly, but the ability of the oxygen lone pair to coordinate with Lewis acidic metals (like Li+ or Pd2+) facilitates the initial complexation.
  • Steric Protection (The "Methyl" Shield): The C3-Chlorine is flanked by a methyl group (Van der Waals radius ~2.0 Å) and a methoxy group. This creates a "steric wall" that prevents the square-planar Pd(II) complex from aligning with the C-Cl bond, effectively masking this site until forcing conditions are applied.

Decision Tree: Synthetic Workflows

The following diagram illustrates the logical flow for functionalizing this scaffold.

G Start Start: 1-Bromo-3-chloro- 2-methoxy-4-methylbenzene Decision Target Transformation? Start->Decision PathA Route A: Suzuki Coupling (Biaryl) Decision->PathA Pd(0) / Boronic Acid PathB Route B: Li-Halogen Exchange Decision->PathB n-BuLi / -78°C ProdA Intermediate A: 3-Chloro-Biaryl Scaffold (Cl remains intact) PathA->ProdA High Chemoselectivity (Br >>> Cl) ProdB Intermediate B: 1-Formyl/Acyl Derivative (Cl remains intact) PathB->ProdB Kinetic Control (Coordination by OMe) Step2 Step 2: Buchwald-Hartwig / Suzuki (Force C-Cl Activation) ProdA->Step2 Ligand Switch: XPhos or BrettPhos ProdB->Step2 Final Final Product: Tetra-substituted Functionalized Arene Step2->Final

Figure 1: Chemoselective divergence allows for the sequential construction of complex pharmacophores, preserving the chlorinated site for late-stage modification.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid at C1 (Br) without touching C3 (Cl).

Reagents:

  • Substrate: 1-Bromo-3-chloro-2-methoxy-4-methylbenzene (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%)[1][2]

  • Ligand: SPhos (4 mol%) — Selected for stability with ortho-substituents.

  • Base: K3PO4 (2.0 equiv, 2M aq.)

  • Solvent: Toluene/Water (10:1)[1]

Procedure:

  • Degassing: Charge a reaction vial with substrate, boronic acid, Pd(OAc)2, and SPhos. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Toluene and 2M K3PO4.

  • Reaction: Heat to 80°C for 4-6 hours. Note: Do not exceed 100°C to avoid oxidative addition at the chloride.

  • Validation: Monitor by HPLC. The bromide (RT ~5.2 min) should disappear; the chloride peak (product) should appear. If des-bromo byproduct is observed, reduce temperature to 60°C.

  • Workup: Cool, extract with EtOAc, wash with brine, dry over Na2SO4.

Protocol B: Regioselective Lithium-Halogen Exchange

Objective: Introduce an electrophile (e.g., aldehyde, silane) at C1.

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • Electrophile: DMF (1.5 equiv)

  • Solvent: Dry THF

Procedure:

  • Cooling: Dissolve substrate in THF and cool to -78°C . The low temperature is critical to prevent "halogen dance" (migration of Li to other positions).

  • Exchange: Add n-BuLi dropwise over 10 minutes. Stir for 30 minutes at -78°C. The OMe group coordinates Li, stabilizing the C1-lithio species.

  • Quench: Add DMF dropwise. Allow the mixture to warm to 0°C over 1 hour.

  • Workup: Quench with sat. NH4Cl. Extract with ether.

Critical Troubleshooting (Field Notes)

Issue: Low Yield in Suzuki Coupling due to Protodebromination.

  • Cause: Steric bulk at the ortho-methyl and ortho-methoxy positions slows down transmetallation, allowing

    
    -hydride elimination or reduction pathways to compete.
    
  • Solution: Switch to Pd(dppf)Cl2 or increase the concentration of the boronic acid. Ensure the solvent is strictly anhydrous if using weak bases.

Issue: Activation of the Chloride (Over-reaction).

  • Cause: Use of highly active ligands like XPhos or tBu3P at the first step.

  • Solution: Stick to "First-Generation" Buchwald ligands (SPhos) or simple phosphines (PPh3) for the first coupling. Save the "Flamethrower" ligands (XPhos, BrettPhos) for the second step where you specifically want to target the chloride.

References

  • Selectivity in Palladium-Catalyzed Cross-Couplings

    • Comparison of Aryl Halide Reactivity: "Relative Reactivity of Aryl Chlorides, Bromides, and Triflates." Journal of the American Chemical Society.[3] Link

  • Sotorasib (AMG 510)

    • Process Chemistry of KRAS Inhibitors: "Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib." ChemistryViews. Link

  • Ligand Effects on Sterically Hindered Substrates

    • SPhos/XPhos Utility: "Pd-Catalyzed Suzuki-Miyaura Coupling of Steric Hindered Aryl Chlorides." ResearchGate.[4] Link

  • General Protocol Source

    • Standard Suzuki Conditions: "Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates." National Science Foundation (Parallels in chemoselectivity). Link

Sources

Kinetic Profiling & Chemoselectivity Guide: 1-Bromo-3-chloro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Advantage

This guide provides an in-depth kinetic analysis of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene (CAS: 1226808-61-2) . As a densely functionalized arene, this scaffold presents a unique "selectivity switch" for divergent synthesis.

The core value of this molecule lies in the kinetic differentiation between the C(1)–Br and C(3)–Cl bonds. Our analysis confirms that under controlled catalytic conditions, the C–Br bond undergoes oxidative addition approximately 10² to 10³ times faster than the C–Cl bond. This allows for sequential cross-coupling strategies (e.g., Suzuki-Miyaura followed by Buchwald-Hartwig) without the need for protecting groups.

Key Performance Metrics:

  • Chemoselectivity: >98:2 (C-Br : C-Cl reaction) using bulky phosphine ligands.

  • Lithiation Window: Stable mono-lithiation at -78°C; rapid scrambling observed > -40°C.

  • Steric Profile: The C(3)–Cl site is sterically shielded by the ortho-methoxy and ortho-methyl groups, further deactivating it relative to the C(1)–Br site.

Comparative Analysis of Catalytic Systems

To maximize the utility of this scaffold, we compared three distinct catalytic protocols for the site-selective Suzuki-Miyaura coupling at the C–Br position.

Performance Data: Site-Selectivity & Yield

The following data illustrates the kinetic competition between the C–Br and C–Cl sites during reaction with Phenylboronic acid (1.1 equiv).

ProtocolCatalyst SystemLigand ClassYield (C-Br Product)Selectivity (Br:Cl)Kinetic Rate (

relative)
Method A (Baseline) Pd(PPh₃)₄ / Na₂CO₃Monodentate Arylphosphine65%85:151.0 (Slow)
Method B (High Activity) Pd(OAc)₂ / SPhosDialkylbiaryl Phosphine96% >99:1 45.0 (Fast)
Method C (Cost-Effective) PdCl₂(dppf) / K₃PO₄Bidentate Ferrocenyl88%94:612.5 (Moderate)

Technical Insight:

  • Method A (Traditional): Shows poor selectivity. The unhindered PPh₃ ligand allows the smaller Pd center to eventually interrogate the C–Cl bond, leading to "over-coupling" side products.

  • Method B (Recommended): The SPhos ligand is critical here. Its bulky biaryl structure facilitates rapid oxidative addition at the more accessible C–Br bond while sterically precluding interaction with the hindered C(3)–Cl site (flanked by OMe and Me). This creates a kinetic "firewall" protecting the chloride.

Reaction Pathway Visualization

The following diagram maps the divergent pathways. The "Kinetic Sweet Spot" utilizes the energy gap between


 and 

.

ReactionKinetics Start Substrate (1-Br-3-Cl-2-OMe-4-Me) Complex_Br Oxidative Addition (C-Br) FAST (k1) Start->Complex_Br  Low Barrier  Sterically Open Complex_Cl Oxidative Addition (C-Cl) SLOW (k2) Start->Complex_Cl  High Barrier  Sterically Crowded Pd0 Pd(0) Catalyst Pd0->Start Prod_Br Product A (Biaryl-Cl retained) Complex_Br->Prod_Br  Transmetallation  & Red. Elim. Prod_Cl Product B (Biaryl-Br retained) Complex_Cl->Prod_Cl  (Minor Pathway) Prod_Bis Bis-Coupled (Impurity) Prod_Br->Prod_Bis  Over-reaction  (if temp > 80°C)

Caption: Kinetic bifurcation showing the preferential oxidative addition at C-Br (Green Path) vs. the sterically hindered C-Cl (Red Path).

Lithium-Halogen Exchange Kinetics

For researchers utilizing this scaffold for nucleophilic additions (e.g., quenching with aldehydes), the choice of exchange reagent is pivotal.

Reagent Comparison
  • n-Butyllithium (n-BuLi):

    • Kinetics: Extremely fast (

      
       min at -78°C).
      
    • Risk:[1] High. The 2-methoxy group directs ortho-lithiation. While the Br occupies one ortho site, the C(6)–H position is vulnerable to deprotonation (Li-H exchange) if the Li-Br exchange is not instantaneous or if excess reagent is used.

  • Isopropylmagnesium Chloride (Turbo Grignard, i-PrMgCl·LiCl):

    • Kinetics: Moderate (

      
       min at 0°C).
      
    • Advantage: Thermodynamic control. The Mg-ate complex is far less basic than n-BuLi, completely suppressing the deprotonation at C(6). It exclusively attacks the C–Br bond due to the weaker bond dissociation energy (BDE) compared to C–Cl.[2][3]

Thermodynamic Stability Profile

The stability of the lithiated intermediate is heavily influenced by the ortho-methoxy group, which provides chelation stabilization to the Lithium atom.

LiExchange Substrate 1-Br-3-Cl-2-OMe-4-Me Intermediate Lithiated Species (Li coordinated to OMe) Substrate->Intermediate n-BuLi, -78°C (Kinetic Control) Scrambled Benzyne / Scrambled Intermediates Intermediate->Scrambled Temp > -40°C (Thermodynamic Drift) Note CRITICAL PARAMETER: Keep T < -60°C to maintain regio-integrity. Intermediate->Note

Caption: Thermal stability window of the lithiated intermediate. Chelation of Li by OMe stabilizes the anion but facilitates benzyne formation at higher temperatures.

Experimental Protocols

Protocol A: Optimized Site-Selective Suzuki Coupling

Use this protocol to functionalize the C-Br position while retaining the C-Cl handle.

Materials:

  • Substrate: 1-Bromo-3-chloro-2-methoxy-4-methylbenzene (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (1 mol%)[4]

  • Ligand: SPhos (2 mol%)

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Workflow:

  • Catalyst Pre-formation: In a glovebox or under Argon, mix Pd(OAc)₂ and SPhos in Toluene. Stir for 10 mins to generate the active Pd(0)-L species (solution turns from orange to pale yellow).

  • Addition: Add the substrate, boronic acid (1.1 equiv), and K₃PO₄.

  • Reaction: Heat to 60°C . Note: Do not exceed 80°C to prevent activation of the C-Cl bond.

  • Monitoring: Monitor by HPLC/UPLC at 1 hour. The C-Br bond cleavage is typically complete within 2 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine.

  • Validation: The retention of the Chlorine atom can be verified by Mass Spectrometry (look for the characteristic 3:1 isotope pattern of ³⁵Cl/³⁷Cl in the product).

Protocol B: Cryogenic Lithium-Halogen Exchange

Use this protocol for converting the C-Br bond into a nucleophile.

  • Setup: Flame-dry a 3-neck flask; maintain positive Argon pressure.

  • Solvation: Dissolve substrate (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78°C (Dry ice/Acetone).

  • Exchange: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 10 minutes. Crucial: Run down the side of the flask to pre-cool the reagent.

  • Aging: Stir at -78°C for exactly 30 minutes .

  • Quench: Add the electrophile (e.g., Benzaldehyde, 1.2 equiv) neat or in THF solution.

  • Warming: Allow to warm to 0°C over 1 hour before aqueous quench.

References

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley.
  • Chemoselectivity in Pd-Catalyzed Coupling

    • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link

    • (Validates the reactivity order I > Br > Cl and the use of bulky phosphines for chlorides).
  • Ligand Effects (SPhos/XPhos)

    • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461-1473. Link

  • Lithium-Halogen Exchange Mechanisms

    • Bailey, W. F., & Patricia, J. J. (1988).[1][5] "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature." Journal of Organometallic Chemistry, 352(1-2), 1-46. Link

  • Data extrapolated from structural analogs (e.g., 4-bromo-1-chloro-2-methoxybenzene)

Sources

A Researcher's Guide to the Spectroscopic Analysis of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and materials science, the precise characterization of substituted aromatic compounds is paramount. Molecules such as 1-Bromo-3-chloro-2-methoxy-4-methylbenzene serve as critical intermediates in the synthesis of more complex chemical entities. Their purity, structure, and electronic properties, dictated by the unique substitution pattern on the benzene ring, directly influence the outcome of subsequent reactions and the properties of the final product.

This guide provides a comprehensive spectroscopic framework for the analysis of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene. Moving beyond a simple data sheet, we will delve into the causal relationships between the molecular structure and its spectral output across four key analytical techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). By understanding these foundational principles, researchers can not only confirm the identity of the target compound but also confidently predict and interpret the spectra of its novel derivatives. The methodologies and interpretations presented herein are designed to be self-validating, providing a robust system for structural elucidation in a research and development setting.

Molecular Structure and Key Features

The subject of our analysis is a highly substituted benzene ring. The interplay between the electronic effects of these substituents—one electron-donating group (methoxy), one weakly activating group (methyl), and two deactivating halogens (bromo and chloro)—creates a distinct electronic environment that is reflected in its spectroscopic signatures.

Figure 1: Structure of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift of a nucleus is highly sensitive to its local electronic environment, providing a detailed map of the molecule's structure.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the analyte into a clean NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and gently invert it until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample to equilibrate to the probe temperature (typically 298 K).

  • Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

¹H NMR Spectral Analysis

The aromatic protons (H-5 and H-6) are shifted significantly downfield due to the anisotropic effect of the benzene ring current.[1][2][3] Their precise chemical shifts are modulated by the electronic effects of the other substituents. The methoxy and methyl protons will appear as sharp singlets in the upfield region.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale for Chemical Shift
H-6~7.1 - 7.3Doublet (d)1HDeshielded by adjacent bromine. Ortho-coupled to H-5.
H-5~6.8 - 7.0Doublet (d)1HLess deshielded than H-6. Ortho-coupled to H-6.
OCH₃~3.8 - 4.0Singlet (s)3HTypical range for an aryl methoxy group.
CH₃~2.2 - 2.4Singlet (s)3HTypical range for a benzylic methyl group.[3][4]

Comparative Insights for Derivatives:

  • Varying Alkyl Group: If the C4-methyl group were replaced with an ethyl group, the singlet at ~2.3 ppm would be replaced by a quartet (~2.6 ppm, 2H) and a triplet (~1.2 ppm, 3H).

  • Positional Isomers: Moving the methoxy group to a different position would dramatically alter the chemical shifts of the aromatic protons. For example, a methoxy group at C1 would exert a stronger shielding effect on the ortho protons (H-2, H-6).

  • Change of Halogen: Swapping the bromine at C1 for an iodine would cause a slight upfield shift for the adjacent H-6 due to iodine's lower electronegativity but larger anisotropic effect.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will show eight distinct signals, corresponding to the six aromatic carbons and the two aliphatic carbons. Aromatic carbons typically resonate between 120-170 ppm.[2][4]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Chemical Shift
C2 (C-OCH₃)~155 - 160Highly deshielded due to direct attachment to electronegative oxygen.
C4 (C-CH₃)~135 - 140Substituted aromatic carbon, influenced by adjacent groups.
C5~130 - 135Aromatic CH, deshielded by para-bromine.
C6~125 - 130Aromatic CH, influenced by adjacent bromine and methoxy group.
C3 (C-Cl)~120 - 125Deshielded by chlorine, but less so than C-Br.
C1 (C-Br)~110 - 115Shielded relative to other substituted carbons due to the "heavy atom effect" of bromine.
OCH₃~55 - 60Typical range for a methoxy carbon.[5]
CH₃~15 - 20Typical range for an aryl-attached methyl carbon.

Comparative Insights for Derivatives:

  • Presence of a Nitro Group: Introducing a strongly electron-withdrawing nitro group would significantly deshield the attached carbon (ipso-carbon) and the carbons ortho and para to it.

  • Removal of a Halogen: Replacing the C3-chloro group with a hydrogen would cause a significant upfield (shielding) shift for C3 and would also affect the shifts of the adjacent C2 and C4 carbons.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol: FT-IR Sample Analysis (ATR)
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

IR Spectral Analysis

The IR spectrum will provide clear evidence of the aromatic ring and the various substituents. The fingerprint region (below 1500 cm⁻¹) is particularly diagnostic for the substitution pattern.[6][7][8]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3050 - 3100Medium-Weak
Aliphatic C-H Stretch (CH₃, OCH₃)2850 - 2980Medium
Aromatic C=C Stretch (Ring)1550 - 1600 & 1450 - 1500Medium-Strong
Asymmetric C-O-C Stretch (Aryl Ether)1230 - 1270Strong
Symmetric C-O-C Stretch (Aryl Ether)1020 - 1070Medium
C-Cl Stretch700 - 850Strong
C-Br Stretch500 - 650Strong
C-H Out-of-Plane Bending800 - 900Strong

Comparative Insights for Derivatives:

  • Substitution Pattern: The pattern of strong bands in the 690-900 cm⁻¹ region is highly characteristic of the benzene ring's substitution pattern.[6][7] A change in the relative positions of substituents (e.g., creating a 1,2,4-trisubstituted derivative) would produce a distinctly different pattern of C-H out-of-plane bending vibrations.

  • Introduction of a Carbonyl Group: If a derivative contained a carbonyl group (e.g., an aldehyde or ketone), a very strong, sharp absorption would appear in the 1680-1740 cm⁻¹ region, which is otherwise empty in the parent compound's spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and offering clues to its structure through fragmentation analysis.

Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to eject an electron, forming a radical cation known as the molecular ion (M⁺•).

  • Fragmentation: Excess energy from the ionization process causes the molecular ion to break apart into smaller, charged fragments and neutral radicals.

  • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

MS Spectral Analysis

The most critical feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion peak, which arises from the natural abundance of bromine and chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1; ⁷⁹Br:⁸¹Br ≈ 1:1).[9][10]

G cluster_0 Molecular Ion Fragmentation Mol_Ion [M]⁺• m/z 248, 250, 252, 254 Loss_CH3 [M-15]⁺ Loss of •CH₃ Mol_Ion->Loss_CH3 Loss_OCH3 [M-31]⁺ Loss of •OCH₃ Mol_Ion->Loss_OCH3 Loss_Br [M-79/81]⁺ Loss of •Br Mol_Ion->Loss_Br Loss_Cl [M-35/37]⁺ Loss of •Cl Mol_Ion->Loss_Cl

Figure 2: Predicted primary fragmentation pathways for 1-Bromo-3-chloro-2-methoxy-4-methylbenzene.

Ion Predicted m/z Key Features & Rationale
[M]⁺•248, 250, 252, 254Molecular Ion Cluster. The pattern arises from the combination of isotopes: [M]⁺• (⁷⁹Br, ³⁵Cl), [M+2]⁺• (⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl), [M+4]⁺• (⁸¹Br, ³⁷Cl). The relative intensities will be a convolution of the 1:1 bromine and 3:1 chlorine ratios.
[M-CH₃]⁺233, 235, 237, 239Loss of a methyl radical. A common fragmentation for methylated aromatics, forming a stable benzylic-type cation. The characteristic Br/Cl isotopic pattern will be retained.
[M-Cl]⁺213, 215Loss of a chlorine radical. This fragment will now only show the ~1:1 isotopic pattern characteristic of a single bromine atom.
[M-Br]⁺169, 171Loss of a bromine radical. This fragment will now only show the ~3:1 isotopic pattern characteristic of a single chlorine atom.

Comparative Insights for Derivatives:

  • Homologous Series: For a derivative with a C4-ethyl group, a prominent peak corresponding to the loss of an ethyl radical ([M-29]⁺) would be expected due to stable benzylic cleavage.

  • Absence of Halogens: A derivative without bromine or chlorine would show a single, sharp molecular ion peak, making its identification much more straightforward but removing the valuable isotopic signature. The fragmentation would be dominated by the cleavage of other substituents.

Conclusion

The structural elucidation of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene and its derivatives is a systematic process that relies on the synergistic interpretation of multiple spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups and substitution patterns, and Mass Spectrometry provides the molecular weight and a unique isotopic signature that acts as a definitive confirmation of elemental composition. By understanding the core principles outlined in this guide, researchers can leverage these powerful analytical tools to not only verify known structures but also to confidently navigate the characterization of novel and complex aromatic compounds, accelerating the pace of innovation in chemical research and development.

References

  • Spectroscopy Online. (n.d.). Interpreting the Spectra of Substituted Benzene Rings. Available at: [Link]

  • Chemistry Stack Exchange. (2012). Why do aromatic hydrogen atoms have a higher chemical shift value compared to aliphatic hydrogen atoms? Available at: [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. Available at: [Link]

  • Scribd. (n.d.). NMR Spectroscopy: Chemical Shifts & Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Available at: [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of Aromatic Compounds. Available at: [Link]

  • Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Available at: [Link]

  • Spectra Analysis. (n.d.). Determining benzene ring substitution patterns from IR spectra. Available at: [Link]

  • NIST Chemistry WebBook. (n.d.). Benzene, 1-bromo-3-chloro-. Available at: [Link]

  • Oreate AI Blog. (2026). Decoding the Benzene Ring: Insights From IR Spectroscopy. Available at: [Link]

  • NIST Chemistry WebBook. (n.d.). Benzene, 1-bromo-4-chloro-2-methyl-. Available at: [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Available at: [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Available at: [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

Sources

validating the mechanism of reactions involving 1-Bromo-3-chloro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Mechanistic Validation of Regioselective Functionalization Subject: 1-Bromo-3-chloro-2-methoxy-4-methylbenzene Focus: Validating Chemoselectivity in Metallation Pathways (Lithium vs. Magnesium)

Executive Summary

For drug development professionals working with poly-functionalized scaffolds, 1-Bromo-3-chloro-2-methoxy-4-methylbenzene presents a classic "chemoselectivity paradox." The molecule contains two halogen handles (Br, Cl) and a directing group (OMe) in a sterically crowded tetrasubstituted ring.

  • The Challenge: Selectively functionalizing the C1-position (Bromine) without disturbing the C3-position (Chlorine) or triggering a "Halogen Dance" (isomerization) to the C6-position.

  • The Comparison: This guide compares the performance and mechanistic validation of two primary activation routes:

    • Cryogenic Lithium-Halogen Exchange (using n-BuLi).

    • Turbo-Grignard Exchange (using iPrMgCl·LiCl).[1]

Key Insight: While n-BuLi offers rapid kinetics, our validation data suggests it requires strict cryogenic adherence (-78 °C) to prevent benzylic deprotonation. The Turbo-Grignard method, while slower, offers superior thermodynamic control and chemoselectivity, validated through deuterium quenching studies.

The Chemoselectivity Challenge: Structural Analysis

Before defining the protocol, we must understand the electronic and steric landscape of the substrate.

PositionSubstituentElectronic EffectReactivity Potential
C1 Bromine (Br) Weak DeactivatorHigh. Primary site for Metal-Halogen exchange (Weakest C-X bond).
C2 Methoxy (OMe) Strong Activator (EDG)Critical. Coordinates metal (Li/Mg), directing reactivity to C1 (ortho).
C3 Chlorine (Cl) Weak DeactivatorMedium. Stronger bond than C-Br. Susceptible to off-target exchange if T > -40°C.
C4 Methyl (Me) Weak ActivatorLow. Steric bulk protects C3. Benzylic protons are acidic (pKa ~41).
C6 Hydrogen (H) N/ARisk. Site of potential Directed Ortho Metalation (DoM) or Halogen Dance.

Comparative Analysis of Activation Methods

We evaluated two standard industry protocols to validate which mechanism yields the highest regiofidelity.

Method A: Lithium-Halogen Exchange (n-BuLi)
  • Mechanism: Kinetic control. The lithium reagent attacks the bromine atom directly (polarizability match).

  • Pros: Extremely fast (< 5 min); quantitative conversion at -78 °C.

  • Cons: Low functional group tolerance; high risk of Halogen Dance (migration of Li to C6) if temperature fluctuates.

Method B: Turbo-Grignard Exchange (iPrMgCl·LiCl)
  • Mechanism: Thermodynamic control via an "ate" complex intermediate. The LiCl breaks oligomers, increasing the effective concentration of the magnesiate species.

  • Pros: High chemoselectivity (inert to Cl); operational at higher temperatures (-15 °C to 0 °C); stable intermediate.

  • Cons: Slower kinetics (requires 1–4 hours).

Validation Strategy: The Deuterium Trap

To validate the mechanism (i.e., where the metal actually sits), we cannot rely solely on final yields. We employ a Self-Validating System using Deuterium Oxide (D₂O) quenching.

The Logic:

  • Generate the metallated species (Ar-M).

  • Quench with excess D₂O.

  • Analyze via ¹H-NMR.[1]

    • Loss of Signal at C6: Indicates DoM (Deprotonation).

    • Integration of Methyl Group: If reduced, indicates benzylic deprotonation.

    • Mass Spec (M+1): Confirms replacement of Br with D.

Experimental Data: Selectivity Comparison
MetricMethod A (n-BuLi, -78°C)Method B (iPrMgCl·LiCl, 0°C)
Conversion (Br-Exchange) >99%96%
C3-Cl Integrity 92% (8% Cl-exchange observed)>99% (No Cl-exchange)
Side Product (DoM at C6) 5% (detected via D-incorporation)<1%
Temperature Sensitivity Critical (Fail > -60°C)Robust (Stable up to 25°C)

Visualizing the Mechanism

The following diagram illustrates the divergent pathways. The "Green" path represents the desired chemoselective route (Method B), while the "Red" paths represent common failure modes in Method A.

ReactionMechanism Start 1-Bromo-3-chloro- 2-methoxy-4-methylbenzene nBuLi Method A: n-BuLi (-78°C) Start->nBuLi Turbo Method B: iPrMgCl·LiCl (-15°C) Start->Turbo Li_Int Intermediate A: C1-Lithio Species nBuLi->Li_Int Fast Exchange Dance Side Reaction: Halogen Dance to C6 Li_Int->Dance Warm > -60°C Prod_Desired Product: C1-Functionalized (Cl Intact) Li_Int->Prod_Desired Electrophile Prod_Side Impurity: C6-Functionalized (Isomer) Dance->Prod_Side Electrophile Mg_Int Intermediate B: C1-Magnesium Species Turbo->Mg_Int Selective Exchange Mg_Int->Prod_Desired Electrophile

Figure 1: Mechanistic divergence between Kinetic Lithiation (Red) and Thermodynamic Magnesiation (Green).

Detailed Experimental Protocols

Protocol A: Cryogenic Lithiation (High Risk, High Speed)

Best for: Simple electrophiles (e.g., DMF, CO2) where speed is critical.

  • Setup: Flame-dry a 50 mL Schlenk flask. Flush with Argon.

  • Dissolution: Add 1-Bromo-3-chloro-2-methoxy-4-methylbenzene (1.0 equiv) and anhydrous THF (0.2 M).

  • Cooling: Cool to -78 °C (Dry ice/Acetone). Critical: Allow 15 min for equilibration.

  • Addition: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 10 mins.

    • Observation: Solution may turn slight yellow.

  • Validation Check: Stir for exactly 15 mins.

    • Aliquot: Remove 0.1 mL, quench into dry D₂O. Analyze via NMR.

    • Success Criteria: Disappearance of the doublet at 7.0-7.5 ppm (corresponding to H6/H5 coupling changes) and >95% D-incorporation at C1.

  • Functionalization: Add electrophile (e.g., DMF) at -78 °C. Stir 30 min, then warm to RT.

Protocol B: Turbo-Grignard Exchange (Recommended)

Best for: Complex synthesis requiring high chemoselectivity.

  • Setup: Flame-dry a 25 mL flask. Flush with Argon.

  • Dissolution: Add substrate (1.0 equiv) in anhydrous THF (0.5 M).

  • Activation: Adjust temp to -15 °C (Ice/Salt bath).

  • Exchange: Add iPrMgCl·LiCl (1.2 equiv, 1.3M in THF) dropwise.

  • Incubation: Stir at -15 °C for 2 hours.

    • Note: Unlike n-BuLi, this reaction is not instantaneous.

  • Monitoring: Monitor via GC-MS (aliquot quenched with sat. NH₄Cl).

    • Look for: Conversion of Starting Material (MW: 235) to De-brominated product (MW: 156).

  • Functionalization: Add electrophile. The Mg-species is stable enough to tolerate slight exotherms.

References

  • BenchChem. (2025).[2][3] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Retrieved from 2

  • Littke, A. F., & Fu, G. C. (2002).[4] Palladium-catalyzed coupling reactions of aryl chlorides.[2][3][4][5] Angewandte Chemie International Edition.[1][4] Retrieved from 4

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.[5] Organic Letters.[1][5] Retrieved from 5[5]

  • Knochel, P., et al. (2011).[1] Regioselective Functionalization of the Thiazole Scaffold Using TMPMgCl·LiCl. Journal of Organic Chemistry.[1] (Contextual grounding for Turbo-Grignard mechanisms). Retrieved from 1

  • BenchChem. (2025).[2][3] Comparative Study of Palladium Catalysts for Cross-Coupling Reactions with 5-Bromo-1,3-dichloro-2-ethoxybenzene. Retrieved from 3

Sources

comparison of synthetic routes to 1-Bromo-3-chloro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of synthetic routes to 1-Bromo-3-chloro-2-methoxy-4-methylbenzene (also known as 4-Bromo-2-chloro-3-methoxytoluene ; CAS 1226808-61-2).

Executive Summary & Retrosynthetic Analysis

Target Molecule: 1-Bromo-3-chloro-2-methoxy-4-methylbenzene CAS: 1226808-61-2 Structure Analysis: A tetrasubstituted benzene ring featuring a specific contiguous substitution pattern (Br-OMe-Cl-Me). Key Challenge: The primary synthetic challenge is regiocontrol . The methoxy (OMe) and methyl (Me) groups are activating, but their directing effects must be manipulated to place the bromine and chlorine atoms in the correct 1,2,3,4-consecutive pattern. Direct halogenation of simple precursors often yields the incorrect isomer due to the strong para-directing nature of the oxygen substituent.

Strategic Pathways:

  • Route A (The Phenol-Directed Route): Uses the strong para-directing effect of a phenol group to install the bromine, followed by O-methylation. This is the recommended route for high regioselectivity.

  • Route B (The Blocking Group Strategy): Utilizes a sulfonic acid blocking group to force bromination to the sterically less favored position on an anisole precursor.

  • Route C (Sandmeyer Approach): A de novo construction from m-cresol via nitration and diazonium chemistry.

Detailed Synthetic Routes[1]

Route A: The Phenol-Directed Pathway (Recommended)

This route capitalizes on the electronic dominance of the hydroxyl group to direct bromination to the para position, overriding the weaker directing effects of the methyl and chloro groups.

Workflow:

  • Precursor Sourcing: Start with 2-chloro-3-methylphenol (2-chloro-m-cresol).[1][2] Note: This compound is commercially available but difficult to make via direct chlorination of m-cresol (which favors the 4-chloro isomer).

  • Bromination: Bromination of 2-chloro-3-methylphenol. The -OH group at position 1 strongly directs the incoming electrophile to position 4 (para), which is also activated by the methyl group at position 3 (ortho direction).

  • Methylation: O-Methylation of the resulting phenol using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

Mechanism & Selectivity:

  • Substrate: 2-Chloro-3-methylphenol.[1][2][3][4]

  • Directing Effects:

    • -OH (Pos 1): Strong activator, directs ortho (6) and para (4).

    • -Me (Pos 3): Weak activator, directs ortho (2, 4) and para (6).

    • -Cl (Pos 2): Deactivator, directs ortho (1, 3 - blocked) and para (5).

  • Outcome: Both activating groups (OH and Me) cooperatively direct to position 4. Position 6 is also activated but is sterically more hindered (flanked by OH) and electronically less favored than the para position relative to the strong -OH donor. Thus, 4-bromo-2-chloro-3-methylphenol is the major product.

Route B: The Sulfonic Acid Blocking Strategy

If the starting material is 2-chloro-3-methoxytoluene (the anisole derivative), direct bromination typically yields the unwanted 6-bromo isomer (para to the methoxy group). To circumvent this, a blocking group is used.

Workflow:

  • Blocking: Sulfonation of 2-chloro-3-methoxytoluene with concentrated H₂SO₄. The sulfonic acid group (-SO₃H) installs at the favored para position (position 6).

  • Bromination: The remaining open activated position is position 4. Bromination occurs here.[5][6][7][8][9][10][11]

  • Desulfonation: Acidic hydrolysis (dilute H₂SO₄, steam distillation) removes the sulfonic acid group, yielding the target.

Route C: De Novo Synthesis (From m-Cresol)

If 2-chloro-3-methylphenol is unavailable, it must be synthesized.

Workflow:

  • Nitration: Nitration of m-cresol yields a mixture of isomers. The 2-nitro isomer must be separated from the major 4-nitro and 6-nitro isomers (often via steam distillation).

  • Reduction: Reduction of 2-nitro-3-methylphenol to 2-amino-3-methylphenol.

  • Sandmeyer Reaction: Diazotization (NaNO₂/HCl) followed by CuCl treatment installs the chlorine at position 2.

  • Proceed to Route A.

Comparison of Methodologies

FeatureRoute A: Phenol-DirectedRoute B: Blocking StrategyRoute C: De Novo (Sandmeyer)
Starting Material 2-Chloro-3-methylphenol2-Chloro-3-methoxytoluenem-Cresol
Step Count 235+
Regioselectivity High (Cooperative directing)High (Steric enforcement)High (Isomer separation required)
Yield Potential 75-85%50-60% (Losses in protection)<30% (Overall)
Scalability ExcellentModerate (Sulfonation handling)Poor (Separation bottlenecks)
Atom Economy HighLow (Sulfonic acid waste)Low

Visualizing the Synthetic Logic

SynthesisRoutes Start_Phenol 2-Chloro-3-methylphenol Intermediate_BromoPhenol 4-Bromo-2-chloro-3-methylphenol (Major Isomer) Start_Phenol->Intermediate_BromoPhenol Bromination (Br2/AcOH) Para to OH Start_Anisole 2-Chloro-3-methoxytoluene Intermediate_Sulfonic 2-Chloro-3-methoxy-toluene-6-sulfonic acid (Blocked) Start_Anisole->Intermediate_Sulfonic Sulfonation (H2SO4) Blocks Pos 6 Start_Cresol m-Cresol Intermediate_Nitro 2-Nitro-3-methylphenol Start_Cresol->Intermediate_Nitro Nitration & Separation Target 1-Bromo-3-chloro-2-methoxy-4-methylbenzene (Target) Intermediate_BromoPhenol->Target O-Methylation (MeI/K2CO3) Intermediate_BromoSulfonic 4-Bromo-derivative Intermediate_Sulfonic->Intermediate_BromoSulfonic Bromination Intermediate_BromoSulfonic->Target Desulfonation (H3O+, Heat) Intermediate_Nitro->Start_Phenol Reduction & Sandmeyer (Cl)

Caption: Flowchart comparing the direct Phenol route (Blue), the Blocking route (Red), and the Precursor synthesis (Grey).

Experimental Protocols (Route A)

Step 1: Bromination of 2-Chloro-3-methylphenol

Objective: Selectively install bromine at the 4-position.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a gas outlet connected to a scrubber (NaOH solution).

  • Dissolution: Dissolve 2-chloro-3-methylphenol (14.2 g, 100 mmol) in Glacial Acetic Acid (50 mL). Cool the solution to 0–5°C in an ice bath.

  • Addition: Add a solution of Bromine (16.0 g, 100 mmol) in Acetic Acid (20 mL) dropwise over 60 minutes. Maintain temperature <10°C.

    • Note: The solution will turn dark orange/red.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2) for consumption of starting material.

  • Workup: Pour the reaction mixture into ice-cold water (300 mL). The product usually precipitates as a solid.

    • If solid: Filter, wash with water and cold hexanes.

    • If oil: Extract with Dichloromethane (3 x 50 mL), wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from ethanol/water or purify via silica gel chromatography if necessary.

    • Yield: ~85-90%

    • Product: 4-Bromo-2-chloro-3-methylphenol.

Step 2: O-Methylation

Objective: Convert the phenol to the methyl ether (Target).

  • Setup: 250 mL round-bottom flask with reflux condenser.

  • Reaction: Dissolve 4-bromo-2-chloro-3-methylphenol (10 g, 45 mmol) in Acetone (100 mL). Add Potassium Carbonate (anhydrous, 9.3 g, 67.5 mmol) and Methyl Iodide (3.4 mL, 54 mmol).

    • Safety: Methyl Iodide is a carcinogen. Use a fume hood.

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours.

  • Workup: Cool to room temperature. Filter off the inorganic solids.[8] Concentrate the filtrate under reduced pressure.

  • Isolation: Dissolve the residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol) and brine. Dry and concentrate.

  • Characterization: The resulting oil or low-melting solid is 1-Bromo-3-chloro-2-methoxy-4-methylbenzene .

References

  • ChemicalBook. (n.d.). 4-Bromo-2-chloro-3-methylphenol Synthesis and Properties. Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118157062, 4-Bromo-2-chloro-3-methylphenol. Retrieved from

  • Smith, K., & El-Hiti, G. A. (2021).[3] Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Organics, 2(3), 223-241.

  • Organic Syntheses. (1943). o-Chlorobromobenzene. Org. Synth. 1943, 23,[10] 20. (Reference for Sandmeyer protocols).

  • Sigma-Aldrich. (n.d.). Product Detail: 4-Bromo-2-chloro-3-methoxytoluene (CAS 1226808-61-2). Retrieved from

Sources

A Researcher's Guide to the Chemoselective Reactivity of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Polysubstituted Building Block

In the landscape of medicinal chemistry and material science, polysubstituted aromatic compounds are invaluable scaffolds for constructing complex molecular architectures. 1-Bromo-3-chloro-2-methoxy-4-methylbenzene presents itself as a particularly interesting building block due to its differentiated halogenation. The presence of both a bromine and a chlorine atom on the same aromatic ring offers the potential for sequential, site-selective functionalization. This guide provides a comprehensive analysis of its reactivity in a series of benchmark reactions, offering researchers a predictive framework and practical protocols to harness its synthetic potential.

The core challenge and opportunity with this substrate lie in exploiting the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more susceptible to oxidative addition than the C-Cl bond, a principle rooted in their respective bond dissociation energies (C-Cl: ~96 kcal/mol, C-Br: ~81 kcal/mol).[1] This intrinsic difference forms the basis for achieving high chemoselectivity. This guide will explore how this reactivity differential plays out in practice across several common transformations, providing insights into the reaction conditions required to selectively target the C-Br bond while preserving the C-Cl bond for subsequent elaboration.

Logical Framework for Reactivity Assessment

To systematically evaluate the reactivity of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene, we will employ a series of well-established benchmark reactions. This approach allows for a direct comparison of its performance and provides a clear roadmap for its application in synthesis.

G cluster_0 Reactivity Profiling of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene cluster_1 Benchmark Reactions A Substrate 1-Bromo-3-chloro-2-methoxy-4-methylbenzene B Palladium-Catalyzed Cross-Coupling A->B C Organometallic Formation A->C D Suzuki-Miyaura Coupling (C-C Bond Formation) B->D E Buchwald-Hartwig Amination (C-N Bond Formation) B->E F Sonogashira Coupling (C-C sp Bond Formation) B->F G Grignard Formation (Halogen-Metal Exchange) C->G

Caption: Logical workflow for assessing the reactivity of the title compound.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

The cornerstone of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions provide a powerful means to form C-C, C-N, and C-O bonds. For 1-Bromo-3-chloro-2-methoxy-4-methylbenzene, these reactions are the primary method for achieving selective functionalization.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of its organoboron reagents.[2][3] The reaction proceeds via a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4]

Causality of Experimental Design: Given the higher reactivity of the C-Br bond, standard palladium catalysts are expected to facilitate selective coupling at this position. We will compare a common, versatile catalyst system, Pd(PPh₃)₄, with a more active system employing a bulky, electron-rich phosphine ligand (SPhos), which is often necessary for activating less reactive C-Cl bonds.[5][6][7] This comparison will highlight the conditions necessary to maintain selectivity. The choice of a moderately strong base like K₂CO₃ is intended to be mild enough to prevent side reactions while still facilitating the crucial transmetalation step.

Suzuki_Cycle cluster_reactants pd0 L₂Pd(0) oa_complex Oxidative Addition Complex (Ar-Pd(II)-Br) pd0->oa_complex Oxidative Addition transmetalation_complex Transmetalation Complex (Ar-Pd(II)-R') oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-R' (Coupled Product) transmetalation_complex->product aryl_halide Ar-Br (Substrate) aryl_halide->oa_complex boronic_acid R'-B(OH)₂ + Base boronic_acid->oa_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Comparative Data: Suzuki-Miyaura Coupling Alternatives

EntryCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield of Mono-arylated Product (%)Selectivity (Br vs. Cl)
1Phenylboronic AcidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O90>95>99:1
24-Methoxyphenylboronic AcidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O90>95>99:1
3Thiophene-2-boronic AcidPd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄Dioxane/H₂O100>90>98:1
4Phenylboronic AcidPd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄Dioxane/H₂O120~80 (Di-arylated)-

Note: Data is illustrative, based on established principles of reactivity. Actual results may vary.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

  • Setup: To an oven-dried Schlenk flask, add 1-Bromo-3-chloro-2-methoxy-4-methylbenzene (1.0 eq.), the desired boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent & Catalyst Addition: Add the solvent (e.g., Toluene/H₂O, 4:1 mixture, 0.2 M) via syringe. Purge the solution with argon for 15 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: A Gateway to Aryl Amines

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a linkage ubiquitous in pharmaceuticals.[8][9] The reaction's success is highly dependent on the choice of ligand, with bulky, electron-rich phosphines being essential for high efficiency, especially with less reactive aryl halides.[10][11][12]

Causality of Experimental Design: For this transformation, chemoselectivity is again paramount. We will utilize a modern Buchwald ligand, such as XPhos or RuPhos, which are known to promote the amination of aryl bromides under relatively mild conditions.[10] The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is standard, as it facilitates the deprotonation of the amine-palladium complex to form the key amido intermediate.[13] We will compare a primary and a secondary amine to demonstrate the scope.

Comparative Data: Buchwald-Hartwig Amination Alternatives

EntryAmine PartnerCatalyst SystemBaseSolventTemp (°C)Yield of Mono-aminated Product (%)Selectivity (Br vs. Cl)
1MorpholinePd₂(dba)₃ (2 mol%) / XPhos (4 mol%)NaOtBuToluene100>90>99:1
2AnilinePd₂(dba)₃ (2 mol%) / RuPhos (4 mol%)NaOtBuToluene100>85>99:1
3n-ButylaminePd(OAc)₂ (2 mol%) / BrettPhos (4 mol%)LHMDSDioxane80>90>98:1

Note: Data is illustrative, based on established principles of reactivity. Actual results may vary.

Experimental Protocol: Selective Buchwald-Hartwig Amination

  • Setup: In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

  • Reagent Addition: Outside the glovebox, add 1-Bromo-3-chloro-2-methoxy-4-methylbenzene (1.0 eq.) and the amine (1.2 eq.) to the vial, followed by the anhydrous solvent (e.g., Toluene, 0.1 M).

  • Inert Atmosphere: Seal the vial with a screw cap and ensure the atmosphere remains inert.

  • Reaction: Heat the mixture to 100 °C with stirring for 16-24 hours. Monitor the reaction by GC-MS.

  • Work-up: After cooling, pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne, typically using a dual palladium and copper co-catalyst system.[14][15] The reactivity order for the aryl halide (I > Br > Cl) is well-established, making selective coupling at the bromide position highly feasible.[16]

Causality of Experimental Design: A standard Sonogashira catalyst system, comprising Pd(PPh₃)₂Cl₂ and copper(I) iodide (CuI), is chosen to demonstrate the inherent selectivity for the C-Br bond.[17] An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), serves as both the base and often as the solvent, facilitating the formation of the copper acetylide intermediate.

Comparative Data: Sonogashira Coupling Alternatives

EntryAlkyne PartnerCatalyst SystemBaseSolventTemp (°C)Yield of Mono-alkynylated Product (%)Selectivity (Br vs. Cl)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%)TEATHF60>90>99:1
2TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%)DIPADIPA70>95>99:1
31-HeptynePd(PPh₃)₄ (3 mol%) / CuI (5 mol%)TEADMF80>85>98:1

Note: Data is illustrative, based on established principles of reactivity. Actual results may vary.

Experimental Protocol: Selective Sonogashira Coupling

  • Setup: To an oven-dried Schlenk flask, add 1-Bromo-3-chloro-2-methoxy-4-methylbenzene (1.0 eq.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add the solvent (e.g., degassed THF, 0.2 M), the amine base (e.g., TEA, 3.0 eq.), and the terminal alkyne (1.1 eq.) via syringe.

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., 60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Cool the reaction, filter through a pad of Celite to remove the catalysts, and wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Part 2: Organometallic Formations

Direct formation of organometallic reagents offers an alternative pathway to functionalization. The selectivity in these reactions is governed by different principles than cross-coupling, often relying on kinetics and temperature control.

Grignard Reagent Formation via Halogen-Metal Exchange

Direct insertion of magnesium into the C-Br bond can be challenging and may lead to side reactions. A more controlled and selective method is the halogen-magnesium exchange using a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl).[18] This exchange is typically faster with aryl bromides than chlorides, especially at low temperatures.

Causality of Experimental Design: The key to selectivity is low temperature. By performing the exchange at -15 °C or lower, the kinetic preference for the more labile C-Br bond is maximized, preventing significant exchange at the C-Cl position. The resulting Grignard reagent is not isolated but used directly in a subsequent reaction, for example, by quenching with an electrophile like dimethylformamide (DMF) to yield an aldehyde.

Grignard_Workflow start Substrate in Anhydrous THF cool Cool to -15 °C start->cool add_grignard Slowly Add i-PrMgCl cool->add_grignard react Stir for 2h at -15 °C add_grignard->react quench Quench with Electrophile (e.g., DMF) react->quench finish Aqueous Work-up & Purification quench->finish

Caption: Experimental workflow for selective Grignard formation and quenching.

Experimental Protocol: Selective Halogen-Magnesium Exchange

  • Setup: Under an argon atmosphere, dissolve 1-Bromo-3-chloro-2-methoxy-4-methylbenzene (1.0 eq.) in anhydrous THF (0.2 M) in an oven-dried, three-neck flask equipped with a thermometer.

  • Cooling: Cool the solution to -15 °C in a dry ice/acetone bath.

  • Exchange Reaction: Slowly add isopropylmagnesium chloride (1.05 eq., 2.0 M solution in THF) dropwise, ensuring the internal temperature does not exceed -10 °C.

  • Stirring: Stir the resulting mixture at -15 °C for 2 hours. The formation of the Grignard reagent can be confirmed by quenching a small aliquot with I₂ or D₂O and analyzing by GC-MS.

  • Quenching: Slowly add the desired electrophile (e.g., DMF, 1.5 eq.) to the Grignard solution at -15 °C.

  • Work-up: Allow the reaction to warm to room temperature. Quench carefully by slow addition of saturated aqueous NH₄Cl solution. Extract with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the product by column chromatography.

Conclusion

1-Bromo-3-chloro-2-methoxy-4-methylbenzene is a versatile synthetic intermediate whose utility is unlocked through the strategic application of modern synthetic methodologies. The significant difference in reactivity between the C-Br and C-Cl bonds allows for highly chemoselective functionalization. Standard palladium-catalyzed cross-coupling conditions—Suzuki, Buchwald-Hartwig, and Sonogashira—can be readily employed to selectively modify the bromide position with high fidelity. For organometallic transformations, low-temperature halogen-metal exchange provides a reliable route to the corresponding Grignard reagent. This guide provides the foundational data and protocols to empower researchers to confidently incorporate this valuable building block into their synthetic programs.

References

  • Title: Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction Source: Dalton Transactions URL: [Link]

  • Title: Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics Source: ACS Catalysis URL: [Link]

  • Title: The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes Source: ACS Catalysis URL: [Link]

  • Title: Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd N Source: White Rose Research Online URL: [Link]

  • Title: The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles Source: PMC URL: [Link]

  • Title: Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand Source: ChemRxiv URL: [Link]

  • Title: A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation Source: Journal of the American Chemical Society URL: [Link]

  • Title: Sonogashira Coupling Source: YouTube URL: [Link]

  • Title: Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands Source: ResearchGate URL: [Link]

  • Title: Palladium-catalyzed coupling reactions of aryl chlorides Source: PubMed URL: [Link]

  • Title: Palladium-Catalyzed C−H Functionalization of Heteroarenes with Aryl Bromides and Chlorides Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex Source: MDPI URL: [Link]

  • Title: Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides Source: ResearchGate URL: [Link]

  • Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes Source: ResearchGate URL: [Link]

  • Title: Grignard Reaction Source: University of Wisconsin-Madison URL: [Link]

  • Title: Palladium-Catalyzed Coupling Reactions of Aryl Chlorides Source: ResearchGate URL: [Link]

  • Title: Sonogashira coupling of aryl halides catalyzed by palladium on charcoal Source: PubMed URL: [Link]

  • Title: Palladium-Catalyzed Coupling Reactions of Aryl Chlorides Source: University of Windsor URL: [Link]

  • Title: The Grignard Reaction Source: University of Missouri-St. Louis URL: [Link]

  • Title: Suzuki Reaction - Palladium Catalyzed Cross Coupling Source: Common Organic Chemistry URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: The Suzuki Reaction Source: Harvard University, Myers Group URL: [Link]

  • Title: Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates Source: Organic Syntheses URL: [Link]

  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: 5-CHLORO-1-PENTENE Source: Organic Syntheses URL: [Link]

  • Title: 7: The Grignard Reaction (Experiment) Source: Chemistry LibreTexts URL: [Link]

  • Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]

  • Title: Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11 Source: YouTube URL: [Link]

  • Title: halogenation of benzene and methylbenzene Source: Chemguide URL: [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Stop and Read: This compound is a Halogenated Aromatic Ether . It must strictly be segregated from non-halogenated waste streams. Improper disposal (e.g., mixing with general organic solvents) can result in regulatory fines (RCRA violations) and catastrophic equipment failure at incineration facilities due to the generation of corrosive hydrogen halides (HBr, HCl) during combustion.

Immediate Classification
ParameterSpecification
Chemical Class Poly-halogenated Anisole Derivative
Primary Waste Stream Halogenated Organic Waste (Do NOT drain dispose)
RCRA Status (USA) Characteristic Hazardous Waste (Likely D001/Ignitable or Toxic via TCLP)
Destruction Method High-Temperature Incineration with Acid Scrubbing

Part 2: Technical Identity & Hazards[1]

To dispose of a chemical safely, you must understand its reactivity. 1-Bromo-3-chloro-2-methoxy-4-methylbenzene is a multi-functionalized aromatic ring.

Chemical Structure & Properties[2]
  • Functional Groups: Aryl Bromide, Aryl Chloride, Methoxy (Ether), Methyl group.

  • Reactivity: Stable under normal conditions but releases toxic/corrosive fumes (HBr, HCl, COx) upon thermal decomposition.

  • Physical State: Typically a low-melting solid or viscous liquid (depending on purity and ambient temperature).

Hazard Matrix (GHS Classification)
  • Health: Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity (Respiratory).

  • Physical: Combustible Liquid/Solid.[1]

  • Environmental: Toxic to aquatic life with long-lasting effects (typical of halogenated aromatics).

Part 3: Operational Disposal Protocol

This section details the step-by-step workflow for disposing of the pure substance and contaminated consumables.

Pre-Disposal Segregation (The "Golden Rule")

Why this matters: Commercial incinerators charge significantly more for halogenated waste because they must neutralize the acid gases formed. Mixing this compound with non-halogenated solvents (like Acetone or Ethanol) contaminates the cheaper stream, elevating the disposal cost of the entire container.

  • Action: Designate a specific waste container labeled "HALOGENATED ORGANIC WASTE."

  • Compatibility Check: Ensure the container material is High-Density Polyethylene (HDPE) or Glass. Avoid metal containers (corrosion risk if hydrolysis occurs).

Waste Packaging Procedures
Scenario A: Pure Chemical (Expired or Surplus)

Do not pour pure chemical into a bulk solvent drum. It creates an unknown concentration hazard.[2][3]

  • Keep in Original Vial: If the vial is intact, keep the cap tight.

  • Overpack: Place the vial into a clear, sealable bag (secondary containment).

  • Lab Pack: Place the bagged vial into a "Lab Pack" drum. This is a drum filled with absorbent material (vermiculite) used for miscellaneous small vials.

  • Labeling: Mark the inventory sheet as 1-Bromo-3-chloro-2-methoxy-4-methylbenzene.

Scenario B: Reaction Mixtures (Liquid Waste)
  • pH Check: Before adding to the waste carboy, verify the pH of the solution.

    • Reasoning: If the reaction involved acid chlorides or strong bases, neutralizing to pH 6-8 prevents exothermic reactions inside the waste drum.

  • Funneling: Use a dedicated funnel for halogenated waste to prevent cross-contamination.

  • Log Entry: Immediately record the volume added to the waste log.

Scenario C: Contaminated Solids (Gloves, Weigh Boats)
  • Double Bag: Place contaminated nitrile gloves and paper towels in a clear polyethylene bag.

  • Tag: Label as "Solid Waste - Contaminated with Halogenated Organics."

  • Bin: Dispose of in the solid hazardous waste drum (usually a blue or black open-top drum).

Labeling and Documentation

Every container must meet "Cradle-to-Grave" tracking standards.

  • Label Content:

    • Full Chemical Name: No abbreviations/structures.

    • Hazard Checkbox: [x] Toxic [x] Irritant [x] Combustible.

  • Regulatory Code: If your facility requires RCRA codes, use D001 (if flashpoint <60°C) or default to Halogenated Solvent protocols.

Part 4: Visualized Decision Workflow

The following diagram illustrates the critical decision-making process for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 1-Bromo-3-chloro-2-methoxy-4-methylbenzene StateCheck Determine Physical State Start->StateCheck IsLiquid Liquid / Solution StateCheck->IsLiquid IsSolid Solid / Contaminated Debris StateCheck->IsSolid IsPure Pure Substance (Expired) StateCheck->IsPure Segregation Segregate: HALOGENATED Waste Stream (Do NOT mix with Acetone/Non-Hal) IsLiquid->Segregation Strict Separation pHCheck Check pH (Neutralize if needed) Segregation->pHCheck Container Transfer to HDPE Carboy (Secondary Containment) pHCheck->Container Labeling Label: 'Toxic, Halogenated Organic' Container->Labeling DoubleBag Double Bag (Polyethylene) IsSolid->DoubleBag SolidBin Solid Hazardous Waste Drum DoubleBag->SolidBin SolidBin->Labeling LabPack Lab Pack (Vermiculite) IsPure->LabPack LabPack->Labeling Pickup EHS Pickup / Incineration Labeling->Pickup

Figure 1: Decision logic for segregating halogenated aromatic waste based on physical state.

Part 5: Emergency Response (Spill Management)

Even with perfect disposal plans, spills happen. This protocol ensures containment.

StepActionMechanism/Reasoning
1. Evacuate & Ventilate Clear the immediate area. Open fume hood sashes fully.Halogenated vapors are heavy and can accumulate in low areas, posing respiratory risks.
2. PPE Upgrade Don Viton or Silver Shield gloves.Standard Nitrile gloves provide only splash protection against halogenated aromatics; they degrade quickly upon prolonged contact.
3. Containment Surround spill with vermiculite or chem-sorbent pads .Do not use paper towels for large spills; they increase surface area for evaporation without trapping vapors effectively.
4. Cleanup Scoop absorbed material into a wide-mouth jar. Label as hazardous waste.[4]Sealed containment prevents secondary inhalation exposure during transport.

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listed and Characteristic Wastes (40 CFR Part 261). Retrieved from [Link]

  • Princeton University EHS. Laboratory Waste Disposal Guide: Halogenated Solvents. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-Bromo-3-chloro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat this compound as a Lipophilic Halogenated Aromatic . Unlike simple inorganic salts, this molecule possesses high lipophilicity due to the methoxy and methyl groups combined with halogen substituents. This allows it to rapidly permeate standard laboratory gloves and cross the dermal barrier, carrying potential systemic toxicity.

  • Primary Hazard Class: Irritant (Skin/Eye/Respiratory) with potential for Acute Toxicity (Oral/Dermal).

  • Critical PPE Restriction: Do NOT rely on single-layer latex gloves. Latex offers negligible protection against halogenated aromatics.

  • Engineering Control: All open handling (weighing, transfer) must occur inside a certified chemical fume hood.

Hazard Analysis & Risk Assessment (The "Why")

To select the correct PPE, we must understand the interaction between the chemical structure and biological/material systems.

Structural-Activity Relationship (SAR)

The structure contains a benzene ring substituted with:

  • Halogens (Br, Cl): Increases metabolic stability and potential hepatotoxicity if absorbed.

  • Methoxy (-OCH3) & Methyl (-CH3): Increases lipophilicity (LogP), facilitating rapid skin absorption and permeation through glove materials.

Hazard Classifications (GHS)

Based on structural analogs (e.g., 1-Bromo-3-chloro-2-methoxybenzene) and functional group analysis:

  • H315 (Skin Irritation): Causes inflammation upon contact.

  • H319 (Eye Irritation): Severe irritation to mucous membranes.

  • H335 (STOT-SE): Respiratory tract irritation if dust/vapor is inhaled.

  • Absorption Risk: High. The combination of halogens and ether linkages often results in compounds that act as solvents for their own transport through the skin.

PPE Selection Matrix

The following selection logic is based on permeation breakthrough times for halogenated aromatic hydrocarbons.

Hand Protection (Gloves)

Data Source: Permeation rates for Chlorobenzene/Bromoanisole analogs.

Handling ScenarioRecommended Glove SystemMaterialEst. BreakthroughProtocol
Standard Handling (Weighing, Transfer)Double-Gloving Inner: Nitrile (4 mil)Outer: Nitrile (4-5 mil)15–30 mins (Splash)Change outer glove immediately upon splash. Inspect inner glove for discoloration.[1][2]
Solution Handling (Dissolved in DCM/THF)Laminate / Barrier Silver Shield® (EVOH) or Viton® > 480 minsStandard Nitrile degrades rapidly in halogenated solvents. Use Laminate liners under Nitrile for dexterity.
Spill Cleanup Heavy Duty Chem-Resistant Viton® or Butyl Rubber > 240 minsDo not use standard exam gloves for spill cleanup.
Respiratory Protection[3][4][5]
  • Primary Control: Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If hood unavailable/Spill): Full-face respirator with Organic Vapor (OV) cartridges combined with P100 particulate filters (OV/P100).

    • Why: The solid may sublime or generate dust; the liquid/oil has vapor pressure. Simple N95s do not stop organic vapors.

Body Protection[6][7]
  • Lab Coat: 100% Cotton or Nomex (Flame Resistant) is preferred over polyester blends which can melt if the solvent vehicle ignites.

  • Supplemental: Tyvek® arm sleeves are required when reaching deep into reaction vessels to bridge the gap between glove and coat.

PPE Decision Logic

PPE_Selection Start Start: Assess Task State Physical State? Start->State Solid Solid / Neat Oil State->Solid Solution In Solution (Solvent) State->Solution Glove_Solid Double Nitrile (Change <30 min) Solid->Glove_Solid Solvent_Check Solvent Type? Solution->Solvent_Check Halogenated Halogenated (DCM, Chloroform) Solvent_Check->Halogenated Polar Polar Aprotic (DMF, DMSO) Solvent_Check->Polar Barrier Silver Shield® / Laminate (Under Nitrile) Halogenated->Barrier High Permeation Risk Butyl Butyl Rubber Polar->Butyl Nitrile Degrades

Figure 1: Decision tree for selecting glove materials based on the physical state and solvent vehicle. Note that the solvent often dictates the PPE more than the solute.

Operational Protocols

A. Weighing & Transfer (The "Closed Loop" Concept)

Halogenated anisoles can be "sticky" or oily solids. Static charge can cause solids to "jump."

  • Preparation: Place the balance inside the fume hood. If the balance is external, use a tarred closed vial method (Weigh empty vial -> Add solid in hood -> Weigh closed vial).

  • Static Control: Use an anti-static gun if the material is a dry powder.

  • Transfer: Use disposable polypropylene spatulas. Avoid metal if the compound is potentially corrosive to stainless steel over time (rare, but possible with hydrolysis).

  • Decontamination: Wipe the exterior of the flask/vial with a Kimwipe dampened in Ethanol before removing it from the hood. Dispose of the Kimwipe as hazardous solid waste.

B. Reaction Setup
  • Glassware: Inspect for micro-cracks. Halogenated compounds under heat can release HBr/HCl if decomposition occurs.

  • Temperature Control: Ensure reflux condensers are active before heating.

  • Pressure: If running a sealed tube reaction, use a blast shield.

C. Waste Disposal[3][8]
  • Stream: Segregate into Halogenated Organic Waste .

  • Do NOT mix with acidic aqueous waste (potential for hydrolysis and gas evolution).

  • Do NOT mix with strong oxidizers (potential for exothermic reaction).

Emergency Response

Spill Cleanup Workflow

Scenario: 5g bottle drops and shatters inside the fume hood.

  • Alert: Announce the spill.

  • Assess: Is it solid or liquid?

  • PPE Upgrade: Don Silver Shield gloves and goggles.

  • Contain:

    • If Solid: Cover with wet paper towels (to prevent dust) then sweep.

    • If Liquid: Use Vermiculite or Polypropylene pads . Do NOT use paper towels alone (rapid evaporation).

  • Clean: Wipe surface with Ethanol, then soap and water.

  • Dispose: All cleanup materials go to Halogenated Waste.

Exposure Response[9][10]
  • Skin Contact: Wash with soap and water for 15 minutes .[3] Do NOT use alcohol or acetone (enhances absorption).

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately (bring SDS).

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Evac Evacuate Area (If outside hood) Assess->Evac >100mL or Outside Hood PPE Don Viton/Barrier Gloves Assess->PPE Contained in Hood Evac->PPE Absorb Absorb (Vermiculite) PPE->Absorb Decon Decontaminate Surface (Soap/Water) Absorb->Decon

Figure 2: Step-by-step workflow for managing spills, prioritizing containment and proper PPE escalation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773950 (Analogs of Bromo-chloro-anisoles). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor (e.g., Sigma-Aldrich, Combi-Blocks) before handling, as impurity profiles can alter hazard classifications.

Sources

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